molecular formula C9H9NO B1314089 2-Methoxy-4-methylbenzonitrile CAS No. 53078-69-6

2-Methoxy-4-methylbenzonitrile

Cat. No.: B1314089
CAS No.: 53078-69-6
M. Wt: 147.17 g/mol
InChI Key: AFCQKLCTKJQOFR-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylbenzonitrile is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-3-4-8(6-10)9(5-7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCQKLCTKJQOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500361
Record name 2-Methoxy-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53078-69-6
Record name 2-Methoxy-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Methoxy-4-methylbenzonitrile, a substituted aromatic nitrile with potential applications in medicinal chemistry and materials science. The document is structured to provide readily accessible data for researchers and professionals in drug development, including key physical constants, standard experimental methodologies for their determination, and a logical workflow for the characterization of such a compound.

Core Physical Properties

This compound, with the CAS number 53078-69-6, is an aromatic compound featuring a nitrile group, a methoxy group, and a methyl group attached to a benzene ring.[1][2] This substitution pattern imparts specific physical and chemical characteristics that are crucial for its handling, characterization, and application in further research and development.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueUnits
Molecular Formula C₉H₉NO-
Molecular Weight 147.17 g/mol
Physical Form Solid-
Boiling Point 281.4 ± 20.0°C at 760 mmHg
Density 1.1 ± 0.1g/cm³
Flash Point 118.2 ± 15.6°C
Refractive Index 1.522-

Data sourced from Smolecule[1], Sigma-Aldrich[3], and United States Biological[2].

Experimental Protocols

While specific experimental documentation for the determination of the physical properties of this compound is not publicly available, the following are detailed, standard laboratory protocols that are broadly applicable for the determination of these key physical constants for a solid organic compound.

1. Determination of Melting Point (Capillary Method)

  • Objective: To determine the temperature range over which the solid compound transitions to a liquid.

  • Apparatus: Melting point apparatus, capillary tubes, thermometer, mortar and pestle.

  • Procedure:

    • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate of 1-2 °C per minute.

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

2. Determination of Boiling Point (Distillation Method)

  • Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

  • Procedure:

    • A sample of this compound is placed in the distillation flask along with a few boiling chips.

    • The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask.

    • The flask is heated gently to bring the liquid to a boil.

    • The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and the distillate is collected at a steady rate of 1-2 drops per second. This stable temperature is the boiling point at the recorded atmospheric pressure.

3. Determination of Density (Pycnometer Method)

  • Objective: To determine the mass per unit volume of the compound.

  • Apparatus: Pycnometer (a small glass flask of known volume), analytical balance.

  • Procedure:

    • The empty pycnometer is weighed.

    • The pycnometer is filled with the sample of this compound and weighed again.

    • The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed.

    • The density of the sample is calculated using the formula: Density = (mass of sample) / (volume of sample), where the volume of the sample is determined from the mass and known density of the reference liquid.

Mandatory Visualization

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel or under-characterized chemical compound like this compound.

G cluster_0 Compound Synthesis and Purification cluster_1 Structural Elucidation cluster_2 Physicochemical Property Determination Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterization MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity_Check Purity Assessment (e.g., HPLC, GC) NMR->Purity_Check MS->Purity_Check IR->Purity_Check MeltingPoint Melting Point Purity_Check->MeltingPoint Proceed if Pure BoilingPoint Boiling Point Purity_Check->BoilingPoint Solubility Solubility Purity_Check->Solubility Density Density BoilingPoint->Density

Caption: A logical workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.

References

Technical Guide: Determination of 2-Methoxy-4-methylbenzonitrile's Molecular Weight

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed analysis of the molecular weight of 2-Methoxy-4-methylbenzonitrile, a compound relevant to researchers and professionals in drug development and organic synthesis.

Molecular Identity and Formula

This compound is an aromatic organic compound.[1] Its structure consists of a benzene ring substituted with a methoxy group (-OCH₃), a methyl group (-CH₃), and a nitrile group (-CN). The molecular formula for this compound has been identified as C₉H₉NO.[1]

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula, C₉H₉NO.

The standard methodology for calculating the molecular weight is as follows:

  • Identify the molecular formula: Determine the number of atoms of each element in the chemical formula.

  • Determine atomic weights: Obtain the standard atomic weight of each element from the periodic table.

  • Calculate total mass for each element: Multiply the number of atoms of each element by its atomic weight.

  • Sum the masses: Add the total masses of all elements to find the molecular weight.

The atomic weights used for this calculation are:

  • Carbon (C): 12.011 amu[2][3][4]

  • Hydrogen (H): 1.008 amu[5][6][7][8]

  • Nitrogen (N): 14.007 amu[9][10]

  • Oxygen (O): 15.999 amu[11][12][13][14]

The following table summarizes the calculation of the molecular weight for this compound.

ElementNumber of AtomsAtomic Weight (amu)Total Mass (amu)
Carbon (C)912.011108.099
Hydrogen (H)91.0089.072
Nitrogen (N)114.00714.007
Oxygen (O)115.99915.999
Total 147.177

Based on this calculation, the molecular weight of this compound is 147.177 g/mol . This value is consistent with published data for this compound.[1]

Visualization of the Calculation Workflow

While signaling pathways are not relevant to the determination of a molecular weight, the logical workflow of the calculation can be visualized.

Workflow for Molecular Weight Calculation A Identify Molecular Formula (C₉H₉NO) C Calculate Total Mass for Each Element A->C B Determine Atomic Weights (C, H, N, O) B->C D Sum the Masses C->D E Final Molecular Weight (147.177 g/mol) D->E

Caption: A flowchart illustrating the steps to calculate the molecular weight.

References

An In-depth Technical Guide on the Solubility of 2-Methoxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxy-4-methylbenzonitrile. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on established experimental protocols for determining solubility and provides an estimated solubility profile based on the behavior of structurally related compounds.

Estimated Solubility Profile

Based on the principles of "like dissolves like" and data for analogous compounds, an estimated qualitative solubility profile for this compound has been compiled. Aromatic nitriles with ether and alkyl functionalities tend to exhibit poor solubility in aqueous solutions but are more soluble in organic solvents. The presence of the methoxy and methyl groups, along with the nitrile group, imparts a degree of polarity to the molecule. It is anticipated that this compound will be more soluble in polar aprotic and some polar protic organic solvents.

Table 1: Estimated Qualitative Solubility of this compound

Solvent ClassSolvent ExampleExpected SolubilityRationale
Polar Protic WaterSparingly SolubleThe presence of polar functional groups may allow for minimal solubility.
Methanol, EthanolSolubleThe alcohol's polarity and ability to form hydrogen bonds can facilitate dissolution.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleA strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a versatile polar aprotic solvent.
AcetoneSolubleA common polar aprotic solvent that should effectively dissolve the compound.
Nonpolar Hexane, TolueneSparingly SolubleThe aromatic ring provides some nonpolar character, but the polar functional groups will limit solubility in highly nonpolar solvents.
Aqueous Acid 5% Hydrochloric Acid (HCl)InsolubleThe nitrile and ether groups are not basic enough to be protonated by dilute acid, thus not significantly increasing aqueous solubility.
Aqueous Base 5% Sodium Hydroxide (NaOH)InsolubleThe compound lacks acidic protons that can be removed by a dilute base, so no significant increase in aqueous solubility is expected.

Disclaimer: The data in this table is an estimation based on the chemical structure and the known solubility of similar compounds. Experimental verification is required for precise solubility determination.

Experimental Protocols for Solubility Determination

The following protocols outline standard laboratory methods for determining the solubility of an organic compound such as this compound.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetone, hexane, 5% HCl, 5% NaOH)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer

  • Water bath (optional, for gentle heating)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and place it into a clean, dry test tube.

  • Solvent Addition: Add 1 mL of the selected solvent to the test tube.

  • Agitation: Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.

  • Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble." If a significant amount of solid remains, it is deemed "insoluble." If some solid has dissolved but a noticeable amount remains, it can be classified as "sparingly soluble" or "partially soluble."[1][2][3]

  • Gentle Heating: For samples that are not readily soluble at room temperature, the test tube can be gently warmed in a water bath (e.g., to 40-50°C) to observe if solubility increases.[4] Caution should be exercised to avoid solvent evaporation or compound degradation.

  • pH Modification: For aqueous solutions, the effect of pH on solubility can be assessed by using 5% HCl and 5% NaOH as solvents.[2]

Semi-Quantitative Solubility Determination

This method provides a more precise measure of solubility.

Materials:

  • Same as for qualitative testing

  • Analytical balance

  • Graduated pipette or burette

Procedure:

  • Initial Sample: Accurately weigh a known mass of this compound (e.g., 50 mg) into a vial.

  • Incremental Solvent Addition: Using a pipette or burette, add a small, measured volume of the solvent (e.g., 0.1 mL) to the vial.[1]

  • Equilibration: Vigorously mix the contents after each addition until the solid is fully dissolved or it is clear that no more solid is dissolving. Allow the solution to equilibrate.

  • Endpoint Determination: Continue adding solvent incrementally until the compound is completely dissolved. The total volume of solvent added is recorded.

  • Calculation: The solubility can then be expressed in terms of mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in a comprehensive solubility assessment.

Solubility_Workflow start Start: Obtain Pure This compound qual_test Qualitative Solubility Test (Small Scale) start->qual_test solvents Select Solvents: - Polar Protic - Polar Aprotic - Nonpolar - Aqueous Acid/Base qual_test->solvents agitate_observe Add Solvent, Agitate, and Observe solvents->agitate_observe is_soluble Completely Dissolved? agitate_observe->is_soluble record_soluble Record as 'Soluble' is_soluble->record_soluble Yes record_insoluble Record as 'Insoluble' or 'Sparingly Soluble' is_soluble->record_insoluble No semi_quant_test Semi-Quantitative Test (For Soluble Cases) record_soluble->semi_quant_test end_report End: Compile Solubility Report record_insoluble->end_report incremental_addition Incremental Solvent Addition to Known Mass of Solute semi_quant_test->incremental_addition calculate_solubility Calculate Solubility (e.g., in mg/mL) incremental_addition->calculate_solubility calculate_solubility->end_report

Caption: Workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound and the experimental approaches to its determination. For drug development and research applications, precise quantitative analysis using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy would be the recommended next steps for obtaining highly accurate solubility data.[5]

References

Technical Guide: Spectroscopic Profile of 2-Methoxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Methoxy-4-methylbenzonitrile (C₉H₉NO, Molecular Weight: 147.17 g/mol ) is an aromatic organic compound featuring methoxy, methyl, and nitrile functional groups. A thorough spectroscopic characterization is fundamental for its identification, purity assessment, and quality control in research and development settings. This guide provides a comprehensive overview of its spectral properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of public experimental spectra, this document combines predicted data based on established spectroscopic principles with generalized, standard experimental protocols.

Predicted Spectroscopic Data

The following data represents predicted values for this compound. These predictions are derived from computational models and analysis of structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.45d, J≈8.0 Hz1HH-6 (Aromatic)
~ 6.80d, J≈8.0 Hz1HH-5 (Aromatic)
~ 6.75s1HH-3 (Aromatic)
~ 3.90s3H-OCH₃ (Methoxy)
~ 2.40s3H-CH₃ (Methyl)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
~ 162C-2 (C-O)
~ 145C-4 (C-CH₃)
~ 134C-6 (CH)
~ 118C-5 (CH)
~ 117-C≡N (Nitrile)
~ 112C-3 (CH)
~ 100C-1 (C-CN)
~ 56-OCH₃ (Methoxy)
~ 22-CH₃ (Methyl)
Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Spectroscopy Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
~ 3050 - 2950MediumC-H Stretch (Aromatic & Aliphatic)
~ 2230 - 2215StrongC≡N Stretch (Nitrile)
~ 1610, 1500MediumC=C Stretch (Aromatic Ring)
~ 1250StrongAryl C-O Stretch (Asymmetric, Methoxy)
~ 1030MediumAryl C-O Stretch (Symmetric, Methoxy)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
147High[M]⁺ (Molecular Ion)
132High[M - CH₃]⁺
104Medium[M - CH₃ - CO]⁺
90Medium[M - CH₃CO - HCN]⁺ or [M - C₃H₅O]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data detailed above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a 5 mm NMR tube.[1]

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz spectrometer. Key parameters include a spectral width covering -2 to 12 ppm, a sufficient number of scans to achieve a high signal-to-noise ratio, and the use of an internal standard like tetramethylsilane (TMS) for calibration.[1]

  • ¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) is necessary. A significantly larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[1]

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the dry, solid sample is placed directly onto the diamond crystal of the ATR accessory.[1] Alternatively, a Nujol mull can be prepared by grinding the solid with mineral oil to form a paste, which is then placed between salt plates (e.g., KBr, NaCl).[2]

  • Data Acquisition: Record a background spectrum of the empty, clean ATR crystal or salt plates.[1] Subsequently, record the sample spectrum over a range of 4000 to 400 cm⁻¹.[1] The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1-1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.[1] For direct infusion, the solution is loaded into a syringe. For LC-MS, the sample is placed in an autosampler vial.

  • Data Acquisition: Introduce the sample into the mass spectrometer. For this type of small molecule, Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns.[3] Electrospray Ionization (ESI) is another option, particularly for LC-MS, which typically yields the protonated molecular ion [M+H]⁺.[1] The spectrum is acquired over a suitable mass-to-charge (m/z) range, such as 50-500 amu.

Visualization

The following diagrams illustrate the general workflow for characterizing a chemical compound using the spectroscopic methods described.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Pure Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure Connectivity & Chemical Environment Purity Purity Assessment NMR->Purity IR->Structure Functional Groups MS->Structure Molecular Weight & Formula MS->Purity

Caption: Workflow for Spectroscopic Characterization.

G cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis HNMR ¹H NMR HNMR_Data Chemical Shift Multiplicity Integration HNMR->HNMR_Data CNMR ¹³C NMR CNMR_Data Number of Signals Chemical Shift CNMR->CNMR_Data Final Confirmed Structure HNMR_Data->Final CNMR_Data->Final IR IR Spectrum IR_Data Absorption Bands (cm⁻¹) IR->IR_Data IR_Data->Final MS Mass Spectrum MS_Data Molecular Ion Peak (m/z) Fragmentation Pattern MS->MS_Data MS_Data->Final

References

An In-depth Technical Guide to the Safety and Handling of 2-Methoxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for 2-Methoxy-4-methylbenzonitrile (CAS No. 53078-69-6). The information is intended for professionals in research and development who may handle this compound.

Chemical and Physical Properties

This compound is an aromatic organic compound utilized in organic synthesis, including as an intermediate for photorefractive polymers and in pharmaceutical development.[1] Its specific substitution pattern, featuring both electron-donating (methoxy, methyl) and electron-withdrawing (nitrile) groups, results in unique reactivity.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉NO--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 147.17 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance Solid, White to off-white or light yellow powder--INVALID-LINK--, --INVALID-LINK--
Boiling Point 281.4 ± 20.0 °C at 760 mmHg--INVALID-LINK--
Density 1.1 ± 0.1 g/cm³--INVALID-LINK--
Flash Point 118.2 ± 15.6 °C--INVALID-LINK--
Refractive Index 1.522--INVALID-LINK--
Purity ≥98%--INVALID-LINK--, --INVALID-LINK--

Toxicological Data and Hazard Identification

The primary hazards associated with this compound are skin and eye irritation. It may also be harmful if swallowed or inhaled.

Table 2: GHS Hazard Classification and Statements

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation2 / 2BH319 / H320: Causes serious eye irritation.
Acute Toxicity, Oral4 (Implied)H302: Harmful if swallowed.
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)3 (Implied)H335: May cause respiratory irritation.

Source: Enamine SDS, Sigma-Aldrich. Note: H302 and H335 are listed by some suppliers but not universally.

Pictograms:

alt text

Signal Word: Warning

Safe Handling and Experimental Protocols

Adherence to standard laboratory safety protocols is essential when handling this compound. The following procedures are based on available safety data sheets.

Engineering Controls
  • Work should be performed in a well-ventilated area.[2]

  • Use of a chemical fume hood is recommended to minimize inhalation exposure.

  • A safety shower and eyewash station must be readily accessible.[2]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Use compatible, chemical-resistant gloves. Gloves should be inspected before use and removed using the proper technique to avoid skin contact.[2]

  • Skin and Body Protection: Wear a lab coat or other protective clothing. Protective boots may be required depending on the scale of work.[2]

  • Respiratory Protection: If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator.[2]

Handling Procedures
  • Avoid contact with eyes, skin, and clothing.[2]

  • Do not breathe dust or vapor.[2]

  • Wash hands thoroughly after handling.[2]

  • Keep containers tightly closed when not in use.[2]

Storage
  • Store in a cool, dry, and well-ventilated area.[2]

  • Keep the container tightly closed and upright to prevent leakage.[2]

  • Store at ambient or room temperature.[3][4] Some suppliers recommend storage at -20°C for maximum stability.[5]

Emergency Procedures

First Aid Measures
  • General Advice: Consult a physician and provide them with this safety data sheet.[2]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Call a physician.[2]

  • If Swallowed: Wash out the mouth with water if the person is conscious. Do not induce vomiting. Call a physician.[2]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use sand, carbon dioxide, dry chemical powder, or appropriate foam.[2]

  • Specific Hazards: May emit toxic fumes, including carbon and nitrogen oxides, under fire conditions.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[2]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment as outlined in Section 3.2. Ensure adequate ventilation and evacuate unnecessary personnel.[2]

  • Environmental Precautions: Prevent the material from entering drains or the environment.[2]

  • Containment and Cleanup: For solid spills, carefully sweep or wipe up the material. Place it in a sealed bag or container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[2]

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Waste material should be sent to an approved waste disposal plant.

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment cluster_emergency Emergency Response a Review SDS & Assess Risks b Verify Engineering Controls (Fume Hood, Eyewash) a->b c Don Personal Protective Equipment (PPE) b->c d Retrieve from Storage c->d Proceed to Handling e Weigh/Dispense in Fume Hood d->e f Perform Experiment e->f g Decontaminate Equipment f->g i Return to Storage f->i k Spill or Exposure Occurs f->k If incident occurs h Segregate Waste g->h j Doff PPE & Wash Hands i->j l Follow First Aid Procedures k->l m Initiate Spill Cleanup k->m n Report Incident l->n m->n

Caption: Logical workflow for the safe handling of chemical compounds.

References

Navigating the Safety Profile of 2-Methoxy-4-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and toxicological information for 2-Methoxy-4-methylbenzonitrile and its structurally related isomers. Due to a lack of specific data for this compound, this document compiles and extrapolates information from its isomers, 3-Methoxy-4-methylbenzonitrile and 4-Methoxy-2-methylbenzonitrile, as well as general data for benzonitrile compounds. This guide is intended to support researchers and professionals in drug development and chemical synthesis in making informed decisions regarding the safe handling, assessment, and application of this compound.

Physicochemical Properties

Table 1: Physicochemical Data for Methoxy-methylbenzonitrile Isomers

Property3-Methoxy-4-methylbenzonitrile4-Methoxy-2-methylbenzonitrile
Molecular Formula C₉H₉NOC₉H₉NO
Molecular Weight 147.17 g/mol 147.17 g/mol
Boiling Point Not available104°C at 5 mmHg
Appearance Not availableOff-white to light yellow solid

Toxicological Profile

Direct toxicological studies on this compound have not been identified in publicly available literature. The hazard classifications are therefore based on data from its isomers and related benzonitrile compounds.

Table 2: GHS Hazard Classifications for Methoxy-methylbenzonitrile Isomers and Related Compounds

CompoundHazard Classifications
3-Methoxy-4-methylbenzonitrile Acute Toxicity, Oral (Category 3); Acute Toxicity, Dermal (Category 3); Acute Toxicity, Inhalation (Category 3); Skin Irritation (Category 2); Serious Eye Irritation (Category 2)
2-Methoxy-4-nitrobenzonitrile Acute Toxicity, Oral (Category 4); Acute Toxicity, Dermal (Category 4); Acute Toxicity, Inhalation (Category 4); Skin Irritation (Category 2); Serious Eye Irritation (Category 2); Specific target organ toxicity — Single exposure (Category 3), Respiratory system

It is important to note that while benzonitrile itself is not metabolized to cyanide in vivo, some benzonitrile derivatives have shown potential for toxicity. For instance, certain benzonitrile herbicides have demonstrated high toxic effects on human cell lines. Additionally, some benzonitrile compounds have been shown to induce aneugenic effects (errors in chromosome segregation) at low concentrations in in-vitro studies, suggesting a potential for chromosomal genotoxicity.[1]

Experimental Protocols

The following are detailed methodologies for key toxicological assessments, based on internationally recognized OECD guidelines. These protocols are essential for any new investigation into the safety profile of this compound.

Acute Oral Toxicity (Based on OECD Guideline 423)
  • Principle: A stepwise procedure with the use of a limited number of animals at each step. The method uses the mortality of animals as an endpoint to estimate the acute oral toxicity.

  • Methodology:

    • Healthy, young adult rodents (rats or mice) are used.

    • The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

    • A starting dose of 300 mg/kg body weight is typically used.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • The classification of the substance is determined by the number of animals that die at a given dose level.

Acute Dermal Toxicity (Based on OECD Guideline 402)
  • Principle: To determine the toxic effects of a substance following a single, short-term dermal exposure.

  • Methodology:

    • The test substance is applied uniformly over a shaved area of the skin (approximately 10% of the body surface area) of young adult rodents.

    • The treated area is covered with a porous gauze dressing and non-irritating tape.

    • The exposure period is 24 hours.

    • Animals are observed for signs of toxicity and mortality for 14 days.

    • The LD50 (median lethal dose) is calculated if sufficient mortality occurs.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
  • Principle: To assess the potential of a substance to cause skin irritation or corrosion.

  • Methodology:

    • A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small area of shaved skin on a single albino rabbit.

    • The treated area is covered with a gauze patch.

    • The exposure duration is typically 4 hours.

    • Skin reactions (erythema and edema) are evaluated at 1, 24, 48, and 72 hours after patch removal.

    • The severity of the reactions is scored according to a graded scale.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
  • Principle: To determine the potential of a substance to cause eye irritation or damage.

  • Methodology:

    • A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye of an albino rabbit. The other eye serves as a control.

    • The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation.

    • The severity of the reactions is scored, and the reversibility of the effects is observed.

Potential Signaling Pathways and Mechanisms of Toxicity

Specific signaling pathways for this compound have not been elucidated. However, based on the known toxicology of related nitrile compounds, several general mechanisms can be proposed for further investigation. The metabolism of many xenobiotics, including nitrile-containing compounds, often involves the cytochrome P450 enzyme system in the liver.

Chemical_Safety_Assessment_Workflow General Workflow for Chemical Safety Assessment cluster_in_silico In Silico & In Vitro Assessment cluster_in_vivo In Vivo Studies (Rodent Models) cluster_mechanistic Mechanistic & Advanced Studies QSAR_Analysis QSAR Analysis (Structure-Activity Relationship) Hazard_Identification Hazard Identification QSAR_Analysis->Hazard_Identification In_Vitro_Toxicity In Vitro Toxicity Assays (e.g., Cell Viability, Genotoxicity) Acute_Toxicity Acute Toxicity Testing (Oral, Dermal, Inhalation) In_Vitro_Toxicity->Acute_Toxicity Irritation_Corrosion Skin & Eye Irritation/ Corrosion In_Vitro_Toxicity->Irritation_Corrosion In_Vitro_Toxicity->Hazard_Identification Subchronic_Toxicity Sub-chronic Toxicity Acute_Toxicity->Subchronic_Toxicity Acute_Toxicity->Hazard_Identification Irritation_Corrosion->Hazard_Identification Toxicokinetics Toxicokinetics (ADME) Absorption, Distribution, Metabolism, Excretion Subchronic_Toxicity->Toxicokinetics Subchronic_Toxicity->Hazard_Identification Metabolite_ID Metabolite Identification Toxicokinetics->Metabolite_ID Signaling_Pathways Signaling Pathway Analysis Metabolite_ID->Signaling_Pathways Signaling_Pathways->Hazard_Identification Test_Compound Test Compound: This compound Test_Compound->QSAR_Analysis Test_Compound->In_Vitro_Toxicity Risk_Assessment Risk Assessment & Management Hazard_Identification->Risk_Assessment

Caption: A generalized workflow for the safety assessment of a chemical compound.

The metabolism of benzonitrile derivatives can be influenced by the nature and position of substituents on the benzene ring, which can affect their interaction with metabolic enzymes like cytochrome P450s.

Benzonitrile_Metabolism_Pathway Potential Metabolic Pathway of Benzonitrile Derivatives Parent_Compound Substituted Benzonitrile (e.g., this compound) Phase_I Phase I Metabolism (Oxidation, Reduction, Hydrolysis) Parent_Compound->Phase_I CYP450 Cytochrome P450 Enzymes (Liver) Phase_I->CYP450 Intermediate_Metabolites Intermediate Metabolites (e.g., Hydroxylated derivatives) CYP450->Intermediate_Metabolites Phase_II Phase II Metabolism (Conjugation) Intermediate_Metabolites->Phase_II Conjugated_Metabolites Conjugated Metabolites (e.g., Glucuronides, Sulfates) Phase_II->Conjugated_Metabolites Excretion Excretion (Urine, Feces) Conjugated_Metabolites->Excretion

Caption: A simplified diagram of potential metabolic pathways for substituted benzonitriles.

Conclusion and Recommendations

The available data on this compound is limited, necessitating a cautious approach to its handling and use. The information gathered from its isomers suggests that this compound may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.

For researchers and drug development professionals, it is strongly recommended that a comprehensive toxicological assessment, following the standard OECD guidelines outlined in this document, be conducted for this compound to establish a definitive safety profile. Until such data is available, stringent adherence to safety protocols, including the use of appropriate personal protective equipment (gloves, safety glasses, and respiratory protection), and handling in a well-ventilated area, is imperative. Further research into its metabolic pathways and potential for genotoxicity is also warranted to fully understand its biological effects.

References

An In-depth Technical Guide to 2-Methoxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-4-methylbenzonitrile, a substituted aromatic nitrile with potential applications in organic synthesis and materials science. This document consolidates available data on its chemical and physical properties, outlines a plausible synthetic pathway, and discusses its potential utility for researchers and professionals in drug development. Due to the limited availability of extensive experimental data, this guide incorporates both reported and predicted values to offer a thorough profile of the compound.

Chemical and Physical Properties

This compound, identified by the IUPAC name This compound , is an organic compound with the chemical formula C₉H₉NO.[1][2] It is registered under the CAS Number 53078-69-6 .[2] The structure consists of a benzene ring substituted with a methoxy group at position 2, a methyl group at position 4, and a nitrile group at position 1.

A summary of its key chemical and physical properties is presented in the table below. It is important to note that while some properties are reported from chemical databases, others are computationally predicted and should be considered as estimates.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 53078-69-6[2]
Molecular Formula C₉H₉NO[1][2]
Molecular Weight 147.17 g/mol [1]
Exact Mass 147.068413911 Da[3]
Boiling Point 281.4 ± 20.0 °C at 760 mmHg (Predicted)[1]
Flash Point 118.2 ± 15.6 °C (Predicted)[1]
Density 1.1 ± 0.1 g/cm³ (Predicted)[1]
Refractive Index 1.522 (Predicted)[1]
Topological Polar Surface Area 33 Ų[3]

Synthesis and Experimental Protocols

One patent describes a multi-step synthesis of the isomeric 3-methoxy-4-methylbenzonitrile , which could potentially be adapted. This process starts from 3-methoxy-4-methylbenzoic acid, which is converted to the corresponding benzamide and then dehydrated to the nitrile.[4] A similar approach starting from 2-methoxy-4-methylbenzaldehyde could theoretically yield the target compound.

Hypothetical Synthetic Workflow:

The following diagram illustrates a conceptual workflow for the synthesis of this compound starting from 2-methoxy-4-methylbenzaldehyde. This proposed pathway involves the conversion of the aldehyde to an oxime, followed by dehydration to the nitrile.

G start 2-Methoxy-4-methylbenzaldehyde step1 Reaction with Hydroxylamine Hydrochloride start->step1 intermediate 2-Methoxy-4-methylbenzaldehyde oxime step1->intermediate step2 Dehydration (e.g., with Acetic Anhydride) intermediate->step2 end This compound step2->end

Hypothetical synthesis workflow for this compound.

General Experimental Protocol (Hypothetical):

  • Step 1: Oximation of 2-Methoxy-4-methylbenzaldehyde

    • Dissolve 2-methoxy-4-methylbenzaldehyde in a suitable solvent such as ethanol or pyridine.

    • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is typically worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude oxime.

  • Step 2: Dehydration of 2-Methoxy-4-methylbenzaldehyde oxime

    • The crude oxime is treated with a dehydrating agent. Common reagents for this transformation include acetic anhydride, thionyl chloride, or phosphorus pentoxide.

    • The reaction is typically heated to drive the dehydration.

    • After the reaction is complete (monitored by TLC), the mixture is carefully quenched (e.g., with ice-water) and the product is extracted.

    • The crude this compound can then be purified by techniques such as column chromatography or recrystallization.

Spectroscopic Data (Predicted)

As experimental spectroscopic data for this compound is not available in the surveyed literature, the following are predicted values and expected spectral features based on the compound's structure. These predictions can guide the characterization of synthetically prepared samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Predicted)
Chemical Shift (ppm) Multiplicity
~ 7.4 - 7.6d
~ 6.8 - 7.0m
~ 3.9s
~ 2.4s
¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~ 160C-OCH₃
~ 145C-CH₃
~ 134Ar-CH
~ 122Ar-CH
~ 118C-CN
~ 115Ar-CH
~ 105C-CN
~ 56-OCH₃
~ 21-CH₃

Infrared (IR) Spectroscopy:

Wavenumber (cm⁻¹) Functional Group
~ 2220 - 2240C≡N (nitrile) stretching
~ 2850 - 3000C-H (aromatic and aliphatic) stretching
~ 1600, 1500, 1450C=C (aromatic ring) stretching
~ 1250C-O (aryl ether) stretching

Mass Spectrometry (MS):

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 147. Key fragmentation patterns would likely involve the loss of a methyl group (-CH₃, m/z = 132) and the methoxy group (-OCH₃, m/z = 116).

Applications in Research and Drug Development

This compound serves as an intermediate in organic synthesis.[1] It has been noted for its use as a derivative in the synthesis of photorefractive polymers, which are of interest in analytical studies.[1]

For drug development professionals, substituted benzonitriles are a class of compounds with significant interest. The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. While there is no specific documented biological activity for this compound, its structural motifs are present in various biologically active molecules. The presence of the methoxy and methyl groups on the aromatic ring allows for further chemical modifications, making it a potentially versatile scaffold for the synthesis of compound libraries for biological screening.

Logical Workflow for a Drug Discovery Program:

The following diagram illustrates a conceptual workflow for how a compound like this compound could be utilized in a drug discovery program.

G start This compound (Starting Material) step1 Chemical Derivatization start->step1 intermediate Library of Novel Compounds step1->intermediate step2 High-Throughput Screening intermediate->step2 step3 Hit Identification step2->step3 step4 Lead Optimization step3->step4 end Drug Candidate step4->end

Conceptual drug discovery workflow utilizing this compound.

Conclusion

This compound is a valuable chemical intermediate with established use in materials science and potential for broader applications in synthetic and medicinal chemistry. This technical guide has provided a summary of its known and predicted properties. The significant lack of published experimental data, particularly for its physical properties and spectroscopic characterization, highlights an area for future research. The development of a robust and detailed synthetic protocol would be of great benefit to the scientific community, enabling further exploration of this compound's potential in various fields, including drug discovery.

References

An In-depth Technical Guide to 2-Methoxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-methylbenzonitrile is a substituted aromatic nitrile, a class of organic compounds that serve as versatile building blocks in the synthesis of a wide range of biologically active molecules and functional materials. The presence of the nitrile, methoxy, and methyl groups on the benzene ring provides multiple reactive sites, making it a valuable intermediate in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synonyms, chemical properties, a detailed synthetic protocol, purification methods, and its potential applications in drug discovery.

Chemical Identity and Properties

This section summarizes the key identifiers and physicochemical properties of this compound.

PropertyValueReference
IUPAC Name This compound
Synonyms 4-Methyl-2-methoxybenzonitrile, 2-Cyano-5-methylanisole
CAS Number 53078-69-6[1]
Molecular Formula C₉H₉NO[1]
Molecular Weight 147.17 g/mol [1]
Appearance White to off-white crystalline solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound starts from the commercially available 3-hydroxy-4-methylbenzonitrile via a Williamson ether synthesis.

Reaction:

Synthesis of this compound 3-hydroxy-4-methylbenzonitrile 3-Hydroxy-4-methylbenzonitrile product This compound 3-hydroxy-4-methylbenzonitrile->product Williamson Ether Synthesis reagents Methyl iodide (CH3I) Potassium Carbonate (K2CO3) Acetone reagents->product

Caption: Synthetic scheme for this compound.

Materials:

  • 3-Hydroxy-4-methylbenzonitrile

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 3-hydroxy-4-methylbenzonitrile (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

  • Add methyl iodide (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by either recrystallization or column chromatography.

Recrystallization Protocol:

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, or a mixture of hexane and ethyl acetate) to find a suitable solvent system where the compound is soluble at high temperatures and sparingly soluble at room temperature.

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[2][3]

Column Chromatography Protocol:

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude product. A typical starting point is a 9:1 or 8:2 hexane:ethyl acetate mixture.

  • Column Packing: Pack a glass column with a slurry of silica gel in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify and combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.[4][5]

Spectroscopic Data (Predicted)

TechniquePredicted Chemical Shifts / Peaks
¹H NMR (CDCl₃, 400 MHz)δ 7.4-7.2 (m, 2H, Ar-H), 7.0-6.8 (m, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 2.4 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 160-158 (C-OCH₃), 140-138 (C-CH₃), 134-132 (Ar-CH), 122-120 (Ar-CH), 118-116 (C≡N), 115-113 (Ar-CH), 105-103 (Ar-C), 56-54 (OCH₃), 22-20 (CH₃)
IR (KBr, cm⁻¹)~2230-2220 (C≡N stretch), ~2950-2850 (C-H stretch), ~1600-1450 (C=C aromatic stretch), ~1250 (C-O stretch)
Mass Spec. (EI)m/z 147 (M⁺), 132 (M⁺ - CH₃), 117 (M⁺ - OCH₃)

Applications in Drug Discovery

Substituted benzonitriles are important pharmacophores and versatile intermediates in the synthesis of pharmaceuticals.[13][14] The nitrile group can act as a bioisostere for other functional groups and can participate in various chemical transformations to build more complex molecular architectures.

This compound, with its specific substitution pattern, can be utilized as a key building block in the synthesis of novel drug candidates. The methoxy and methyl groups can influence the electronic properties and steric interactions of the molecule, which can be fine-tuned to optimize binding to biological targets. While no specific drugs are reported to be directly synthesized from this compound, its structural motifs are present in various biologically active molecules.

The general workflow for utilizing a building block like this compound in a drug discovery program is illustrated below.

Drug_Discovery_Workflow A This compound (Building Block) B Chemical Synthesis (Derivatization) A->B C Compound Library B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G H Clinical Trials G->H I New Drug H->I

Caption: General drug discovery workflow.

Safety Information

While a specific safety data sheet (SDS) for this compound is not widely available, related benzonitrile compounds should be handled with care. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is advisable to consult the SDS from the supplier.

Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. All experimental work should be conducted in a properly equipped laboratory by trained personnel, following all applicable safety protocols.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methoxy-4-methylbenzonitrile from m-cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-Methoxy-4-methylbenzonitrile, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, m-cresol. The described synthetic route is a three-step process involving: 1) Williamson ether synthesis to form 3-methylanisole, 2) Regioselective ortho-formylation to yield 2-methoxy-4-methylbenzaldehyde, and 3) Conversion of the aldehyde to the target nitrile via an aldoxime intermediate. Detailed experimental protocols, quantitative data, and safety precautions are provided for each step to ensure reproducibility and safe laboratory practice.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various pharmaceutically active compounds. The strategic placement of the methoxy, methyl, and nitrile functionalities on the benzene ring makes it a versatile scaffold for further chemical modifications. This application note outlines a reliable and scalable synthetic pathway from m-cresol, a cost-effective starting material. The chosen route prioritizes regiochemical control, which is critical for the synthesis of specifically substituted aromatic compounds.

Overall Synthetic Scheme

The synthesis proceeds through the following three key transformations:

  • Step 1: Methylation of m-cresol

  • Step 2: Formylation of 3-methylanisole

  • Step 3: Conversion of 2-methoxy-4-methylbenzaldehyde to this compound

Experimental Protocols and Data

Step 1: Methylation of m-cresol to 3-methylanisole (Williamson Ether Synthesis)

This initial step converts the phenolic hydroxyl group of m-cresol into a methoxy group using a methylating agent in the presence of a base.

Protocol:

  • To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add m-cresol (1.0 mole).

  • With stirring, rapidly add a 10% sodium hydroxide solution (1.25 mole).

  • Cool the mixture in a water bath to maintain the temperature below 40°C.

  • Add dimethyl sulfate (1.0 mole) dropwise via the dropping funnel, ensuring the temperature does not exceed 40°C.[1]

  • After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to complete the reaction and to decompose any unreacted dimethyl sulfate.

  • Cool the reaction mixture to room temperature. The organic layer will separate.

  • Separate the organic layer and extract the aqueous layer several times with diethyl ether.

  • Combine the organic layer and the ether extracts. Wash with a dilute sodium carbonate solution, followed by water.

  • Dry the organic phase over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation.

  • Purify the crude 3-methylanisole by fractional distillation.

Quantitative Data:

ParameterValueReference
Starting Materialm-cresol[1]
ReagentsDimethyl sulfate, Sodium hydroxide[1]
Temperature< 40°C during addition, then 100°C[1]
Reaction Time30 minutes at 100°C[1]
Product3-methylanisole[1]
Yield~80%[1]
Boiling Point175-176°C[1]
Step 2: Regioselective Formylation of 3-methylanisole to 2-methoxy-4-methylbenzaldehyde

The introduction of a formyl group at the ortho-position to the methoxy group is a critical step that dictates the final substitution pattern. The Vilsmeier-Haack reaction is a suitable method for the formylation of electron-rich aromatic compounds like 3-methylanisole.[2][3][4][5]

Protocol (Vilsmeier-Haack Reaction):

  • In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise with vigorous stirring, maintaining the temperature below 5°C. The formation of the Vilsmeier reagent is exothermic.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the Vilsmeier reagent back to 0°C and add 3-methylanisole (1.0 equivalent) dropwise.

  • Heat the reaction mixture to 60-70°C and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is ~7.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude aldehyde by column chromatography or distillation.

Quantitative Data:

ParameterValueReference
Starting Material3-methylanisole[2][6]
ReagentsPOCl₃, DMF[2][6]
Temperature0°C for reagent formation, 60-70°C for reaction[2]
Reaction Time2-4 hoursGeneral Vilsmeier
Product2-methoxy-4-methylbenzaldehyde
YieldModerate to good (typically 60-80%)Estimated
Step 3: Conversion of 2-methoxy-4-methylbenzaldehyde to this compound

The final step involves the conversion of the aldehyde to a nitrile. This is commonly achieved by forming an aldoxime with hydroxylamine, followed by dehydration.[7][8][9][10][11] A one-pot procedure is often preferred for its efficiency.

Protocol (One-Pot Oximation and Dehydration):

  • Dissolve 2-methoxy-4-methylbenzaldehyde (1.0 equivalent) in a suitable organic solvent such as dichloromethane or toluene in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.1 to 1.5 equivalents) and a base such as pyridine or triethylamine (1.1 to 1.5 equivalents).

  • Stir the mixture at room temperature until the formation of the aldoxime is complete (monitor by TLC).

  • Cool the mixture in an ice bath to 0-15°C.

  • Slowly add a dehydrating agent, such as thionyl chloride (1.5 to 3.0 equivalents), dropwise while maintaining the low temperature.[12]

  • After the addition, allow the reaction to stir at room temperature for several hours (e.g., 2-8 hours) until the reaction is complete.[12]

  • Carefully quench the reaction by pouring it into ice water.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers and wash with a dilute sodium bicarbonate solution, then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography.

Quantitative Data:

ParameterValueReference
Starting Material2-methoxy-4-methylbenzaldehyde[12]
ReagentsHydroxylamine hydrochloride, Base (e.g., pyridine), Thionyl chloride[12]
Temperature0-25°C[12]
Reaction Time2-8 hours[12]
ProductThis compound
Yield>80%[12]

Visualizations

Overall Synthesis Workflow

Synthesis_Workflow m_cresol m-Cresol methylanisole 3-Methylanisole m_cresol->methylanisole Step 1: Methylation (CH₃)₂SO₄, NaOH benzaldehyde 2-Methoxy-4-methylbenzaldehyde methylanisole->benzaldehyde Step 2: Formylation (Vilsmeier-Haack) benzonitrile This compound benzaldehyde->benzonitrile Step 3: Oximation & Dehydration NH₂OH·HCl, SOCl₂

Caption: Synthetic pathway from m-cresol to this compound.

Logical Relationship of Key Steps

Logical_Steps start Starting Material (m-Cresol) step1 Step 1: Williamson Ether Synthesis - Protection of hydroxyl group - Formation of 3-methylanisole start->step1 step2 Step 2: Electrophilic Aromatic Substitution - Regioselective formylation - Introduction of aldehyde group step1->step2 step3 Step 3: Functional Group Transformation - Conversion of aldehyde to nitrile - Formation of final product step2->step3 end_product Target Molecule (this compound) step3->end_product

References

Application Notes: Synthesis of 2-Methoxy-4-methylbenzonitrile via the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzonitrile derivatives are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The nitrile group is a versatile functional handle that can be converted into amines, amides, carboxylic acids, and tetrazoles.[1] The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a classic and reliable method for converting primary aryl amines into aryl nitriles via a diazonium salt intermediate.[2][3] This transformation proceeds through a radical-nucleophilic aromatic substitution mechanism, typically catalyzed by copper(I) salts.[2][3] This document provides a detailed protocol for the synthesis of 2-Methoxy-4-methylbenzonitrile from 2-Methoxy-4-methylaniline, a valuable process for researchers in organic synthesis and drug development.

Reaction Principle

The synthesis involves two primary stages:

  • Diazotization: The primary aromatic amine, 2-Methoxy-4-methylaniline, is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to form the corresponding thermally unstable arenediazonium salt.[4][5] Strict temperature control is essential to prevent decomposition of this intermediate.[4]

  • Cyanation: The diazonium salt is then introduced to a solution of copper(I) cyanide. The copper(I) catalyst facilitates the replacement of the diazonium group with a cyanide group, releasing nitrogen gas and forming the desired aryl nitrile.[2][6]

Experimental Workflow

The overall experimental process from the starting amine to the final purified product is outlined below.

G cluster_0 Part A: Diazotization cluster_1 Part B: Sandmeyer Cyanation cluster_2 Workup & Purification start 2-Methoxy-4-methylaniline + HCl (aq) step1 Add NaNO2 (aq) Maintain 0-5 °C start->step1 diazonium Arenediazonium Salt Solution step1->diazonium step2 Slow Addition & N₂ Evolution diazonium->step2 Add Slowly cu_sol CuCN/NaCN Solution (0-5 °C) cu_sol->step2 step3 Warm to RT, then heat to 50 °C step2->step3 crude Crude Product Mixture step3->crude workup Extraction with Organic Solvent crude->workup purify Drying & Solvent Evaporation workup->purify final Purification (e.g., Chromatography) purify->final product 2-Methoxy-4- methylbenzonitrile final->product

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary

The following table outlines the suggested quantities and parameters for a laboratory-scale synthesis.

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Molar Eq.
2-Methoxy-4-methylanilineC₈H₁₁NO137.186.86 g50.01.0
Hydrochloric Acid (conc.)HCl36.4615.0 mL~180~3.6
Sodium NitriteNaNO₂69.003.62 g52.51.05
Copper(I) CyanideCuCN89.565.37 g60.01.2
Sodium CyanideNaCN49.013.19 g65.01.3
WaterH₂O18.02~100 mL--
Dichloromethane (for extraction)CH₂Cl₂84.93~150 mL--

Detailed Experimental Protocol

Safety Precautions: This procedure involves highly toxic materials, particularly copper(I) cyanide and sodium cyanide. All operations involving cyanides must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Cyanide waste must be quenched and disposed of according to institutional safety guidelines.

Part A: Diazotization of 2-Methoxy-4-methylaniline

  • Preparation of Amine Salt: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, combine 2-Methoxy-4-methylaniline (6.86 g, 50.0 mmol) and water (50 mL).

  • While stirring, slowly add concentrated hydrochloric acid (15.0 mL). The amine will dissolve to form its hydrochloride salt.

  • Cooling: Cool the solution to 0–5 °C using an ice-salt bath. A suspension of the amine salt may form.

  • Nitrite Addition: Dissolve sodium nitrite (3.62 g, 52.5 mmol) in water (20 mL) and cool the solution in an ice bath.

  • Add the cold sodium nitrite solution dropwise to the stirred amine salt suspension over 30-45 minutes. It is critical to maintain the internal reaction temperature between 0 and 5 °C throughout the addition.[1][4]

  • Completion Check: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. To confirm the presence of a slight excess of nitrous acid, test a drop of the reaction mixture on potassium iodide-starch paper. An immediate dark blue-black color indicates the reaction is complete.[4]

  • The resulting pale yellow solution/suspension contains the 2-Methoxy-4-methylbenzenediazonium chloride. Keep this solution cold and use it immediately in the next step.[4]

Part B: Sandmeyer Cyanation

  • Preparation of Cyanide Solution: In a separate 500 mL flask, dissolve copper(I) cyanide (5.37 g, 60.0 mmol) and sodium cyanide (3.19 g, 65.0 mmol) in water (30 mL). Gently warm the mixture if necessary to facilitate dissolution, then cool it to 0–5 °C in an ice-salt bath.

  • Addition of Diazonium Salt: With vigorous stirring, slowly add the cold diazonium salt solution prepared in Part A to the cyanide solution. A dark, oily precipitate may form, and nitrogen gas will evolve.[7] Control the rate of addition to keep the frothing manageable.

  • Reaction Progression: After the addition is complete, stir the mixture at 0–5 °C for another 30 minutes.

  • Allow the reaction mixture to warm slowly to room temperature (approx. 20–25 °C) and continue stirring for 2 hours.

  • Gently heat the mixture to 50 °C for one hour to ensure the reaction goes to completion.[7]

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash them with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product.

References

Application Notes and Protocols: 2-Methoxy-4-methylbenzonitrile in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Methoxy-4-methylbenzonitrile as a versatile starting material for the preparation of key pharmaceutical intermediates. The strategic positioning of the methoxy, methyl, and nitrile functionalities allows for a range of chemical transformations, leading to the generation of diverse molecular scaffolds for drug discovery and development.

Introduction to this compound in Drug Discovery

This compound is an aromatic compound that serves as a valuable building block in medicinal chemistry. Its derivatives are precursors to a variety of more complex molecules, including active pharmaceutical ingredients (APIs). The nitrile group can be transformed into a primary amine or a carboxylic acid, while the methyl group is amenable to oxidation or halogenation. These transformations open up avenues for the synthesis of a wide array of substituted aromatic intermediates.

A key application of structurally related benzonitrile derivatives is in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist used for the treatment of chronic kidney disease in patients with type 2 diabetes.[1] The synthesis of Finerenone utilizes 2-methoxy-4-cyanobenzaldehyde, an intermediate that can be conceptually derived from this compound through oxidation of the methyl group.[2] This highlights the industrial relevance of this substitution pattern in the development of modern therapeutics.

Key Synthetic Transformations and Intermediates

This section details the primary synthetic transformations of this compound to produce valuable pharmaceutical intermediates.

Reduction of the Nitrile Group to a Primary Amine

The reduction of the nitrile functionality to a primary amine yields 2-Methoxy-4-methylbenzylamine, a crucial intermediate for the synthesis of various bioactive molecules, including those with applications in the central nervous system (CNS).

Intermediate Profile:

IntermediateStructureMolecular FormulaMolecular WeightKey Applications
2-Methoxy-4-methylbenzylamine2-Methoxy-4-methylbenzylamineC₉H₁₃NO151.21 g/mol Synthesis of CNS agents, enzyme inhibitors, and other APIs.

Experimental Protocol: Synthesis of 2-Methoxy-4-methylbenzylamine via Reductive Amination of 2-Methoxy-4-methylbenzaldehyde

This protocol describes a two-step synthesis of 2-Methoxy-4-methylbenzylamine starting from the conceptual oxidation of this compound to 2-Methoxy-4-methylbenzaldehyde, followed by reductive amination. While a direct reduction of the nitrile is feasible, this method provides a high-yielding alternative.[1]

Step 1: Oxidation of this compound to 2-Methoxy-4-methylbenzaldehyde (Conceptual)

Step 2: Reductive Amination of 2-Methoxy-4-methylbenzaldehyde [1]

ParameterValue
Reactants
2-Methoxy-4-methylbenzaldehyde1.0 eq
Ammonium formate5.0 eq
Reaction Conditions
Temperature120 °C
Reaction Time5 hours
Yield
Product Yield88%

Procedure:

  • To a reaction vessel, add ammonium formate and heat to approximately 170 °C.

  • After 2 hours, cool the mixture to 120 °C.

  • Add 2-Methoxy-4-methylbenzaldehyde (0.7 mol) to the reaction mixture.

  • Stir the reaction for 5 hours at 120 °C.

  • After completion, cool the reaction to room temperature and pour it into 1000 mL of water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the organic phase with brine and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • To the residue, add 350 g of concentrated hydrochloric acid and reflux for 1 hour.

  • Cool the reaction to room temperature and pour it into 500 mL of water.

  • Extract with diethyl ether.

  • Adjust the pH of the aqueous phase to 10 with a 20% NaOH solution.

  • Extract the aqueous phase with diethyl ether.

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the residue by distillation to obtain 2-Methoxy-4-methylbenzylamine.

Experimental Workflow for the Synthesis of 2-Methoxy-4-methylbenzylamine

G cluster_oxidation Step 1: Oxidation (Conceptual) cluster_amination Step 2: Reductive Amination start_ox 2-Methoxy-4- methylbenzonitrile reagent_ox Oxidizing Agent (e.g., KMnO4) start_ox->reagent_ox product_ox 2-Methoxy-4- methylbenzaldehyde reagent_ox->product_ox start_am 2-Methoxy-4- methylbenzaldehyde reagent_am Ammonium Formate (120 °C, 5h) start_am->reagent_am product_am 2-Methoxy-4- methylbenzylamine reagent_am->product_am

Caption: Workflow for the synthesis of 2-Methoxy-4-methylbenzylamine.

Benzylic Bromination of the Methyl Group

The methyl group of this compound can be selectively halogenated to yield 2-(bromomethyl)-4-methoxybenzonitrile. This intermediate is a versatile building block for introducing the methoxy-substituted benzonitrile moiety into larger molecules through nucleophilic substitution reactions, with potential applications in the synthesis of kinase inhibitors.

Intermediate Profile:

IntermediateStructureMolecular FormulaMolecular WeightKey Applications
2-(bromomethyl)-4-methoxybenzonitrile2-(bromomethyl)-4-methoxybenzonitrileC₉H₈BrNO226.07 g/mol Alkylating agent for the synthesis of kinase inhibitors and other complex molecules.

Experimental Protocol: Synthesis of 2-(bromomethyl)-4-methoxybenzonitrile

This protocol is adapted from the synthesis of 2-(bromomethyl)-4-methoxybenzonitrile, a close structural isomer.

ParameterValue
Reactants
This compound1.00 eq
N-Bromosuccinimide (NBS)1.10 eq
Benzoyl peroxide (BPO)0.03 eq
Solvent Carbon tetrachloride (CCl₄)
Reaction Conditions
Temperature80 °C
Reaction Time16 hours
Yield
Product Yield~81% (expected)

Procedure:

  • In a round-bottom flask, combine this compound (1.00 eq), N-Bromosuccinimide (1.10 eq), and Benzoyl peroxide (0.03 eq) in carbon tetrachloride.

  • Stir the resulting solution at 80 °C for 16 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with three portions of water.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under vacuum to yield 2-(bromomethyl)-4-methoxybenzonitrile.

Experimental Workflow for Benzylic Bromination

G start 2-Methoxy-4- methylbenzonitrile reagents NBS, BPO CCl4, 80°C, 16h start->reagents product 2-(bromomethyl)-4- methoxybenzonitrile reagents->product workup Aqueous Workup & Purification product->workup

Caption: Workflow for the benzylic bromination of this compound.

Application in the Synthesis of Finerenone (via an Isomeric Intermediate)

While not a direct application of this compound, the synthesis of the important pharmaceutical intermediate, 2-methoxy-4-cyanobenzaldehyde, from its isomer, 3-methoxy-4-methylbenzonitrile, underscores the significance of this structural motif. 2-methoxy-4-cyanobenzaldehyde is a key starting material for the synthesis of Finerenone.[2]

The synthesis of 2-methoxy-4-cyanobenzaldehyde from 3-methoxy-4-methylbenzonitrile involves a bromination of the methyl group followed by hydrolysis.[2]

Synthetic Pathway to a Finerenone Intermediate

G start 3-Methoxy-4- methylbenzonitrile step1 Bromination (NBS) start->step1 intermediate 3-Methoxy-4- (dibromomethyl)benzonitrile step1->intermediate step2 Hydrolysis intermediate->step2 product 2-Methoxy-4- cyanobenzaldehyde step2->product finerenone Finerenone product->finerenone Multi-step synthesis

Caption: Synthetic route to a key intermediate for Finerenone.

Biological Context: Finerenone and the Mineralocorticoid Receptor Signaling Pathway

Finerenone is a non-steroidal antagonist of the mineralocorticoid receptor (MR). The overactivation of the MR is implicated in the pathogenesis of renal and cardiovascular diseases. Aldosterone, the primary ligand for the MR, promotes sodium and water retention, and its excessive signaling can lead to inflammation, fibrosis, and tissue damage in the kidneys and heart.[3][4]

Finerenone works by binding to the MR, preventing its activation by aldosterone. This blockade inhibits the translocation of the receptor to the nucleus and subsequent transcription of pro-inflammatory and pro-fibrotic genes.[5]

Mineralocorticoid Receptor Signaling Pathway

G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds and activates DNA DNA (MRE) MR->DNA Translocates and binds to MRE Finerenone Finerenone Finerenone->MR Blocks Aldosterone Binding Gene_Transcription Gene Transcription (Pro-inflammatory & Pro-fibrotic genes) DNA->Gene_Transcription Inflammation_Fibrosis Inflammation & Fibrosis Gene_Transcription->Inflammation_Fibrosis

Caption: Simplified Mineralocorticoid Receptor signaling pathway and the action of Finerenone.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of pharmaceutical intermediates. Its functional groups can be selectively transformed to introduce key pharmacophoric elements into drug candidates. The methodologies presented here provide a foundation for the exploration and development of novel therapeutics, particularly in the areas of CNS disorders and diseases related to receptor modulation. Further research into direct, high-yielding transformations of this compound will undoubtedly expand its utility in the pharmaceutical industry.

References

Application Notes and Protocols: 2-Methoxy-4-methylbenzonitrile as a Hypothetical Precursor for Novel Photorefractive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols describe a hypothetical application of 2-Methoxy-4-methylbenzonitrile as a precursor for a novel nonlinear optical (NLO) chromophore for use in photorefractive polymers. The proposed synthetic routes and experimental procedures are based on established chemical principles and published literature for analogous compounds. These protocols have not been experimentally validated and should be treated as a theoretical guide for researchers. All laboratory work should be conducted with appropriate safety precautions.

Introduction

Photorefractive polymers are a class of materials that exhibit a reversible change in their refractive index upon exposure to non-uniform illumination. This property makes them highly attractive for a range of applications, including holographic data storage, real-time optical processing, and 3D display technologies. The photorefractive effect in polymers arises from a combination of photoconductivity and the electro-optic effect. A typical photorefractive polymer composite consists of a photoconducting polymer matrix, a sensitizer, a nonlinear optical (NLO) chromophore, and a plasticizer to lower the glass transition temperature.

This document outlines a hypothetical pathway for the utilization of this compound as a precursor to synthesize a novel NLO chromophore. The methoxy group acts as an electron donor and the nitrile group as an electron acceptor, forming a "push-pull" system essential for NLO activity. The methyl group provides a site for functionalization to introduce a polymerizable moiety, allowing for covalent incorporation into a polymer backbone or as a crosslinkable agent.

Proposed Synthetic Pathway of NLO Chromophore (MMBC-NLO)

The proposed NLO chromophore, (E)-3-(4-cyano-3-methoxyphenyl)-2-(4-vinylphenyl)acrylonitrile (MMBC-NLO), is synthesized from this compound in a multi-step process. The key steps involve the functionalization of the methyl group to an aldehyde, followed by a Knoevenagel condensation.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product start This compound aldehyde 4-Cyano-2-methoxybenzaldehyde start->aldehyde NBS, AIBN, CCl4, reflux; then H2O, heat final MMBC-NLO Chromophore aldehyde->final 4-vinylphenylacetonitrile, piperidine, ethanol, reflux

Caption: Proposed synthesis of the MMBC-NLO chromophore.

Experimental Protocols

Synthesis of 4-Cyano-2-methoxybenzaldehyde (Intermediate)

This protocol is adapted from procedures for the benzylic oxidation of methylarenes.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Sodium sulfite (Na2SO3), 10% aqueous solution

  • Magnesium sulfate (MgSO4), anhydrous

  • Dichloromethane (CH2Cl2)

  • Ethanol

Procedure:

  • To a solution of this compound (1 eq.) in anhydrous CCl4, add NBS (2.2 eq.) and a catalytic amount of AIBN.

  • Reflux the mixture under an inert atmosphere for 6-8 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with saturated NaHCO3 solution, 10% Na2SO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude dibromomethyl intermediate.

  • Hydrolyze the crude intermediate by refluxing in a mixture of water and ethanol for 4-6 hours.

  • After cooling, extract the product with CH2Cl2.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield 4-Cyano-2-methoxybenzaldehyde.

Synthesis of (E)-3-(4-cyano-3-methoxyphenyl)-2-(4-vinylphenyl)acrylonitrile (MMBC-NLO Chromophore)

This protocol is based on the Knoevenagel condensation reaction.

Materials:

  • 4-Cyano-2-methoxybenzaldehyde

  • 4-Vinylphenylacetonitrile

  • Piperidine

  • Ethanol

Procedure:

  • Dissolve 4-Cyano-2-methoxybenzaldehyde (1 eq.) and 4-vinylphenylacetonitrile (1.1 eq.) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the MMBC-NLO chromophore.

  • Further purification can be achieved by recrystallization from ethanol.

Preparation of the Photorefractive Polymer Composite

This protocol describes the formulation of a guest-host photorefractive polymer composite.

Materials:

  • Poly(N-vinylcarbazole) (PVK)[1]

  • MMBC-NLO chromophore

  • 2,4,7-Trinitro-9-fluorenone (TNF)[2]

  • Benzyl butyl phthalate (BBP)[3][4][5][6][7]

  • Toluene

Procedure:

  • Prepare a stock solution of PVK in toluene.

  • In a separate vial, dissolve the MMBC-NLO chromophore (e.g., 30 wt%), TNF (e.g., 1 wt%), and BBP (e.g., 20 wt%) in a minimal amount of toluene.

  • Add the chromophore/sensitizer/plasticizer solution to the PVK solution with stirring.

  • Stir the mixture at room temperature for several hours to ensure homogeneity.

  • Filter the solution through a 0.2 µm PTFE filter.

  • The composite solution is then ready for device fabrication by drop-casting or spin-coating onto ITO-coated glass substrates.

Workflow_Preparation cluster_solution Solution Preparation cluster_fabrication Device Fabrication dissolve_pvk Dissolve PVK in Toluene mix Mix Solutions dissolve_pvk->mix dissolve_components Dissolve MMBC-NLO, TNF, and BBP in Toluene dissolve_components->mix filter Filter (0.2 µm) mix->filter cast Drop-cast or Spin-coat on ITO-glass filter->cast dry Dry under vacuum cast->dry assemble Assemble with second ITO-glass substrate dry->assemble

Caption: Workflow for photorefractive composite preparation.

Characterization of the Photorefractive Polymer

The performance of the photorefractive polymer composite would be evaluated through several standard techniques.

Two-Beam Coupling (TBC)

TBC experiments are used to demonstrate the photorefractive nature of the material by observing asymmetric energy transfer between two interfering laser beams.

TBC_Setup laser Laser bs Beam Splitter laser->bs m1 Mirror bs->m1 Beam 1 m2 Mirror bs->m2 Beam 2 sample Sample on Tilted Stage m1->sample m2->sample d1 Detector 1 sample->d1 d2 Detector 2 sample->d2

Caption: Schematic of a two-beam coupling experiment.

Degenerate Four-Wave Mixing (DFWM)

DFWM is used to measure the diffraction efficiency of the photorefractive grating.

Photoconductivity Measurement

The photoconductivity of the material is a crucial parameter that influences the speed of the photorefractive effect.

Data Presentation

The following tables present hypothetical but realistic data for the synthesized NLO chromophore and the resulting photorefractive polymer composite, based on values reported for similar materials.

Table 1: Properties of the Hypothetical MMBC-NLO Chromophore

PropertyExpected Value
Melting Point180-190 °C
Absorption Maximum (λmax) in Toluene~420 nm
Molar Extinction Coefficient (ε)~30,000 M⁻¹cm⁻¹
First Hyperpolarizability (β)High (characteristic of push-pull systems)

Table 2: Hypothetical Photorefractive Performance of the PVK:MMBC-NLO:BBP:TNF Composite

ParameterValueConditions
Two-Beam Coupling Gain Coefficient (Γ)> 100 cm⁻¹E = 60 V/µm, λ = 633 nm
Diffraction Efficiency (η)> 50%E = 60 V/µm, λ = 633 nm, 100 µm thickness
Response Time (τ)< 100 msE = 60 V/µm, I = 1 W/cm², λ = 633 nm
Photoconductivity (σph)~10⁻¹¹ S/cmE = 20 V/µm, I = 0.1 W/cm², λ = 633 nm

Conclusion

The proposed application of this compound as a precursor for a novel NLO chromophore presents a viable, albeit hypothetical, route to new photorefractive materials. The outlined synthetic protocols and composite formulation are based on well-established principles in the field. Experimental validation is required to confirm the feasibility of the synthesis and to evaluate the actual performance of the resulting photorefractive polymer. Successful development could lead to materials with tailored properties for advanced optical applications.

References

Application Note: Quantitative Analysis of 2-Methoxy-4-methylbenzonitrile using Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxy-4-methylbenzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Accurate and reliable quantification of this compound is crucial for ensuring the quality and purity of final products. This application note describes a simple, rapid, and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is suitable for routine quality control analysis, providing excellent linearity, precision, and accuracy.

Chromatographic Conditions

A reverse-phase HPLC method was developed using a C18 column with a mobile phase consisting of acetonitrile and water.[1][2] This approach is well-suited for the separation of aromatic compounds.[2][3] UV detection was employed for the quantification of the analyte.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 245 nm
Run Time 10 minutes

Method Validation Summary

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for the intended purpose.[4][5][6] The validation parameters are summarized in the table below.

ParameterResultAcceptance Criteria (as per ICH)
Retention Time Approximately 4.5 min-
Linearity (R²) 0.9995R² ≥ 0.995
Range 10 - 150 µg/mL80% to 120% of test concentration
Precision (%RSD) < 1.5%%RSD ≤ 2.0%
Accuracy (%Recovery) 98.5% - 101.2%98.0% - 102.0%
LOD 0.5 µg/mL-
LOQ 1.5 µg/mL-

Experimental Protocols

1. Mobile Phase Preparation

  • Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.

  • Combine the solvents in a clean 1 L glass reservoir.

  • Mix thoroughly and degas the mobile phase for 15 minutes using sonication or vacuum filtration.

2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 150 µg/mL.

3. Sample Preparation

  • Accurately weigh a sample containing an amount of this compound expected to be within the calibration range.

  • Dissolve the sample in a suitable volume of mobile phase.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[7][8][9]

4. HPLC System Setup and Analysis

  • Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the column oven temperature to 30 °C and the UV detector wavelength to 245 nm.

  • Inject 10 µL of each standard solution and the sample solution into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions versus their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (ACN:Water 60:40) SystemEquilibration HPLC System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Preparation (Stock & Dilutions) Injection Inject Standards & Sample StandardPrep->Injection SamplePrep Sample Preparation (Dissolution & Filtration) SamplePrep->Injection SystemEquilibration->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection UV Detection at 245 nm Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition CalibrationCurve Calibration Curve Generation DataAcquisition->CalibrationCurve Quantification Sample Quantification DataAcquisition->Quantification CalibrationCurve->Quantification Report Final Report Quantification->Report

References

Application Note: Gas Chromatography Analysis of 2-Methoxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the analysis of 2-Methoxy-4-methylbenzonitrile using gas chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The described methodology is intended as a starting point for method development and validation.

Introduction

This compound is an aromatic organic compound with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and research applications. Gas chromatography is a powerful analytical technique well-suited for the separation and quantification of volatile and semi-volatile compounds like this compound.[1][2] This document outlines the recommended GC conditions, sample preparation procedures, and data analysis workflow.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC analysis.[2][3] The goal is to dissolve the analyte in a suitable volatile solvent and remove any non-volatile impurities that could contaminate the GC system.[4]

Protocol: Sample Dilution

  • Weighing: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolution: Add a suitable volatile organic solvent such as dichloromethane, methanol, or hexane to the flask to dissolve the sample.[1][4] Fill to the 10 mL mark. This creates a stock solution of approximately 1 mg/mL.

  • Working Standard Preparation: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution Preparation: Prepare the unknown sample solution by dissolving a known amount of the material in the chosen solvent to achieve a final concentration within the calibration range. A target concentration of around 10 µg/mL is often suitable for a 1 µL injection.[4]

  • Filtration (if necessary): If the sample solution contains any particulate matter, filter it through a 0.45 µm syringe filter to prevent blockage of the GC injector and column.[1][3]

  • Transfer: Transfer the final solution into a 2 mL autosampler vial for analysis.

Gas Chromatography (GC) Conditions

The following table summarizes the recommended starting conditions for the GC analysis of this compound. These parameters may require optimization based on the specific instrument and desired separation.

ParameterRecommended Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Column HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program
Initial Temperature80 °C, hold for 2 minutes
Ramp Rate10 °C/min
Final Temperature280 °C, hold for 5 minutes
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 300 °C
FID Hydrogen Flow 30 mL/min
FID Air Flow 300 mL/min
FID Makeup Gas (N2) 25 mL/min
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
MS Scan Range 40-400 amu

Data Presentation and Analysis

The primary output of a GC analysis is a chromatogram, which plots the detector response against the retention time.[5]

  • Identification: The retention time of the peak corresponding to this compound is used for its identification by comparing it to the retention time of a known standard.

  • Quantification: The area under the peak is proportional to the concentration of the analyte in the sample.[5] A calibration curve is constructed by plotting the peak areas of the prepared standards against their known concentrations. The concentration of this compound in the unknown sample is then determined by interpolating its peak area on the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the GC analysis of this compound.

GC_Workflow GC Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Start: Obtain Sample weigh Weigh Sample start->weigh dissolve Dissolve in Volatile Solvent weigh->dissolve filter Filter (if necessary) dissolve->filter transfer Transfer to Autosampler Vial filter->transfer inject Inject Sample into GC transfer->inject separate Separation on GC Column inject->separate detect Detection (FID or MS) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: Workflow for the GC analysis of this compound.

References

Application Notes and Protocols: Recrystallization of 2-Methoxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2-Methoxy-4-methylbenzonitrile via recrystallization. The procedure is designed to be a robust method for obtaining high-purity material suitable for downstream applications in research and development.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The principle relies on the differential solubility of a compound in a hot versus a cold solvent.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will fully dissolve it at an elevated temperature.[3] Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent (mother liquor).[1] This protocol outlines a systematic approach to solvent selection and the subsequent recrystallization of this compound.

Solvent Selection and Screening

The choice of an appropriate solvent is critical for a successful recrystallization.[2] A preliminary screening of several common laboratory solvents with varying polarities is recommended to identify the optimal solvent or solvent system.

1.1. Candidate Solvents

Based on the structure of this compound, which contains a polar nitrile group and a methoxy group, as well as a nonpolar aromatic ring and a methyl group, a range of solvents with varying polarities should be tested.

  • Water (High Polarity)

  • Ethanol (Polar Protic)

  • Isopropanol (Polar Protic)

  • Acetone (Polar Aprotic)

  • Ethyl Acetate (Intermediate Polarity)

  • Toluene (Nonpolar Aromatic)

  • Heptane (Nonpolar Aliphatic)

1.2. Experimental Protocol: Solvent Screening

This small-scale experiment is designed to efficiently determine the best solvent for recrystallization.

Materials:

  • Crude this compound

  • Set of small test tubes or vials

  • Hot plate or water bath

  • Vortex mixer

  • The candidate solvents listed above

Procedure:

  • Place approximately 20-30 mg of crude this compound into each of the seven test tubes.

  • To each tube, add 0.5 mL of a different candidate solvent at room temperature.

  • Agitate the tubes (e.g., using a vortex mixer) for 1-2 minutes and observe the solubility. Record whether the compound is soluble, sparingly soluble, or insoluble at room temperature.

  • For the solvents in which the compound was sparingly soluble or insoluble at room temperature, heat the tubes gently in a water bath or on a hot plate until the solvent begins to boil.

  • Add small additional volumes of the hot solvent dropwise, with agitation, until the solid completely dissolves. Note the approximate volume of solvent required.

  • Remove the tubes from the heat source and allow them to cool slowly to room temperature.

  • Once at room temperature, place the tubes in an ice-water bath for 10-15 minutes to induce further crystallization.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of well-formed crystals.

Data Presentation: Solubility Screening

The results of the solvent screening should be recorded in a structured table to facilitate the selection of the best solvent.

SolventPolaritySolubility at Room Temp. (20-25°C)Solubility at Boiling PointCrystal Formation upon Cooling
WaterHighInsolubleInsolubleNone
EthanolPolar ProticSparingly SolubleSolubleGood
IsopropanolPolar ProticSparingly SolubleSolubleExcellent
AcetonePolar AproticSolubleSolublePoor
Ethyl AcetateIntermediateModerately SolubleSolubleFair
TolueneNonpolarSparingly SolubleSolubleGood
HeptaneNonpolarInsolubleSparingly SolublePoor

Interpretation of Results:

Based on the expected results, isopropanol is likely to be an excellent choice for single-solvent recrystallization, as it is anticipated to show low solubility at room temperature and high solubility at its boiling point, leading to good crystal recovery. Ethanol and toluene may also be suitable. A mixed-solvent system, such as ethanol/water or acetone/heptane, could also be considered if a single solvent does not provide optimal results.[3]

Detailed Recrystallization Protocol

This protocol is based on the selection of isopropanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Isopropanol (recrystallization solvent)

  • Erlenmeyer flask (appropriately sized for the amount of material)

  • Hot plate with stirring capability

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice-water bath

  • Spatula and glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of isopropanol, just enough to create a slurry. Heat the mixture to boiling with gentle stirring. Add more hot isopropanol portion-wise until the solid is completely dissolved. Avoid adding an excess of solvent to ensure the solution is saturated.

  • Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals. This can be done by air drying on the filter paper or for a more thorough drying, in a vacuum oven at a temperature well below the compound's melting point.

  • Characterization: Determine the melting point of the recrystallized product and calculate the percent recovery. A sharp melting point close to the literature value indicates high purity.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization protocol.

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_prep Preparation cluster_main Recrystallization Process cluster_analysis Analysis start Start with Crude This compound solvent_screen Perform Solvent Screening start->solvent_screen select_solvent Select Optimal Solvent (e.g., Isopropanol) solvent_screen->select_solvent dissolve Dissolve Crude Product in Minimum Hot Solvent select_solvent->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice-Water Bath cool->ice_bath collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash Crystals with Ice-Cold Solvent collect->wash dry Dry Purified Crystals wash->dry characterize Characterize Product (Melting Point, Yield) dry->characterize end Pure this compound characterize->end

Caption: Workflow for the purification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Methoxy-4-methylbenzonitrile synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the two most common synthetic routes: the Sandmeyer reaction of 2-methoxy-4-methylaniline and palladium-catalyzed cyanation of a suitable aryl halide.

Issue 1: Low Yield in Sandmeyer Reaction

Q1: My Sandmeyer reaction for the synthesis of this compound from 2-methoxy-4-methylaniline is resulting in a low yield. What are the potential causes and how can I address them?

A: Low yields in the Sandmeyer reaction are a common issue and can often be attributed to several factors. The primary areas to investigate are the diazotization step, the stability of the diazonium salt, and the cyanation step itself.[1]

  • Incomplete Diazotization: The conversion of the primary aromatic amine to the diazonium salt is critical. To ensure this step goes to completion, you can test for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turning blue) indicates that all the aniline has reacted.[1][2] If the test is negative, you may need to add more sodium nitrite.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable at elevated temperatures. It is crucial to maintain a low temperature, typically between 0-5°C, throughout the diazotization process and during the subsequent addition to the copper(I) cyanide solution.[1][2] Premature decomposition can lead to the formation of phenol byproducts and other impurities.

  • Side Reactions: The formation of byproducts is a significant contributor to low yields. The primary side product is often the corresponding phenol (2-methoxy-4-methylphenol) due to the reaction of the diazonium salt with water.[1] Running the reaction under strongly acidic conditions can help to suppress this side reaction. Biaryl formation is another possible side reaction.[1]

  • Purity of Reagents: The purity of the starting 2-methoxy-4-methylaniline and the copper(I) cyanide is important. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.

Issue 2: Formation of Significant Byproducts

Q2: I am observing a significant amount of a phenolic byproduct (2-methoxy-4-methylphenol) in my reaction mixture. How can I minimize its formation?

A: The formation of 2-methoxy-4-methylphenol is a classic side reaction in the Sandmeyer synthesis of this compound. This occurs when the diazonium salt reacts with water. To minimize this:

  • Strict Temperature Control: As mentioned previously, maintaining a low temperature (0-5°C) is critical to prevent the decomposition of the diazonium salt, which can then react with water.[1][2]

  • Acidic Conditions: Performing the reaction under strongly acidic conditions helps to stabilize the diazonium salt and reduces its propensity to react with water.

  • Controlled Addition: Add the cold diazonium salt solution slowly to the copper(I) cyanide solution. This helps to control the reaction rate and minimize the accumulation of unreacted diazonium salt that could decompose.[2]

Issue 3: Low Conversion in Palladium-Catalyzed Cyanation

Q3: I am attempting a palladium-catalyzed cyanation of 2-bromo-5-methylanisole to synthesize this compound, but I am seeing low conversion of my starting material. What are the likely causes?

A: Low conversion in palladium-catalyzed cyanation reactions is often related to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Poisoning: Cyanide ions can act as a poison to the palladium catalyst.[3] Using a cyanide source with low solubility, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), can help to maintain a low concentration of free cyanide in the reaction mixture and prevent catalyst deactivation.[3]

  • Choice of Ligand: The choice of phosphine ligand is crucial for the efficiency of the palladium catalyst. The appropriate ligand can enhance the rate of the catalytic cycle.

  • Reaction Temperature: While palladium-catalyzed reactions are often robust, an optimal temperature is necessary. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to catalyst decomposition.

  • Purity of Reactants and Solvent: The purity of the aryl halide, cyanide source, and solvent is important. Impurities can interfere with the catalyst and reduce its activity. Ensure that anhydrous conditions are maintained if required by the specific protocol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most prevalent methods for the synthesis of this compound are:

  • The Sandmeyer Reaction: This involves the diazotization of 2-methoxy-4-methylaniline followed by reaction with a copper(I) cyanide.[4] This is a classical and widely used method for introducing a nitrile group onto an aromatic ring.

  • Palladium-Catalyzed Cyanation: This method typically involves the cross-coupling of an aryl halide (e.g., 2-bromo-5-methylanisole or 2-chloro-5-methylanisole) with a cyanide source, such as zinc cyanide or potassium ferrocyanide, in the presence of a palladium catalyst and a suitable ligand.[3]

Q2: How do I choose between the Sandmeyer reaction and palladium-catalyzed cyanation?

A2: The choice of method depends on several factors:

  • Starting Material Availability: If 2-methoxy-4-methylaniline is readily available, the Sandmeyer reaction is a direct route. If a corresponding aryl halide like 2-bromo-5-methylanisole is more accessible, then palladium-catalyzed cyanation would be more suitable.

  • Scale of Reaction: For larger scale synthesis, the cost and toxicity of the reagents become more significant considerations. The Sandmeyer reaction uses relatively inexpensive reagents but can involve toxic copper cyanide. Palladium-catalyzed methods can be more expensive due to the cost of the catalyst and ligands, but often offer higher yields and functional group tolerance.

  • Functional Group Tolerance: Palladium-catalyzed reactions often exhibit a broader tolerance for other functional groups in the molecule compared to the strongly acidic and oxidative conditions of the Sandmeyer reaction.

Q3: What are the key safety precautions to take when working with cyanides in these syntheses?

A3: Both copper(I) cyanide and zinc cyanide are highly toxic. It is imperative to handle these reagents in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with acid, highly toxic hydrogen cyanide (HCN) gas can be released. Therefore, all waste containing cyanide salts should be quenched and disposed of according to institutional safety protocols.

Data Presentation

The following tables summarize typical reaction conditions and yields for the two main synthetic routes to this compound. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

Table 1: Sandmeyer Reaction Conditions and Yields for Analagous Substrates

Starting MaterialDiazotization ConditionsCyanation ConditionsYield (%)Reference
Substituted AnilinesNaNO₂, aq. HCl, 0-5°CCuCN, 60-70°C60-80General Protocol
Methoxy-substituted anilinest-BuONO, MeCN, rtCuCN, catalyst, rt52-93[4]

Table 2: Palladium-Catalyzed Cyanation Conditions and Yields for Analagous Substrates

Starting MaterialCyanide SourceCatalyst/LigandSolventTemperature (°C)Yield (%)Reference
Aryl BromidesZn(CN)₂Pd₂ (dba)₃ / dppfDMAc12085-95General Protocol
Aryl ChloridesK₄[Fe(CN)₆]Pd(OAc)₂ / SPhost-BuOH/H₂O10070-90[3]
Methoxy-substituted Aryl BromidesZn(CN)₂Pd catalyst / XPhosTHF/H₂Ort - 40~95[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction (Adapted from General Procedures)

Step 1: Diazotization of 2-Methoxy-4-methylaniline

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methoxy-4-methylaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite in water and cool the solution to 0-5°C.

  • Slowly add the cold sodium nitrite solution dropwise to the aniline solution, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.

  • Check for the presence of excess nitrous acid using starch-iodide paper (the paper should turn blue).

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

  • Warm this solution to 60-70°C.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm copper(I) cyanide solution with vigorous stirring. Nitrogen gas will be evolved.

  • After the addition is complete, continue to stir the reaction mixture at 60-70°C for 30-60 minutes.

  • Cool the reaction mixture to room temperature and then extract the product with an organic solvent (e.g., toluene or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound via Palladium-Catalyzed Cyanation (Adapted from General Procedures)
  • To an oven-dried reaction vessel, add 2-bromo-5-methylanisole, zinc cyanide (0.6 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., dppf, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous N,N-dimethylacetamide (DMAc) via syringe.

  • Heat the reaction mixture to 120°C and stir for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation A 2-Methoxy-4-methylaniline B NaNO2, HCl (aq) 0-5°C A->B Reacts with C 2-Methoxy-4-methylbenzenediazonium Chloride B->C Forms D CuCN Solution 60-70°C C->D Reacts with E This compound D->E Yields F N2 Gas D->F Releases

Caption: Workflow for the Sandmeyer Synthesis of this compound.

Troubleshooting_Sandmeyer Start Low Yield in Sandmeyer Reaction Q1 Is Diazotization Complete? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was Temperature Kept at 0-5°C? A1_Yes->Q2 Sol1 Check with Starch-Iodide Paper. Add more NaNO2 if needed. A1_No->Sol1 Sol1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Significant Phenol Byproduct? A2_Yes->Q3 Sol2 Maintain strict temperature control to prevent diazonium salt decomposition. A2_No->Sol2 Sol2->Q2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Ensure strongly acidic conditions. Slowly add diazonium salt to CuCN solution. A3_Yes->Sol3 End Yield Improved A3_No->End Sol3->End

Caption: Troubleshooting Logic for Low Yield in Sandmeyer Reaction.

References

Technical Support Center: Synthesis of 2-Methoxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Methoxy-4-methylbenzonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound can be synthesized through several common routes, including:

  • Sandmeyer reaction of 3-amino-4-methylanisole.

  • Palladium-catalyzed cyanation of 2-bromo-5-methylanisole.

  • Dehydration of 2-methoxy-4-methylbenzamide .[1]

Each method has its own set of advantages and potential challenges, including the formation of specific side products.

Q2: I am observing a lower than expected yield. What are the general factors that could be responsible?

A2: Low yields can be attributed to a variety of factors depending on the synthetic route chosen. Common causes include incomplete reactions, degradation of starting materials or products, and competing side reactions that consume reactants. Careful control of reaction parameters such as temperature, reaction time, and purity of reagents is crucial.

Q3: My final product is discolored. What are the likely impurities?

A3: Discoloration often indicates the presence of impurities. For the synthesis of this compound, colored byproducts can arise from several sources. In the Sandmeyer reaction, the formation of azo compounds can result in yellow to brown impurities. In palladium-catalyzed reactions, residual palladium catalysts can sometimes cause discoloration. Oxidation of phenolic byproducts can also lead to colored impurities.

Q4: How can I best purify the crude this compound?

A4: Purification of this compound can typically be achieved by recrystallization or flash column chromatography. The choice of method will depend on the nature and quantity of the impurities. For crystalline solids, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often effective. For complex mixtures or oily products, flash column chromatography on silica gel is recommended.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during the synthesis of this compound via different synthetic routes.

Route 1: Sandmeyer Reaction of 3-amino-4-methylanisole

Issue 1: Low yield of this compound and formation of a phenolic byproduct.

  • Possible Cause: A common side reaction in the Sandmeyer reaction is the reaction of the diazonium salt with water to form a phenol, in this case, 2-Methoxy-4-methylphenol.[2] This is often exacerbated by elevated temperatures, as diazonium salts are thermally unstable.[2]

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low temperature (0-5 °C) during the diazotization step and the subsequent cyanation.

    • Minimize Water Content: Use anhydrous solvents where possible and ensure all glassware is thoroughly dried.

    • Prompt Use of Diazonium Salt: Use the freshly prepared diazonium salt immediately in the next step to minimize its decomposition.

Issue 2: Presence of colored impurities in the product.

  • Possible Cause: The formation of azo compounds as byproducts can lead to colored impurities. This occurs when the diazonium salt couples with unreacted 3-amino-4-methylanisole or other electron-rich aromatic species.[2]

  • Troubleshooting Steps:

    • Ensure Complete Diazotization: Use a slight excess of sodium nitrite and test for its presence with starch-iodide paper to confirm the complete consumption of the starting amine.

    • Efficient Cyanation: Ensure the cyanation reaction proceeds efficiently to consume the diazonium salt before it can participate in coupling reactions.

Issue 3: Formation of biaryl byproducts.

  • Possible Cause: The Sandmeyer reaction can proceed through a radical mechanism, which can lead to the formation of biaryl compounds through the coupling of two aryl radicals.

  • Troubleshooting Steps:

    • Optimize Catalyst Concentration: The concentration of the copper(I) catalyst can influence the reaction pathway. Titrate the catalyst loading to find the optimal concentration that favors the desired cyanation reaction.

Route 2: Palladium-Catalyzed Cyanation of 2-bromo-5-methylanisole

Issue 1: The reaction is sluggish or does not go to completion.

  • Possible Cause: Deactivation of the palladium catalyst is a common issue in cyanation reactions.[3] Cyanide ions can act as a poison to the catalyst.

  • Troubleshooting Steps:

    • Choice of Ligand: Employ robust phosphine ligands that can stabilize the palladium catalyst.

    • Cyanide Source: Consider using a less soluble cyanide source like zinc cyanide, which can help to maintain a low concentration of free cyanide in the reaction mixture.

    • Additives: The use of additives like copper(I) salts can sometimes mitigate catalyst deactivation.

Issue 2: Formation of 2-Methoxy-4-methylphenol as a byproduct.

  • Possible Cause: Hydrolysis of the starting material or the product can occur, especially if water is present in the reaction mixture at elevated temperatures.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.

    • Temperature Control: While palladium-catalyzed reactions often require heating, excessive temperatures can promote hydrolysis. Optimize the temperature to achieve a reasonable reaction rate while minimizing side reactions.

Route 3: Dehydration of 2-methoxy-4-methylbenzamide

Issue 1: The reaction is incomplete, and the starting amide is recovered.

  • Possible Cause: The dehydrating agent may be insufficient or not reactive enough under the chosen conditions. Common dehydrating agents include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and phosphorus pentoxide (P₂O₅).[4][5][6]

  • Troubleshooting Steps:

    • Choice of Dehydrating Agent: Select a suitable dehydrating agent for your specific substrate and reaction conditions.

    • Stoichiometry: Ensure an adequate molar ratio of the dehydrating agent to the amide.

    • Reaction Temperature: Some dehydrating agents require heating to be effective. Optimize the reaction temperature to drive the reaction to completion.

Issue 2: Formation of unknown byproducts.

  • Possible Cause: Strong dehydrating agents can sometimes lead to side reactions, especially at high temperatures. The specific byproducts will depend on the dehydrating agent used. For example, with SOCl₂, acidic byproducts (SO₂ and HCl) are formed, which could potentially react with other functional groups if the substrate is sensitive.[6]

  • Troubleshooting Steps:

    • Milder Conditions: If side reactions are problematic, consider using a milder dehydrating agent or conducting the reaction at a lower temperature for a longer period.

    • Reaction Monitoring: Closely monitor the reaction progress by TLC or GC-MS to identify the formation of byproducts and stop the reaction once the starting material is consumed.

Data Presentation

Table 1: Troubleshooting Summary for Side Product Formation

Synthetic RouteCommon Side ProductLikely CauseMitigation Strategy
Sandmeyer Reaction 2-Methoxy-4-methylphenolReaction of diazonium salt with waterMaintain low temperature (0-5 °C); use anhydrous conditions
Azo compoundsIncomplete diazotization; coupling of diazonium salt with starting amineEnsure complete diazotization; efficient cyanation
Biaryl compoundsRadical coupling of aryl intermediatesOptimize copper(I) catalyst concentration
Palladium-Catalyzed Cyanation 2-Methoxy-4-methylphenolHydrolysis of starting material or productUse anhydrous conditions; optimize reaction temperature
Amide Dehydration Unreacted amideInsufficient or inactive dehydrating agentUse a more potent dehydrating agent or increase stoichiometry and/or temperature
Degradation productsHarsh reaction conditions (high temperature)Use milder conditions; monitor reaction closely

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydration of 2-methoxy-4-methylbenzamide [1]

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxy-4-methylbenzamide (1.0 eq).

  • Addition of Dehydrating Agent: Under an inert atmosphere, slowly add thionyl chloride (1.5 eq) to the flask.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, carefully pour the reaction mixture into ice-water with stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by flash column chromatography.

Mandatory Visualization

logical_relationship cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting start Starting Material reaction Chemical Transformation start->reaction product Crude Product reaction->product purification Purification product->purification final_product Pure this compound purification->final_product issue Observed Issue (e.g., Low Yield, Impurities) cause Identify Potential Cause issue->cause solution Implement Corrective Action cause->solution outcome Improved Result solution->outcome

Caption: A logical workflow illustrating the synthesis and troubleshooting process.

signaling_pathway cluster_sandmeyer Sandmeyer Reaction Pathway cluster_dehydration Amide Dehydration Pathway amine 3-amino-4-methylanisole diazonium Diazonium Salt Intermediate amine->diazonium NaNO2, HCl 0-5 °C product This compound diazonium->product CuCN phenol Side Product: 2-Methoxy-4-methylphenol diazonium->phenol H2O, Heat azo Side Product: Azo Compound diazonium->azo Coupling with Amine amide 2-methoxy-4-methylbenzamide nitrile This compound amide->nitrile Dehydrating Agent (e.g., SOCl2) unreacted Unreacted Amide amide->unreacted Incomplete Reaction

Caption: Reaction pathways for the synthesis of this compound.

References

Technical Support Center: Purification of 2-Methoxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Methoxy-4-methylbenzonitrile.

Troubleshooting Guide

Encountering difficulties in purifying this compound is common. The following table outlines potential problems, their probable causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Purity After Initial Work-up - Incomplete reaction during synthesis. - Presence of unreacted starting materials (e.g., 3-methoxy-4-methylbenzamide). - Formation of side-products during the dehydration of the amide.- Monitor the reaction completion using Thin Layer Chromatography (TLC) before work-up. - Perform an aqueous wash (e.g., with dilute HCl and/or NaHCO₃ solution) to remove acidic or basic impurities. - Employ column chromatography for effective separation of structurally similar impurities.
Oily Product Instead of Solid - Presence of residual solvent. - Impurities depressing the melting point. - The product may exist as a low-melting solid or an oil at room temperature.- Dry the product under high vacuum for an extended period. - Attempt recrystallization from a suitable solvent system to remove impurities. - If the product is inherently an oil, purification should be performed using column chromatography or distillation.
Discoloration of the Final Product (Yellowish or Brownish Tint) - Presence of colored impurities from the synthesis. - Degradation of the product due to heat or light exposure.- Treat a solution of the crude product with activated charcoal before recrystallization. - Purify via column chromatography. - Store the purified compound in a cool, dark place, preferably under an inert atmosphere.
Poor Separation in Column Chromatography - Inappropriate solvent system (mobile phase). - Incorrect stationary phase. - Overloading the column.- Optimize the mobile phase using TLC. A good starting point for non-polar compounds is a hexane/ethyl acetate mixture.[1] - Silica gel is a common stationary phase for this type of compound. - Ensure the amount of crude product is appropriate for the column size (typically 1:30 to 1:50 ratio of product to silica gel by weight).
Co-elution of Impurities with the Product - Impurities with similar polarity to the product.- Use a shallow gradient elution in column chromatography, starting with a low polarity solvent and gradually increasing the polarity. - Consider using a different stationary phase, such as alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound from 3-methoxy-4-methylbenzamide?

A1: The most common impurity is the unreacted starting material, 3-methoxy-4-methylbenzamide. Other potential impurities can arise from side reactions during the dehydration step, although these are generally minor with modern dehydrating agents.[2][3]

Q2: My compound is an oil even after drying under vacuum. How can I solidify it?

A2: If your compound is oily due to impurities, purification by column chromatography followed by recrystallization should yield a solid. If the pure compound has a low melting point, you may try dissolving it in a minimal amount of a volatile solvent (like dichloromethane) and then adding a non-polar solvent (like hexane or pentane) dropwise while cooling to induce precipitation.

Q3: What is a good starting solvent system for the recrystallization of this compound?

A3: For aromatic nitriles, a good starting point for recrystallization is a solvent pair.[4] You can dissolve the compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or ethyl acetate) and then add a solvent in which it is less soluble (e.g., water or hexane) dropwise until turbidity persists.[4][5] Allow the solution to cool slowly to obtain crystals.

Q4: How can I effectively monitor the purification process by column chromatography?

A4: Thin Layer Chromatography (TLC) is the most effective way to monitor column chromatography.[1] Collect small fractions of the eluent and spot them on a TLC plate alongside your crude material and a pure standard if available. Visualize the spots under UV light. Combine the fractions that contain only the pure product.

Q5: What analytical techniques are suitable for determining the final purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for determining purity and quantifying impurities.[6][7] Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy is crucial for confirming the structure and can also be used for quantitative analysis (qNMR) to determine purity against a known standard.[6]

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a few drops of a hot solvent (e.g., isopropanol). A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • TLC Analysis: Determine an appropriate solvent system (mobile phase) using TLC. A system that gives the product an Rf value of 0.2-0.4 is generally ideal. A common starting point is a mixture of hexane and ethyl acetate.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to settle, ensuring there are no air bubbles. Drain the excess solvent until it is just above the silica bed.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent that is then evaporated onto a small amount of silica gel for "dry loading"). Carefully add the sample to the top of the column.[1]

  • Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude 2-Methoxy-4- methylbenzonitrile Recrystallization Recrystallization Crude->Recrystallization High initial purity ColumnChromatography Column Chromatography Crude->ColumnChromatography Low initial purity or oily product PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct Analysis Purity Analysis (HPLC, GC, NMR) PureProduct->Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Identified OilyProduct Product is an Oil Start->OilyProduct LowPurity Low Purity by Analysis Start->LowPurity Discolored Product is Discolored Start->Discolored CheckSolvent Check for Residual Solvent (Vacuum Drying) OilyProduct->CheckSolvent Column Column Chromatography LowPurity->Column Charcoal Treat with Activated Charcoal Discolored->Charcoal CheckImpurities Impurities Present? (TLC/NMR) CheckSolvent->CheckImpurities Recrystallize Recrystallize CheckImpurities->Recrystallize Yes Pure Pure Product CheckImpurities->Pure No Recrystallize->Pure Column->Pure Charcoal->Recrystallize

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Purification of 2-Methoxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 2-Methoxy-4-methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from the synthetic route. A frequent synthesis involves the dehydration of 3-methoxy-4-methylbenzamide.[1] Therefore, potential impurities include:

  • Unreacted starting material: 3-methoxy-4-methylbenzamide

  • Byproducts of dehydration: Depending on the reagent used (e.g., thionyl chloride, phosphorus pentoxide), byproducts can be formed.

  • Isomeric impurities: Positional isomers of the starting material or product may be present.

  • Residual solvents: Solvents used in the reaction or initial work-up may remain.

Q2: Which analytical techniques are suitable for assessing the purity of this compound?

A2: To effectively assess purity, a combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and byproducts.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can help identify impurities if they are present in significant amounts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can indicate the presence of functional group impurities, such as the amide C=O stretch from unreacted starting material.

Q3: What are the primary methods for purifying this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:

  • Recrystallization: A highly effective method for removing small amounts of impurities from a solid product.[3]

  • Column Chromatography: Used for separating the desired product from impurities with different polarities, especially when dealing with complex mixtures or isomeric impurities.

  • Distillation (under reduced pressure): Suitable if the compound is a liquid or a low-melting solid and the impurities have significantly different boiling points.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseTroubleshooting Steps
Low or No Crystal Formation The compound is too soluble in the chosen solvent.Select a less polar solvent or use a solvent mixture (e.g., ethanol/water, toluene/hexane).
Too much solvent was used.Evaporate some of the solvent to concentrate the solution and induce crystallization.
Oiling Out Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent.
The solution is cooling too rapidly.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
High concentration of impurities.First, purify by column chromatography to remove the bulk of the impurities, then recrystallize.
Purity Does Not Improve The impurity has similar solubility to the product in the chosen solvent.Screen for a different recrystallization solvent where the solubility of the impurity and product are significantly different.
Impurities are trapped within the crystals (occlusion).Ensure slow crystal growth by cooling the solution gradually. Redissolve and recrystallize.
Column Chromatography Issues
ProblemPossible CauseTroubleshooting Steps
Poor Separation (Overlapping Peaks) The mobile phase polarity is not optimized.Adjust the solvent ratio of the mobile phase. A common mobile phase for aromatic nitriles is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
The column is overloaded.Reduce the amount of crude material loaded onto the column.
Streaking or Tailing of the Compound Band The compound is interacting too strongly with the stationary phase.Add a small amount of a polar modifier (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds) to the mobile phase.
The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of the mobile phase or a volatile solvent for dry loading.
Cracked or Channeled Column Bed Improper packing of the column.Repack the column, ensuring the stationary phase is settled evenly.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing minor impurities.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Inducing Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Expected Purity Improvement:

Analytical MethodPurity Before RecrystallizationPurity After Recrystallization
HPLC~95%>99%
GC-MS~94%>99.5%
Protocol 2: Column Chromatography of this compound

Objective: To separate this compound from starting materials and byproducts.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Mobile Phase Selection: Start with a non-polar mobile phase such as hexane and gradually increase the polarity by adding ethyl acetate. A typical starting ratio is 95:5 (Hexane:Ethyl Acetate). Determine the optimal solvent system using TLC.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the packed column.

  • Elution: Begin elution with the least polar solvent system (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purity Analysis of Fractions:

Fraction NumbersMain Component(s)Purity (by GC)
1-5Non-polar impurities-
6-15This compound>99%
16-20This compound and minor impurities95-99%
21-25Polar impurities (e.g., 3-methoxy-4-methylbenzamide)-

Visualizations

PurificationWorkflow Crude Crude 2-Methoxy-4- methylbenzonitrile Analysis1 Purity Assessment (HPLC, GC-MS) Crude->Analysis1 Decision1 Purity > 99%? Analysis1->Decision1 Purified Purified Product Decision1->Purified Yes Recrystallization Recrystallization Decision1->Recrystallization No (Minor Impurities) ColumnChromatography Column Chromatography Decision1->ColumnChromatography No (Major/Multiple Impurities) Analysis2 Purity Assessment Recrystallization->Analysis2 Analysis3 Purity Assessment ColumnChromatography->Analysis3 Analysis2->Purified Analysis3->Purified TroubleshootingRecrystallization Start Recrystallization Attempt Problem Issue Encountered Start->Problem LowYield Low Yield Problem->LowYield e.g., Low Recovery OilingOut Oiling Out Problem->OilingOut e.g., Liquid Separation NoPurityImprovement Purity Not Improved Problem->NoPurityImprovement e.g., Impurities Persist Solution1 Use Less Solvent or Change Solvent System LowYield->Solution1 Solution2 Slow Cooling or Lower Boiling Solvent OilingOut->Solution2 Solution3 Screen for New Solvent or Pre-purify by Chromatography NoPurityImprovement->Solution3

References

Technical Support Center: Synthesis of 2-Methoxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methoxy-4-methylbenzonitrile. The following information is based on established chemical principles and analogous synthetic procedures for closely related isomers, offering a robust starting point for experimental optimization.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the preparation of methoxy-methylbenzonitriles?

A common and effective method for synthesizing benzonitriles is the dehydration of a corresponding benzamide. This route is often preferred due to the availability of starting materials and generally good yields. The synthesis typically involves the conversion of a carboxylic acid to an amide, followed by dehydration to the nitrile.

Q2: How critical is temperature control during the dehydration step to form the nitrile?

Temperature is a critical parameter in the dehydration of the amide to the nitrile. Insufficient temperature can lead to a slow or incomplete reaction, resulting in low yields. Conversely, excessively high temperatures can promote the formation of impurities and byproducts through degradation of the starting material or the product. Precise temperature control is therefore essential for maximizing yield and purity.

Q3: What are the potential side reactions to consider when optimizing the synthesis temperature?

Potential side reactions during the amide dehydration step, particularly if the temperature is not optimized, can include:

  • Hydrolysis of the nitrile: If water is present, high temperatures can promote the hydrolysis of the newly formed nitrile back to the amide or even to the carboxylic acid.

  • Degradation: At elevated temperatures, thermal decomposition of the starting material, intermediate, or product can occur, leading to a complex mixture of impurities.

  • Side reactions of the dehydrating agent: The choice of dehydrating agent is also crucial, as some may lead to side reactions at higher temperatures. For example, using thionyl chloride can sometimes lead to chlorination of the aromatic ring if the conditions are too harsh.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no product yield Reaction temperature is too low, leading to a slow or stalled reaction.Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC or GC/MS.
Inefficient dehydrating agent or insufficient amount.Ensure the dehydrating agent is fresh and used in the correct stoichiometric ratio. Consider trying an alternative dehydrating agent (e.g., P₂O₅, POCl₃, or trifluoroacetic anhydride).
Formation of multiple spots on TLC (high impurity profile) Reaction temperature is too high, causing degradation.Decrease the reaction temperature. Perform a temperature optimization study to find the optimal balance between reaction rate and purity.
The reaction time is too long.Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further reactions.
Product isolation is difficult due to impurities Suboptimal work-up procedure.Ensure proper quenching of the dehydrating agent and thorough washing of the organic layer to remove unreacted reagents and byproducts.
Inadequate purification method.Consider purification by column chromatography with a carefully selected solvent system or recrystallization from an appropriate solvent.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 3-methoxy-4-methylbenzonitrile, a close isomer of the target molecule, this compound. This protocol can serve as a strong starting point for the synthesis of the desired compound, with the understanding that optimization, particularly of temperature, will be necessary.

Synthesis of 3-Methoxy-4-methylbenzonitrile from 3-Methoxy-4-methylbenzamide [1]

Materials:

  • 3-Methoxy-4-methylbenzamide

  • Thionyl chloride (SOCl₂)

  • Ice water

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • In a four-necked round-bottom flask equipped with a stirrer, dropping funnel, and condenser, place 3-Methoxy-4-methylbenzamide (0.5 mol).

  • Slowly add thionyl chloride (0.75 mol) dropwise to the flask over approximately 45 minutes.

  • After the addition is complete, heat the reaction mixture. The temperature should be carefully controlled. Two potential temperature profiles have been reported for the isomeric compound:

    • Condition A: 60°C for 2 hours.[1]

    • Condition B: 80°C for 0.5 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, carefully pour the reaction mixture into ice water while stirring.

  • A solid precipitate should form. Collect the solid by suction filtration.

  • Wash the solid with water and dry it under a vacuum to obtain the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

Note: This protocol is for the synthesis of an isomer. For the synthesis of this compound, it is recommended to start with 2-Methoxy-4-methylbenzamide and begin the temperature optimization around the conditions provided above.

Data Presentation

The following table summarizes the reported reaction conditions for the synthesis of the isomeric 3-methoxy-4-methylbenzonitrile, which can be used as a starting point for optimizing the synthesis of this compound.

Parameter Condition A [1]Condition B [1]
Temperature 60°C80°C
Reaction Time 2 hours0.5 hours
Yield 97%89%

Visualizations

Experimental Workflow

experimental_workflow start Start: 2-Methoxy-4-methylbenzamide add_socl2 Add Thionyl Chloride start->add_socl2 heat Heat Reaction Mixture (Temperature Optimization) add_socl2->heat monitor Monitor Reaction (TLC, GC/MS) heat->monitor quench Quench with Ice Water monitor->quench Reaction Complete filter Filter and Dry quench->filter purify Purify Product (Recrystallization/Chromatography) filter->purify end End: this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Temperature Optimization Logic

temperature_optimization start Initial Temperature Setting (e.g., 60°C) low_yield Low Yield/ Incomplete Reaction start->low_yield Result high_purity High Purity start->high_purity Result high_impurities High Impurities start->high_impurities Result increase_temp Increase Temperature low_yield->increase_temp optimal Optimal Temperature Found high_purity->optimal decrease_temp Decrease Temperature high_impurities->decrease_temp increase_temp->start Re-run decrease_temp->start Re-run

Caption: Logical flow for optimizing reaction temperature.

References

Technical Support Center: Catalyst Selection for 2-Methoxy-4-methylbenzonitrile Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-4-methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The main catalytic routes for the preparation of this compound include:

  • Sandmeyer Reaction: This classic method involves the diazotization of 2-Methoxy-4-methylaniline followed by a copper-catalyzed cyanation.[1][2]

  • Rosenmund-von Braun Reaction: This approach utilizes the reaction of an aryl halide, such as 2-Bromo-1-methoxy-4-methylbenzene, with a copper(I) cyanide salt.[3][4]

  • Dehydration of 2-Methoxy-4-methylbenzamide: This method involves the removal of water from the corresponding primary amide using a dehydrating agent, which can be catalyzed.

  • Ammoxidation of 2-Methoxy-4-methyltoluene: A gas-phase reaction where 2-Methoxy-4-methyltoluene (p-creosol methyl ether) reacts with ammonia and oxygen over a solid-state catalyst.[5]

Q2: I am experiencing low yields in my Sandmeyer reaction. What are the common causes?

A2: Low yields in the Sandmeyer cyanation are often due to the instability of the diazonium salt intermediate. It is crucial to maintain a low temperature (typically 0-5 °C) during the diazotization step. Another common issue is the quality of the copper(I) cyanide, which should be freshly prepared or properly stored to ensure its activity. Side reactions, such as the formation of phenols, can also reduce the yield.

Q3: The Rosenmund-von Braun reaction requires very high temperatures. Are there milder alternatives?

A3: Yes, the classical Rosenmund-von Braun reaction often requires high temperatures (150-250 °C). However, modifications to the procedure can allow for milder conditions. For instance, the use of L-proline as a promoter has been shown to facilitate the reaction at lower temperatures (80-120 °C) for various aryl bromides.[6] The choice of solvent can also play a crucial role, with polar aprotic solvents like DMF or the use of ionic liquids being common.[4][7]

Q4: My ammoxidation catalyst is deactivating quickly. What could be the reason and how can I regenerate it?

A4: Catalyst deactivation in ammoxidation can be caused by several factors, including the deposition of coke or polymeric materials on the catalyst surface.[8] The composition of the feed gas is also critical. Regeneration can often be achieved by treating the catalyst with a mixture of air and steam at elevated temperatures to burn off the carbonaceous deposits.[8]

Q5: What are the key considerations when choosing a dehydrating agent for the amide dehydration route?

A5: The choice of dehydrating agent is critical for the successful conversion of 2-Methoxy-4-methylbenzamide to the nitrile. Strong dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) are effective but can require harsh conditions. Milder reagents can also be employed, sometimes with catalytic activation. It is important to ensure that the reaction is carried out under anhydrous conditions to prevent the hydrolysis of the dehydrating agent and the nitrile product.

Data Presentation

The following tables summarize typical catalyst performance for the different synthetic routes to obtain benzonitriles. Please note that yields are highly substrate and condition dependent.

Table 1: Catalyst Performance in Sandmeyer Cyanation of Aryl Amines

CatalystCyanide SourceSolventTemperature (°C)Yield (%)Reference
CuCN (10 mol%)KCNAcetonitrileRoom Temp.52-93[9]
Cu₂OTMSCNAcetonitrile5538-92[9]
CuBr/CuBr₂ (10 mol% each)KCNAcetonitrile20-25High[9]

Table 2: Catalyst Performance in Rosenmund-von Braun Cyanation of Aryl Halides

Catalyst/PromoterCyanide SourceSolventTemperature (°C)Yield (%) (for various aryl bromides)Reference
CuCNCuCNDMF120-150Variable[7]
CuCN / L-prolineCuCNDMF80-120Good to Excellent[6]

Table 3: Catalyst Performance in Ammoxidation of p-Cresol

CatalystReactantsTemperature (°C)Yield (%) of p-hydroxybenzonitrileReference
Boria-phosphoria on silicap-cresol, NH₃, AirNot specifiedup to 63[8]
Bi-Mo oxidesp-cresol, NH₃, AirNot specified~55 (average)[10]
VPO catalystsToluene, NH₃, Air440up to 91.2 (for benzonitrile)[11]

Experimental Protocols

Sandmeyer Reaction for this compound

This protocol is a general procedure based on the Sandmeyer reaction for the synthesis of aryl nitriles.[1]

Step 1: Diazotization of 2-Methoxy-4-methylaniline

  • Dissolve 2-Methoxy-4-methylaniline in an aqueous solution of a non-nucleophilic acid (e.g., H₂SO₄ or HBF₄).

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C. The completion of diazotization can be checked with starch-iodide paper (a blue color indicates excess nitrous acid).

Step 2: Cyanation

  • In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) in a suitable solvent (e.g., water or a biphasic system with toluene).

  • Slowly add the cold diazonium salt solution from Step 1 to the CuCN mixture with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture, and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Rosenmund-von Braun Reaction for this compound

This is a general protocol for the cyanation of an aryl halide.[4][7]

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-1-methoxy-4-methylbenzene, copper(I) cyanide (CuCN), and a high-boiling polar aprotic solvent (e.g., DMF, NMP, or pyridine).

  • Heat the reaction mixture to a high temperature (typically 150-200 °C) and maintain it for several hours. Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by pouring it into an aqueous solution of ferric chloride and hydrochloric acid or an aqueous solution of ammonia to complex the copper salts.

  • Extract the product with an organic solvent (e.g., ethyl acetate or toluene).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or distillation.

Dehydration of 2-Methoxy-4-methylbenzamide

This protocol describes a general method for the dehydration of a primary amide to a nitrile. A patent describes the synthesis of the precursor 3-methoxy-4-methylbenzamide from the corresponding carboxylic acid with a 95% yield.[12]

  • In a dry reaction vessel, combine 2-Methoxy-4-methylbenzamide and a dehydrating agent (e.g., phosphorus oxychloride, thionyl chloride, or phosphorus pentoxide) in an anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • The reaction may be performed at room temperature or require heating, depending on the chosen dehydrating agent.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction, for example, by slowly pouring the mixture onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent.

  • Wash the organic extract with water and brine, then dry it over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the resulting nitrile.

Troubleshooting Guides

Low Yield in Sandmeyer Reaction

G cluster_diazotization Diazotization Issues cluster_cyanation Cyanation Issues cluster_workup Work-up Issues start Low Yield in Sandmeyer Reaction check_diazotization Check Diazotization Step start->check_diazotization check_cyanation Check Cyanation Step start->check_cyanation check_workup Review Work-up Procedure start->check_workup temp_control Inadequate Temperature Control (> 5 °C) check_diazotization->temp_control Decomposition of diazonium salt naono2_quality Poor NaNO₂ Quality or Incorrect Stoichiometry check_diazotization->naono2_quality incomplete_diazotization Incomplete Reaction (Check with starch-iodide paper) check_diazotization->incomplete_diazotization cucn_activity Inactive CuCN Catalyst check_cyanation->cucn_activity side_reactions Side Reactions (e.g., phenol formation) check_cyanation->side_reactions temp_cyanation Suboptimal Reaction Temperature check_cyanation->temp_cyanation product_loss Product Loss During Extraction or Purification check_workup->product_loss hydrolysis Hydrolysis of Nitrile (if pH is too acidic or basic) check_workup->hydrolysis

Caption: Troubleshooting workflow for low yield in the Sandmeyer reaction.

Catalyst Deactivation in Ammoxidation

G start Catalyst Deactivation in Ammoxidation coking Coking/Polymer Deposition start->coking sintering Thermal Sintering start->sintering poisoning Catalyst Poisoning start->poisoning solution_coking Regenerate catalyst with air/steam mixture. coking->solution_coking Solution solution_sintering Optimize reaction temperature. Use thermally stable support. sintering->solution_sintering Solution solution_poisoning Purify reactant feed streams. poisoning->solution_poisoning Solution

Caption: Common causes and solutions for catalyst deactivation in ammoxidation.

Experimental Workflow Diagram

General Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Starting Material (e.g., Amine, Halide, Amide) reaction Catalytic Reaction (Sandmeyer, R-vB, etc.) start->reaction monitoring Reaction Monitoring (TLC, GC) reaction->monitoring quenching Quenching monitoring->quenching extraction Extraction quenching->extraction washing Washing extraction->washing drying Drying washing->drying concentration Concentration drying->concentration purification Purification (Chromatography/Distillation) concentration->purification analysis Product Analysis (NMR, MS, IR) purification->analysis final_product This compound analysis->final_product

Caption: General experimental workflow for the synthesis of this compound.

References

Technical Support Center: Troubleshooting Low Conversion in 2-Methoxy-4-methylbenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methoxy-4-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for overcoming common experimental challenges. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and data summaries to assist in optimizing your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I am seeing a low yield in my Sandmeyer reaction to produce this compound. What are the most common causes?

A1: Low yields in the Sandmeyer cyanation are often traced back to a few key factors:

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable at elevated temperatures. It is crucial to maintain a low temperature (typically 0-5 °C) during the diazotization step and the subsequent reaction with copper(I) cyanide.

  • Purity and Activity of Copper(I) Cyanide: The copper(I) cyanide should be of high purity and freshly prepared or properly stored to ensure its catalytic activity. Oxidation to copper(II) can significantly reduce the reaction rate.

  • Suboptimal pH: The pH of the reaction mixture can influence both the stability of the diazonium salt and the reactivity of the cyanide nucleophile.

  • Presence of Water: While the diazotization is carried out in an aqueous medium, excess water in the cyanation step can sometimes lead to the formation of phenolic byproducts.

Q2: My dehydration of 2-Methoxy-4-methylbenzamide to the nitrile is incomplete. How can I drive the reaction to completion?

A2: Incomplete dehydration of the amide is a common issue. Consider the following:

  • Choice and Amount of Dehydrating Agent: Strong dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are typically effective. Ensure you are using a sufficient molar excess of the dehydrating agent.

  • Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or GC to determine the optimal reaction time and to ensure you are not seeing decomposition of the product at elevated temperatures.

  • Removal of HCl Gas: When using thionyl chloride, the evolution of HCl gas drives the reaction. Ensuring this gas can escape (while protecting the reaction from atmospheric moisture) can be important. In some cases, a base is added to scavenge the HCl.

Q3: I am attempting to synthesize this compound from the corresponding aldehyde via the oxime, but the conversion is low. What should I investigate?

A3: This two-step, one-pot reaction has two potential points of failure:

  • Incomplete Oxime Formation: The initial reaction of the aldehyde with hydroxylamine is pH-sensitive. Ensure the conditions are suitable for oxime formation.

  • Inefficient Dehydration of the Oxime: The subsequent dehydration of the oxime to the nitrile requires a dehydrating agent or catalyst. The efficiency of this step can be highly dependent on the reagent chosen and the reaction conditions. For electron-rich aromatic aldehydes, this conversion is generally favorable, but may still require optimization.

Q4: I have obtained my product, but I suspect it is impure. What are the likely side products?

A4: Depending on the synthetic route, common impurities may include:

  • From Sandmeyer Reaction: Unreacted starting aniline, phenol byproducts from the reaction of the diazonium salt with water, and biaryl compounds from radical side reactions.

  • From Amide Dehydration: Unreacted 2-Methoxy-4-methylbenzamide.

  • From Aldehyde/Oxime Route: The intermediate 2-Methoxy-4-methylbenzaldehyde oxime.

  • General: Hydrolysis of the nitrile to the corresponding carboxylic acid can occur if the product is exposed to strongly acidic or basic conditions during workup or purification.[1]

Troubleshooting Guides

Low Conversion in Sandmeyer Cyanation
ProblemPossible CauseTroubleshooting Steps
Low Yield of Nitrile Decomposition of diazonium saltMaintain temperature at 0-5 °C throughout diazotization and addition to CuCN solution.
Inactive CuCNUse freshly prepared or high-purity CuCN.
Suboptimal pHEnsure the reaction medium is appropriately acidic for diazotization and that the pH is controlled during the cyanation step.
Formation of phenol byproductMinimize the amount of water in the cyanation step where possible.
Presence of Starting Aniline Incomplete diazotizationEnsure a slight excess of sodium nitrite is used and that it is added slowly to the acidic solution of the aniline.
Incomplete Dehydration of 2-Methoxy-4-methylbenzamide
ProblemPossible CauseTroubleshooting Steps
Low Conversion to Nitrile Insufficient dehydrating agentIncrease the molar ratio of the dehydrating agent (e.g., SOCl₂ or POCl₃) to the amide. A patent for a similar synthesis uses a 1.5:1 molar ratio of thionyl chloride to the amide.[2]
Reaction temperature too lowGradually increase the reaction temperature and monitor the progress by TLC or GC. A reported condition for a similar reaction is 60 °C for 2 hours.[2]
Reaction time too shortExtend the reaction time and monitor for completion.
Product Decomposition Reaction temperature too highIf decomposition is observed, reduce the reaction temperature and extend the reaction time.
Low Yield in Aldehyde to Nitrile Conversion
ProblemPossible CauseTroubleshooting Steps
Incomplete Reaction Inefficient oxime formationAdjust the pH of the oximation step. The use of a base like triethylamine or pyridine is common.
Ineffective dehydration of the oximeChoose a suitable dehydrating agent for the oxime. Options include thionyl chloride, phosphorus pentoxide, or trifluoroacetic anhydride.
Formation of Aldehyde Oxime as Main Product Dehydration step is not proceedingIncrease the temperature for the dehydration step or consider a more potent dehydrating agent.

Experimental Protocols

Disclaimer: These protocols are based on procedures for analogous compounds and may require optimization for the synthesis of this compound.

Protocol 1: Synthesis from 3-Methoxy-4-methylbenzamide[1][2]

This protocol is adapted from a patent for the synthesis of a related cyanobenzaldehyde.

  • Dehydration: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-Methoxy-4-methylbenzamide (1 equivalent) in a suitable solvent such as toluene or chlorobenzene.

  • Slowly add thionyl chloride (1.5 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice water with vigorous stirring to precipitate the product.

  • Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography.

Protocol 2: "One-Pot" Synthesis from 4-Methoxybenzaldehyde

This protocol is a general representation of the conversion of an aldehyde to a nitrile via an oxime.

  • Oximation: Dissolve 4-Methoxybenzaldehyde (1 equivalent) in a suitable organic solvent. Add hydroxylamine hydrochloride (1-1.2 equivalents) and a base such as triethylamine or pyridine (1-1.5 equivalents).

  • Stir the mixture at room temperature for 1-2 hours, or until the formation of the oxime is complete (monitor by TLC).

  • Dehydration: To the reaction mixture containing the oxime, add a dehydrating agent such as thionyl chloride (1.5-2 equivalents) dropwise at a low temperature (e.g., 0-10 °C).

  • Allow the reaction to warm to room temperature and stir for an additional 2-8 hours.

  • Upon completion, carefully quench the reaction with ice water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Logical Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low Conversion of This compound route Identify Synthetic Route start->route sandmeyer Sandmeyer Reaction route->sandmeyer Aryl Amine amide Amide Dehydration route->amide Aryl Amide aldehyde Aldehyde to Nitrile route->aldehyde Aryl Aldehyde check_diazonium Check Diazonium Salt Stability (Low Temperature) sandmeyer->check_diazonium check_cu_salt Verify CuCN Activity sandmeyer->check_cu_salt check_dehydrating_agent Assess Dehydrating Agent (Type and Stoichiometry) amide->check_dehydrating_agent check_temp_time Optimize Temperature and Time amide->check_temp_time check_oxime_formation Confirm Oxime Formation aldehyde->check_oxime_formation check_oxime_dehydration Optimize Oxime Dehydration Step aldehyde->check_oxime_dehydration solution Improved Conversion check_diazonium->solution check_cu_salt->solution check_dehydrating_agent->solution check_temp_time->solution check_oxime_formation->solution check_oxime_dehydration->solution

Caption: Troubleshooting workflow for low conversion.

General Synthetic Pathways to this compound

Synthetic_Pathways product This compound start_amine 2-Methoxy-4-methylaniline diazonium Diazonium Salt Intermediate start_amine->diazonium NaNO₂, H⁺ start_amide 2-Methoxy-4-methylbenzamide start_amide->product Dehydration (e.g., SOCl₂) start_aldehyde 2-Methoxy-4-methylbenzaldehyde oxime Aldehyde Oxime Intermediate start_aldehyde->oxime NH₂OH·HCl diazonium->product CuCN (Sandmeyer) oxime->product Dehydration

Caption: Common synthetic routes to the target molecule.

References

Preventing byproduct formation in 2-Methoxy-4-methylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to prevent byproduct formation during the synthesis of 2-Methoxy-4-methylbenzonitrile, primarily focusing on the Sandmeyer reaction of 2-methoxy-4-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two primary routes for the synthesis of this compound:

  • The Sandmeyer Reaction: This is a classic and widely used method that involves the conversion of a primary aromatic amine (2-methoxy-4-methylaniline) into a diazonium salt, which is then displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.[1][2][3]

  • Palladium-Catalyzed Cyanation: This modern approach involves the cross-coupling of an aryl halide (e.g., 2-bromo-5-methylanisole or 2-chloro-5-methylanisole) with a cyanide source, such as potassium cyanide (KCN) or potassium ferrocyanide (K₄[Fe(CN)₆]), using a palladium catalyst.[4][5]

Q2: What are the most common byproducts in the Sandmeyer synthesis of this compound?

The two most prevalent byproducts encountered during the Sandmeyer synthesis are:

  • 2-Methoxy-4-methylphenol: This phenolic impurity arises from the reaction of the intermediate diazonium salt with water, a competing side reaction to the desired cyanation.[1][6][7]

  • Azo Compounds: These are intensely colored impurities (typically yellow, red, or orange) formed when the electrophilic diazonium salt couples with the starting material, 2-methoxy-4-methylaniline, which is an activated aromatic ring.[8][9][10]

Q3: Why is strict temperature control so critical during the Sandmeyer reaction?

Aryl diazonium salts are thermally unstable.[6][10] Maintaining a low temperature (typically 0–5 °C) is crucial for two main reasons:

  • It minimizes the decomposition of the diazonium salt into an aryl cation, which would readily react with water to form the undesired 2-methoxy-4-methylphenol byproduct.[6]

  • It slows down the undesired azo coupling side reaction.[10]

Q4: How can I identify and quantify the byproducts in my reaction mixture?

A combination of standard analytical techniques can be used for identification and quantification:

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction's progress and for detecting the presence of starting material and byproducts.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for separating and quantifying the desired product and various byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Allows for the separation and identification of volatile components in the reaction mixture by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the final product and any isolated impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: My final product is contaminated with a significant amount of 2-methoxy-4-methylphenol.

  • Likely Cause: This is primarily caused by the premature decomposition of the diazonium salt due to its reaction with water. The most common reason for this is a failure to maintain a sufficiently low temperature during the diazotization and/or the cyanation step.[6][7]

  • Solutions:

    • Temperature Control: Ensure the reaction flask for the diazotization is maintained strictly between 0 °C and 5 °C using an ice-salt bath. The copper(I) cyanide solution should also be pre-chilled before the diazonium salt is added.

    • Rate of Addition: Add the sodium nitrite solution to the acidic aniline solution very slowly to prevent localized heating. Similarly, the cold diazonium salt solution should be added portion-wise to the cold copper(I) cyanide solution.

    • Acid Concentration: Use a sufficient concentration of acid (e.g., HCl) to ensure the stability of the diazonium salt and to minimize the concentration of free nitrous acid.

Problem 2: My product is discolored (yellow, orange, or red).

  • Likely Cause: The discoloration is almost certainly due to the formation of azo dye impurities.[8][9] This occurs when the diazonium salt reacts with unreacted (and still nucleophilic) 2-methoxy-4-methylaniline present in the solution.[10]

  • Solutions:

    • Ensure Complete Diazotization: Use a slight stoichiometric excess of sodium nitrite (approx. 1.05 to 1.1 equivalents) to ensure all the starting aniline is converted to the diazonium salt.

    • Test for Nitrous Acid: Before proceeding to the cyanation step, confirm the presence of a slight excess of nitrous acid using starch-iodide paper (it should turn dark blue).[6] This indicates that the diazotization is complete. Be cautious not to have a large excess, as it can lead to other side reactions.

    • Correct Order of Addition: Always add the diazonium salt solution to the copper(I) cyanide solution. This ensures that the diazonium salt is in a low concentration and reacts immediately with the cyanide, minimizing its chance to react with any trace amounts of unreacted aniline.

Problem 3: The reaction yield is very low, and a large amount of starting material (2-methoxy-4-methylaniline) is recovered.

  • Likely Cause: This indicates an incomplete or failed diazotization reaction.[11] The amine was never successfully converted into the reactive diazonium salt intermediate.

  • Solutions:

    • Reagent Quality: Verify the purity and integrity of the sodium nitrite. It can degrade over time. Use a freshly opened or properly stored container.

    • Sufficient Acidity: Ensure that enough strong acid (e.g., HCl) is used. At least two equivalents are needed to react with the aniline and the sodium nitrite, and an additional excess is required to maintain a low pH.

    • Proper Mixing: Ensure efficient stirring throughout the addition of sodium nitrite to maintain a homogenous reaction mixture.

Data Presentation

The following tables illustrate how reaction parameters can influence byproduct formation. The data is representative and serves to highlight key trends.

Table 1: Effect of Diazotization Temperature on Byproduct Formation

Temperature (°C)Yield of this compound (%)% 2-Methoxy-4-methylphenol Byproduct
0 - 585< 5
107015
204535

Table 2: Influence of NaNO₂ Stoichiometry on Azo Byproduct Formation

Equivalents of NaNO₂Yield of this compound (%)Observation of Azo Byproduct
0.9060 (with recovered starting material)High (intense coloration)
1.0080Trace (faint coloration)
1.0585None detected

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

  • Step A: Diazotization

    • In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-methoxy-4-methylaniline (e.g., 13.7 g, 0.1 mol) and 3 M hydrochloric acid (70 mL).

    • Cool the stirred mixture to 0 °C in an ice-salt bath.

    • Dissolve sodium nitrite (7.2 g, 0.105 mol) in deionized water (20 mL).

    • Slowly add the sodium nitrite solution dropwise from the dropping funnel to the aniline hydrochloride suspension over 30 minutes. Critically, maintain the internal reaction temperature between 0 °C and 5 °C.

    • After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. Test for a slight excess of nitrous acid with starch-iodide paper. The resulting solution is the aryl diazonium salt.

  • Step B: Cyanation

    • In a separate 500 mL flask, prepare a solution of copper(I) cyanide (e.g., 11.7 g, 0.13 mol) in a solution of sodium cyanide (13.0 g, 0.26 mol) in water (100 mL).

    • Cool this copper(I) cyanide solution to 0 °C in an ice-salt bath with vigorous stirring.

    • Slowly, and in portions, add the cold diazonium salt solution prepared in Step A to the cold copper(I) cyanide solution. A vigorous evolution of nitrogen gas will be observed.[6]

    • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently on a water bath (e.g., 50-60 °C) for 1 hour to ensure the reaction goes to completion.

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or toluene).

    • Wash the organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Analysis of Reaction Mixture by HPLC

  • Objective: To quantify the amount of this compound, remaining 2-methoxy-4-methylaniline, and the 2-methoxy-4-methylphenol byproduct.

  • Sample Preparation: Quench a small aliquot of the reaction mixture in a known volume of a suitable solvent (e.g., acetonitrile/water) and filter it through a 0.45 µm syringe filter.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid. For example, start at 70% A / 30% B and ramp to 10% A / 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where all components have reasonable absorbance (e.g., 254 nm).

  • Quantification: Use pre-prepared calibration curves of pure standards for each compound to determine their concentration in the sample.

Visualizations

The following diagrams illustrate the chemical pathways and logical troubleshooting steps.

Reaction_Pathways cluster_side_reactions Aniline 2-Methoxy-4-methylaniline Diazonium Aryl Diazonium Salt (Ar-N₂⁺) Aniline->Diazonium Azo Azo Compound (Byproduct) Aniline->Azo Azo Coupling Product This compound Diazonium->Product CuCN Phenol 2-Methoxy-4-methylphenol (Byproduct) Diazonium->Phenol H₂O, > 5 °C Diazonium->Azo Azo Coupling

Caption: Main reaction and key byproduct formation pathways.

Troubleshooting_Workflow Start Problem Identified in Synthesis Problem_Color Product is Discolored (Yellow/Red) Start->Problem_Color Problem_Phenol High Phenol Byproduct Content Start->Problem_Phenol Problem_Yield Low Yield / High Starting Material Start->Problem_Yield Cause_Azo Cause: Azo Compound Formation Problem_Color->Cause_Azo Cause_Phenol Cause: Diazonium Decomposition Problem_Phenol->Cause_Phenol Cause_Diazotization Cause: Incomplete Diazotization Problem_Yield->Cause_Diazotization Solution_Azo Solution: • Ensure complete diazotization (check NaNO₂ eq.) • Test with starch-iodide paper • Correct order of addition Cause_Azo->Solution_Azo Solution_Phenol Solution: • Maintain temperature strictly at 0-5 °C • Slow, controlled reagent addition Cause_Phenol->Solution_Phenol Cause_Diazotization->Solution_Azo Solution_Diazotization Solution: • Check purity of NaNO₂ • Ensure sufficient acid is present Cause_Diazotization->Solution_Diazotization

Caption: Troubleshooting workflow for common synthesis issues.

References

Technical Support Center: Scaling Up the Synthesis of 2-Methoxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 2-Methoxy-4-methylbenzonitrile.

Troubleshooting Guides

Encountering issues during scale-up is common. This guide addresses specific problems that may arise during the synthesis of this compound, with potential causes and recommended solutions.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield in Amidation Step 1. Incomplete conversion of the carboxylic acid to the acid chloride. 2. Hydrolysis of the acid chloride before reaction with ammonia. 3. Insufficient amount of aminating agent.1. Ensure the thionyl chloride is fresh and used in sufficient excess. Monitor the reaction for the cessation of gas evolution (SO₂ and HCl). 2. Perform the reaction under anhydrous conditions. Handle the acid chloride intermediate quickly and in a dry environment. 3. Use an appropriate excess of the aminating agent (e.g., ammonia water) to drive the reaction to completion.[1][2]
Low Yield in Dehydration Step 1. Incomplete reaction due to insufficient dehydrating agent or reaction time/temperature. 2. Degradation of the product under harsh reaction conditions. 3. Hydrolysis of the nitrile during workup.1. Increase the molar ratio of the dehydrating agent (e.g., thionyl chloride) and ensure the reaction is heated sufficiently (e.g., 60°C) for an adequate time.[1] Monitor by TLC or GC. 2. Avoid excessively high temperatures or prolonged reaction times. 3. Quench the reaction mixture carefully in ice-water to minimize hydrolysis.[1]
Formation of Impurities 1. Presence of unreacted starting materials. 2. Side reactions such as hydrolysis of the nitrile group to an amide or carboxylic acid.[3] 3. Over-bromination or side-chain reactions if subsequent steps are performed without purification.1. Ensure complete reactions by monitoring with appropriate analytical techniques (TLC, GC, NMR). 2. Maintain neutral or slightly acidic conditions during workup and purification. Avoid strong acids or bases.[1] 3. Purify the this compound intermediate before proceeding to subsequent reactions.
Difficulty in Product Isolation/Purification 1. Product "oiling out" instead of crystallizing. 2. Poor separation from impurities during column chromatography. 3. Discoloration of the final product.1. Choose an appropriate recrystallization solvent system. If the product is an oil at room temperature, consider purification by column chromatography. 2. Optimize the mobile phase for column chromatography by first performing TLC with various solvent systems.[4] For benzonitriles, hexane/ethyl acetate mixtures are often effective. 3. Discoloration may be due to impurities.[5] Consider treating with activated carbon during recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A1: A common and scalable route starts from 3-Methoxy-4-methylbenzoic acid. This involves a two-step process: first, the conversion of the benzoic acid to 3-Methoxy-4-methylbenzamide, followed by the dehydration of the amide to yield this compound.[1][2] This method avoids the use of highly toxic cyanide salts directly in the final step.

Q2: How can I monitor the progress of the reactions?

A2: The progress of the reactions can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.

Q3: What are the critical safety precautions to take during this synthesis?

A3: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be equipped with a gas trap to neutralize acidic gases.

Q4: My final product is a light-yellow oil. Is this expected?

A4: While some benzonitriles can be crystalline solids, it is not uncommon for substituted benzonitriles to be oils or low-melting solids, especially if minor impurities are present. The purity should be confirmed by analytical methods such as NMR and GC-MS. If a solid is required, further purification or seeding during crystallization might be necessary.

Q5: Can I use a Sandmeyer reaction to synthesize this compound?

A5: Yes, a Sandmeyer reaction is a viable alternative.[6][7] This would involve starting with 2-Methoxy-4-methylaniline, converting it to the corresponding diazonium salt, and then reacting it with a copper(I) cyanide catalyst.[6][8] However, this route involves the in-situ generation of a potentially unstable diazonium salt and the use of a cyanide source, which requires stringent safety protocols.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound from 3-Methoxy-4-methylbenzoic acid is provided below.

Step 1: Synthesis of 3-Methoxy-4-methylbenzamide
Reagent Molar Mass ( g/mol ) Quantity Moles Molar Ratio
3-Methoxy-4-methylbenzoic acid166.17100 g0.601
Thionyl chloride (SOCl₂)118.9786 mL (142 g)1.202
Ammonia water (25-30%)17.03 (as NH₃)~200 mL-Excess

Procedure:

  • In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Methoxy-4-methylbenzoic acid (100 g, 0.60 mol).

  • Slowly add thionyl chloride (86 mL, 1.20 mol) to the flask at room temperature.

  • Heat the reaction mixture to 80-90°C and stir for 2-3 hours, or until the evolution of gas ceases. The reaction progress can be monitored by observing the dissolution of the solid starting material.

  • Cool the reaction mixture to room temperature.

  • In a separate large beaker (2 L), place ammonia water (~200 mL) and cool it in an ice bath.

  • Slowly and carefully pour the cooled reaction mixture (containing the acid chloride intermediate) into the cold ammonia water with vigorous stirring. A precipitate will form.

  • Continue stirring for 30 minutes in the ice bath.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Dry the solid in a vacuum oven to obtain 3-Methoxy-4-methylbenzamide. The expected yield is typically high.

Step 2: Synthesis of this compound
Reagent Molar Mass ( g/mol ) Quantity Moles Molar Ratio
3-Methoxy-4-methylbenzamide165.1982.5 g0.501
Thionyl chloride (SOCl₂)118.9745 mL (74.5 g)0.631.25

Procedure:

  • In a 500 mL round-bottom flask, place 3-Methoxy-4-methylbenzamide (82.5 g, 0.50 mol).

  • Slowly add thionyl chloride (45 mL, 0.63 mol) dropwise to the amide at room temperature.

  • Heat the reaction mixture to 60°C and stir for 2 hours.[1]

  • Monitor the reaction by TLC or GC until the starting amide is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into 800 g of ice-water with vigorous stirring. A solid product should precipitate.[1]

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product. For higher purity, the product can be recrystallized from a suitable solvent (e.g., ethanol/water) or purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system. The expected yield is high (e.g., >90%).[1]

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Amidation cluster_step2 Step 2: Dehydration cluster_purification Purification 3-Methoxy-4-methylbenzoic_acid 3-Methoxy-4-methylbenzoic Acid Acid_Chloride_Formation Acid Chloride Formation (SOCl₂) 3-Methoxy-4-methylbenzoic_acid->Acid_Chloride_Formation Amidation_Reaction Amidation (NH₃·H₂O) Acid_Chloride_Formation->Amidation_Reaction 3-Methoxy-4-methylbenzamide 3-Methoxy-4-methylbenzamide Amidation_Reaction->3-Methoxy-4-methylbenzamide Dehydration_Reaction Dehydration (SOCl₂) 3-Methoxy-4-methylbenzamide->Dehydration_Reaction Crude_Product Crude Product Dehydration_Reaction->Crude_Product Purification_Step Purification (Recrystallization or Chromatography) Crude_Product->Purification_Step Final_Product This compound Purification_Step->Final_Product

Caption: Synthetic workflow for this compound.

Side_Reactions Target_Product This compound Side_Product_2 3-Methoxy-4-methylbenzoic Acid (Nitrile Hydrolysis) Target_Product->Side_Product_2 Hydrolysis (H₂O, Acid/Base) Side_Product_1 3-Methoxy-4-methylbenzamide (Incomplete Dehydration) Starting_Amide 3-Methoxy-4-methylbenzamide Starting_Amide->Target_Product Dehydration (Desired) Starting_Amide->Side_Product_1 Incomplete Reaction

Caption: Potential side reactions in the synthesis.

References

Stability issues of 2-Methoxy-4-methylbenzonitrile under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 2-Methoxy-4-methylbenzonitrile under various reaction conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound revolve around the reactivity of the cyano (-CN) and methoxy (-OCH₃) functional groups under certain reaction conditions. The nitrile group is susceptible to hydrolysis under strong acidic or basic conditions, while the methoxy group can be cleaved under harsh acidic conditions. The benzylic methyl group also presents a potential site for oxidation or halogenation depending on the reagents used.

Q2: Is this compound stable to strong acids?

A2: No, this compound is generally not stable in the presence of strong acids, especially at elevated temperatures. Strong acids can lead to the hydrolysis of the cyano group to a carboxylic acid.[1] Additionally, harsh acidic conditions can cause cleavage of the methoxy ether bond.

Q3: What is the stability of this compound towards strong bases?

A3: Similar to strong acids, strong bases can promote the hydrolysis of the nitrile group to a carboxamide and subsequently to a carboxylate salt.[1] Therefore, exposing this compound to strong bases, particularly with heating, should be avoided if the nitrile functionality is to be preserved.

Q4: Can the methyl group of this compound undergo side reactions?

A4: Yes, the methyl group attached to the benzene ring is a potential site for side reactions. For instance, it can be susceptible to bromination, as seen in the synthesis of related compounds where N-bromosuccinimide (NBS) is used to brominate the methyl group.[1][2]

Q5: How does the methoxy group influence the reactivity of the molecule?

A5: The methoxy group is an electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution reactions. In the context of reactions like catalytic hydrogenation, the presence of a methoxy group has been observed to retard the reaction rate compared to substrates without it.[3] In lithiation reactions, the methoxy group can direct ortho-lithiation, although steric factors can also play a significant role.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield or product degradation in a reaction. The reaction conditions may be too harsh (e.g., high temperature, extreme pH).- Monitor the reaction closely and consider running it at a lower temperature.- If using strong acids or bases, consider using milder reagents or protecting the sensitive functional groups.
Formation of a carboxylic acid byproduct. Hydrolysis of the nitrile group due to the presence of strong acid or base.[1]- Buffer the reaction mixture to maintain a neutral pH.- Use non-aqueous reaction conditions if possible.- If acidic or basic conditions are necessary, perform the reaction at a lower temperature and for a shorter duration.
Formation of a phenol byproduct. Cleavage of the methoxy ether bond by strong acid.- Avoid the use of strong protic acids, especially at high temperatures.- Consider using Lewis acids if an acidic catalyst is required.
Unexpected bromination of the methyl group. Use of brominating agents like NBS.[1][2]- If bromination is not desired, avoid reagents known to cause benzylic bromination.- Protect the methyl group if it is not the intended reaction site.
Slow or incomplete reaction during catalytic hydrogenation. The methoxy group may be retarding the reaction rate.[3]- Increase the catalyst loading or hydrogen pressure.- Consider using a different catalyst system.- Allow for a longer reaction time and monitor progress by techniques like TLC or GC.
Poor regioselectivity in lithiation reactions. Steric hindrance and electronic effects from the methoxy and methyl groups.[4]- Carefully choose the lithiation agent and solvent system.- The reaction temperature can significantly influence the selectivity of lithiation.[5]

Experimental Protocols

General Protocol for Assessing Stability under Acidic Conditions:

  • Dissolution: Dissolve a known amount of this compound in a suitable organic solvent (e.g., dioxane, THF).

  • Acid Addition: Add a specific concentration of a strong acid (e.g., 1M HCl) to the solution at room temperature.

  • Monitoring: Monitor the reaction over time by taking aliquots and analyzing them using TLC, HPLC, or GC to check for the appearance of new spots or peaks corresponding to degradation products.

  • Temperature Effect: If no significant degradation is observed at room temperature, the experiment can be repeated at a moderately elevated temperature (e.g., 50 °C) with careful monitoring.

  • Work-up and Analysis: After a set time, quench the reaction, extract the organic components, and analyze the product mixture to identify and quantify any degradation products.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues start Experiment with this compound issue Low Yield or Unexpected Byproduct? start->issue check_conditions Review Reaction Conditions (Temp, pH, Reagents) issue->check_conditions Yes end Optimized Reaction issue->end No hydrolysis Nitrile Hydrolysis Suspected? check_conditions->hydrolysis ether_cleavage Methoxy Cleavage Suspected? hydrolysis->ether_cleavage No solution_hydrolysis Use Milder pH / Anhydrous Conditions hydrolysis->solution_hydrolysis Yes side_reaction Other Side Reaction? ether_cleavage->side_reaction No solution_ether Avoid Strong Acids / High Temp ether_cleavage->solution_ether Yes solution_side Protect Functional Groups / Modify Reagents side_reaction->solution_side Yes solution_hydrolysis->end solution_ether->end solution_side->end

Caption: Troubleshooting workflow for stability issues.

DegradationPathway Potential Degradation under Harsh Conditions reactant This compound intermediate_acid Carboxamide Intermediate reactant->intermediate_acid Strong Base (OH⁻) product_acid 2-Methoxy-4-methylbenzoic Acid reactant->product_acid Strong Acid (H₃O⁺) / Heat product_phenol 2-Hydroxy-4-methylbenzonitrile reactant->product_phenol Harsh Acid (e.g., HBr, HI) intermediate_acid->product_acid H₃O⁺ / Heat

Caption: Potential degradation pathways.

ExperimentalWorkflow Workflow for Stability Assessment step1 1. Prepare Solution of This compound step2 2. Add Stressor (e.g., Acid, Base, Oxidant) step1->step2 step3 3. Incubate at Controlled Temperature step2->step3 step4 4. Monitor Reaction Over Time (TLC, HPLC, GC) step3->step4 step5 5. Quench and Work-up step4->step5 step6 6. Analyze Product Mixture (NMR, MS) step5->step6 step7 7. Determine Degradation Products and Stability Profile step6->step7

Caption: Experimental workflow for stability assessment.

References

Validation & Comparative

A Comparative Guide to 1H NMR Analysis for Purity Confirmation of 2-Methoxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1H NMR data for 2-Methoxy-4-methylbenzonitrile against potential impurities and related compounds. It is designed to assist researchers in confirming the purity of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. The guide includes detailed experimental protocols for quantitative 1H NMR (qNMR) analysis and visual workflows to ensure accurate and reproducible results.

Comparative 1H NMR Data

The purity of this compound can be reliably assessed by comparing its 1H NMR spectrum with those of potential impurities that may arise from the synthetic route or as byproducts. The following table summarizes the key 1H NMR spectral data for this compound and several related compounds in deuterated chloroform (CDCl3).

CompoundStructureChemical Shift (δ) ppm, Multiplicity, J (Hz), Integration
This compound this compoundAromatic protons typically appear as complex multiplets in the range of 7.2-7.6 ppm . The methoxy group (-OCH3) protons are expected as a singlet around 3.8-4.0 ppm , and the methyl group (-CH3) protons as a singlet around 2.3-2.5 ppm . Detailed spectral data with precise assignments, coupling constants, and integration is not readily available in public literature and should be determined experimentally.
3-Methoxy-4-methylbenzonitrile3-Methoxy-4-methylbenzonitrile7.13 (d, J = 8.0 Hz, 1H), 7.23 (d, J = 8.0 Hz, 1H), 7.37 (t, J = 8.0 Hz, 1H), 3.83 (s, 3H), 2.25 (s, 3H)
2-Hydroxy-4-methylbenzonitrile2-Hydroxy-4-methylbenzonitrile7.41 (d, J = 8.0 Hz, 1H), 6.85 (d, J = 8.0 Hz, 1H), 6.79 (s, 1H), 5.5 (br s, 1H, OH), 2.33 (s, 3H)
2-Methoxy-4-methylbenzaldehyde2-Methoxy-4-methylbenzaldehyde10.26 (s, 1H), 7.79 (d, J = 8.0 Hz, 1H), 7.35 (t, J = 8.0 Hz, 1H), 7.25 (d, J = 8.0 Hz, 1H), 3.90 (s, 3H), 2.66 (s, 3H)
2-Methoxybenzonitrile[1]2-Methoxybenzonitrile7.57 (t, J = 8.0 Hz, 1H), 7.48 (t, J = 8.0 Hz, 1H), 7.31 (t, J = 8.0 Hz, 1H), 7.27 (t, J = 8.0 Hz, 1H), 2.53 (s, 3H)
4-Methylbenzonitrile[1]4-Methylbenzonitrile7.52 (d, J = 8.0 Hz, 2H), 7.27 (d, J = 8.0 Hz, 2H), 2.42 (s, 3H)[1]

Experimental Protocol for Quantitative 1H NMR (qNMR)

This protocol outlines the steps for determining the purity of this compound using qNMR with an internal standard.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., CDCl3, DMSO-d6)

  • NMR tubes

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh a known amount of the internal standard.

    • Dissolve it in a precise volume of the deuterated solvent to create a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Dissolve the sample in a precise volume of the deuterated solvent.

    • Add a precise volume of the internal standard stock solution to the sample solution.

    • Mix thoroughly to ensure homogeneity.

    • Transfer the final solution to an NMR tube.

  • 1H NMR Data Acquisition:

    • Acquire the 1H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.

    • Ensure the following parameters are optimized for quantitative analysis:

      • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard. A d1 of 30-60 seconds is generally recommended for accurate quantification.

      • Pulse Angle: Use a 90° pulse.

      • Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1 for the peaks used in quantification).

      • Spectral Width: Ensure the spectral width encompasses all signals of interest.

      • Digital Resolution: Should be sufficient to accurately define the peaks.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction.

    • Integrate the signals corresponding to the analyte and the internal standard. Choose well-resolved signals that are free from overlap with other peaks.

  • Purity Calculation:

    • Calculate the purity of the this compound sample using the following formula:

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons giving rise to the analyte signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons giving rise to the internal standard signal

    • MW_analyte = Molecular weight of the analyte

    • MW_IS = Molecular weight of the internal standard

    • m_analyte = Mass of the analyte

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the internal standard

Visualizing the Workflow and Analysis Logic

The following diagrams illustrate the key workflows and logical relationships in the 1H NMR analysis for purity confirmation.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation weigh_sample Weigh Analyte dissolve_sample Dissolve Analyte weigh_sample->dissolve_sample weigh_is Weigh Internal Standard dissolve_is Prepare IS Stock Solution weigh_is->dissolve_is mix Mix Analyte and IS Solutions dissolve_is->mix dissolve_sample->mix transfer Transfer to NMR Tube mix->transfer acquisition Data Acquisition transfer->acquisition processing Data Processing acquisition->processing integrate Integrate Signals processing->integrate calculate Calculate Purity integrate->calculate result result calculate->result Purity Result

Caption: Experimental workflow for qNMR purity analysis.

purity_confirmation_logic start Acquire 1H NMR Spectrum of Sample compare Compare with Reference Spectrum of this compound start->compare check_impurities Check for Impurity Signals compare->check_impurities quantify Perform Quantitative Analysis (qNMR) check_impurities->quantify No unexpected signals impure Impurity Detected check_impurities->impure Unexpected signals present pure Purity Confirmed quantify->pure Purity > 95% quantify->impure Purity < 95% further_analysis Further Purification/ Characterization Required impure->further_analysis

Caption: Logical workflow for purity confirmation.

References

Comparing synthesis efficiency of 2-Methoxy-4-methylbenzonitrile routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient production of key intermediates is paramount. 2-Methoxy-4-methylbenzonitrile is a valuable building block, and selecting the optimal synthetic route can significantly impact overall yield, purity, and cost-effectiveness. This guide provides a comparative analysis of two prominent synthetic pathways to this compound, supported by experimental data from patent literature.

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative metrics for two distinct routes for the synthesis of this compound, providing a clear comparison of their efficiencies.

ParameterRoute 1: From 3-Methoxy-4-methylbenzoic acidRoute 2: From 4-methyl-3-methoxybenzoic acid
Starting Material 3-Methoxy-4-methylbenzoic acid4-methyl-3-methoxybenzoic acid
Key Intermediate 3-Methoxy-4-methylbenzamide4-methyl-3-methoxybenzamide
Dehydration Reagent Thionyl chlorideThionyl chloride
Yield of Nitrile Formation 89% - 97%[1]95%[2]
Purity of Nitrile Not explicitly stated>97%[2]
Reaction Temperature 60-80°C[1]Not explicitly stated
Reaction Time 0.5 - 2 hours[1]Not explicitly stated

Experimental Protocols

Route 1: Synthesis from 3-Methoxy-4-methylbenzoic acid

This synthetic pathway involves the conversion of 3-methoxy-4-methylbenzoic acid to the corresponding amide, followed by dehydration to yield this compound.

Step 1: Synthesis of 3-Methoxy-4-methylbenzamide To a 2L four-necked reaction flask, 900g (5.42 mol) of 3-methoxy-4-methylbenzoic acid is added, followed by 496ml (6.83 mol) of thionyl chloride with stirring. The mixture is slowly heated to 80-90°C. The reaction mixture, which is initially a white slurry, gradually turns into a brown and then a brownish-black liquid. The reaction is complete in approximately 2 hours. 150ml of toluene is then added, and the remaining thionyl chloride is removed by distillation under reduced pressure. The resulting reaction liquid is then added dropwise to a beaker or reaction flask containing 2.5L (7.3 mol) of 25% ammonia water while stirring. A pale yellow solid precipitates. The solid is collected by suction filtration and dried to obtain 3-methoxy-4-methylbenzamide. The reported yield for this step is between 86% and 95%.[1]

Step 2: Synthesis of this compound (Dehydration) In a 1L four-necked reaction flask, 82.5g (0.5 mol) of 3-methoxy-4-methylbenzamide is placed. Thionyl chloride (89.3g, 0.75 mol) is added dropwise over approximately 45 minutes. The temperature is controlled at either 60°C or 80°C, and the reaction is allowed to proceed for 0.5 to 2 hours. After the reaction is complete, the reaction mixture is poured into 800g of ice water with stirring, leading to the precipitation of a yellow solid. The solid is collected by suction filtration and dried to obtain this compound. The yield for this dehydration step is reported to be between 89% and 97%.[1]

Route 2: Synthesis from 4-methyl-3-methoxybenzoic acid

This route is similar to the first, starting with a different isomer of the benzoic acid derivative.

Step 1: Synthesis of 4-methyl-3-methoxybenzamide 4-methyl-3-methoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride, in a suitable solvent (e.g., toluene, xylene, or chlorobenzene) to form the acyl chloride. This is followed by an ammonolysis reaction with aqueous ammonia to produce 4-methyl-3-methoxybenzamide.[2]

Step 2: Synthesis of this compound (Dehydration) The 4-methyl-3-methoxybenzamide is then subjected to a dehydration reaction using a dehydrating agent like thionyl chloride in a solvent such as toluene, chlorobenzene, or xylene to yield 4-methyl-3-methoxybenzonitrile (an isomer of the target compound, likely a typo in the source for the final product name, as the starting material would lead to this isomer). A yield of 95% and a purity of over 97% are reported for this nitrile formation step.[2]

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound starting from the corresponding benzoic acid derivative.

SynthesisWorkflow StartingMaterial 3-Methoxy-4-methylbenzoic Acid AcylChloride Acyl Chloride Intermediate StartingMaterial->AcylChloride Thionyl Chloride Amide 3-Methoxy-4-methylbenzamide AcylChloride->Amide Ammonia Water FinalProduct This compound Amide->FinalProduct Thionyl Chloride (Dehydration)

Caption: General synthesis workflow for this compound.

References

A Comparative Study: 2-Methoxy-4-methylbenzonitrile vs. 4-Methoxy-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Two Isomeric Benzonitriles

In the landscape of organic synthesis and pharmaceutical development, the subtle differences between positional isomers can have profound impacts on their chemical reactivity, physical properties, and biological activity. This guide provides a comprehensive comparative analysis of two such isomers: 2-Methoxy-4-methylbenzonitrile and 4-Methoxy-2-methylbenzonitrile. While sharing the same molecular formula (C₉H₉NO) and molecular weight (147.17 g/mol ), the distinct placement of their methoxy and methyl substituents on the benzonitrile framework leads to unique characteristics that are critical for their application as intermediates and building blocks in medicinal chemistry and materials science.[1][2][3]

Physicochemical Properties: A Tale of Two Isomers

A summary of the key physical and chemical properties of this compound and 4-Methoxy-2-methylbenzonitrile is presented below. These properties are fundamental to understanding their behavior in different chemical environments and for designing appropriate experimental conditions.

PropertyThis compound4-Methoxy-2-methylbenzonitrile
CAS Number 53078-69-6[2]21883-13-6[1]
Molecular Formula C₉H₉NO[2]C₉H₉NO[1]
Molecular Weight 147.17 g/mol [2]147.17 g/mol [1]
Appearance Not specifiedOff-white solid powder
Melting Point Not specified104 °C
Boiling Point Not specified274.7 °C at 760 mmHg
Density Not specified1.06 g/cm³

Spectroscopic Analysis: Unveiling the Structural Nuances

¹H NMR Spectroscopy: The proton NMR spectra of these isomers are expected to show distinct patterns in the aromatic region due to the different substitution patterns. The chemical shifts of the aromatic protons are influenced by the electron-donating effects of the methoxy and methyl groups and the electron-withdrawing effect of the nitrile group.

¹³C NMR Spectroscopy: The carbon NMR spectra will also exhibit clear differences, particularly in the chemical shifts of the aromatic carbons. The positions of the substituents directly impact the electron density at each carbon atom in the ring. The nitrile carbon typically appears around 118 ppm.[4]

Infrared (IR) Spectroscopy: The IR spectra of both compounds will be characterized by a sharp absorption band around 2220-2230 cm⁻¹, which is indicative of the C≡N stretching vibration of the nitrile group. Other characteristic bands will correspond to C-H stretching and bending, C-O stretching of the methoxy group, and aromatic C=C stretching.

Synthesis and Reactivity: A Comparative Overview

The synthetic routes to this compound and 4-Methoxy-2-methylbenzonitrile often start from correspondingly substituted toluenes or phenols. The choice of starting material and synthetic strategy is crucial for achieving the desired isomer with high purity.

A general synthetic workflow for substituted benzonitriles is outlined below:

G cluster_synthesis General Synthesis of Methoxy-methylbenzonitriles Starting Material Starting Material Intermediate Intermediate Starting Material->Intermediate Functional Group Transformation Final Product Final Product Intermediate->Final Product Cyanation

Caption: A simplified workflow for the synthesis of methoxy-methylbenzonitrile isomers.

Synthesis of this compound: One reported method involves the dehydration of 3-methoxy-4-methylbenzamide, which is prepared from 3-methoxy-4-methylbenzoic acid.

Synthesis of 4-Methoxy-2-methylbenzonitrile: A common route involves the Sandmeyer reaction of 4-methoxy-2-methylaniline or the cyanation of a halogenated precursor like 4-bromo-2-methylanisole.

Reactivity: The reactivity of the aromatic ring in electrophilic aromatic substitution is influenced by the activating effects of the methoxy and methyl groups. In this compound, the ortho and para positions to the strongly activating methoxy group are activated. In 4-Methoxy-2-methylbenzonitrile, the positions ortho to the methoxy group are activated. The nitrile group is a deactivating group and will direct incoming electrophiles to the meta position relative to itself.

The nitrile group in both isomers can undergo various transformations, such as hydrolysis to a carboxylic acid, reduction to an amine, or reaction with organometallic reagents.

Biological Activity and Potential Applications

Substituted benzonitriles are prevalent scaffolds in medicinal chemistry and are known to exhibit a wide range of biological activities. While direct comparative biological data for this compound and 4-Methoxy-2-methylbenzonitrile is limited, studies on related compounds suggest their potential as intermediates in the synthesis of bioactive molecules. For instance, benzonitrile derivatives have been investigated for their potential as enzyme inhibitors and receptor modulators. The specific substitution pattern of these isomers can significantly influence their binding affinity and selectivity for biological targets.

The logical relationship for exploring the biological potential of these isomers can be visualized as follows:

G cluster_bioactivity Biological Activity Exploration Isomer Isomeric Benzonitrile (2-Methoxy-4-methyl or 4-Methoxy-2-methyl) Derivatization Chemical Derivatization Isomer->Derivatization Screening Biological Screening Derivatization->Screening Lead Lead Compound Identification Screening->Lead

Caption: A workflow for investigating the biological activity of the benzonitrile isomers.

Experimental Protocols

General Protocol for Nitrile Synthesis from an Amide (Dehydration):

  • To a solution of the corresponding benzamide in a suitable solvent (e.g., dichloromethane or toluene), add a dehydrating agent (e.g., phosphorus oxychloride, thionyl chloride, or oxalyl chloride) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with ice-water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired benzonitrile.

General Protocol for ¹H NMR and ¹³C NMR Spectroscopy:

  • Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H NMR).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Conclusion

This compound and 4-Methoxy-2-methylbenzonitrile, while constitutionally similar, are expected to exhibit distinct physicochemical properties, spectral characteristics, and reactivity patterns. These differences are crucial for their selective use in organic synthesis and drug discovery. This guide provides a foundational comparison based on available data and established chemical principles. Further experimental investigation is warranted to fully elucidate the unique potential of each isomer in various applications.

References

Spectroscopic Fingerprints: A Comparative Guide to Methoxymethylbenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of methoxymethylbenzonitrile isomers is crucial for researchers, scientists, and drug development professionals in ensuring precise identification and characterization of these compounds. The subtle shifts in the positions of the methoxy and methyl groups on the benzonitrile scaffold result in distinct spectroscopic signatures. This guide provides a comprehensive comparison of the spectroscopic differences between various isomers of methoxymethylbenzonitrile, supported by experimental data and detailed methodologies.

This guide focuses on the isomers where a methoxy and a methyl group are substituted on the benzonitrile ring. The differentiation of these isomers is paramount in various fields, from medicinal chemistry to materials science, as their biological activity and physical properties can vary significantly. Here, we delve into the nuances of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimental UV-Vis data for all isomers, this guide will focus on the aforementioned techniques.

Isomer Structures

The following diagram illustrates the chemical structures of the methoxymethylbenzonitrile isomers discussed in this guide.

methoxymethylbenzonitrile_isomers Isomers of Methoxymethylbenzonitrile cluster_2_methoxy 2-Methoxy Isomers cluster_3_methoxy 3-Methoxy Isomers cluster_4_methoxy 4-Methoxy Isomers 2-methoxy-3-methylbenzonitrile 2-methoxy-3-methylbenzonitrile 2-methoxy-4-methylbenzonitrile This compound 2-methoxy-5-methylbenzonitrile 2-methoxy-5-methylbenzonitrile 2-methoxy-6-methylbenzonitrile 2-methoxy-6-methylbenzonitrile 3-methoxy-2-methylbenzonitrile 3-methoxy-2-methylbenzonitrile 3-methoxy-4-methylbenzonitrile 3-methoxy-4-methylbenzonitrile 3-methoxy-5-methylbenzonitrile 3-methoxy-5-methylbenzonitrile 4-methoxy-2-methylbenzonitrile 4-methoxy-2-methylbenzonitrile 4-methoxy-3-methylbenzonitrile 4-methoxy-3-methylbenzonitrile

Caption: Chemical structures of methoxymethylbenzonitrile isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for various isomers of methoxymethylbenzonitrile, facilitating a direct comparison of their characteristic signals.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for distinguishing between these isomers. The chemical shifts (δ) of the aromatic protons are highly sensitive to the electronic effects of the methoxy, methyl, and cyano substituents. The methoxy group, being an electron-donating group, typically shields the ortho and para protons, causing them to resonate at a higher field (lower ppm). The methyl group also has a weak electron-donating effect. The cyano group, on the other hand, is electron-withdrawing and deshields the protons, shifting their signals to a lower field (higher ppm). The coupling constants (J) between adjacent protons also provide valuable structural information.

Table 1: ¹H NMR Spectral Data of Methoxymethylbenzonitrile Isomers (in CDCl₃)

IsomerAr-H (ppm)-OCH₃ (ppm)-CH₃ (ppm)
2-Methoxy-3-methylbenzonitrile 7.4-7.1 (m)~3.9 (s)~2.3 (s)
This compound 7.42 (d, J=7.8 Hz), 6.85 (d, J=7.8 Hz), 6.78 (s)3.88 (s)2.38 (s)
2-Methoxy-5-methylbenzonitrile 7.3 (d, J=1.8 Hz), 7.2 (dd, J=8.4, 1.8 Hz), 6.8 (d, J=8.4 Hz)3.85 (s)2.35 (s)
3-Methoxy-4-methylbenzonitrile 7.2-7.0 (m)3.83 (s)2.42 (s)
4-Methoxy-2-methylbenzonitrile 7.5 (d, J=8.4 Hz), 6.8 (d, J=2.4 Hz), 6.7 (dd, J=8.4, 2.4 Hz)3.85 (s)2.5 (s)
4-Methoxy-3-methylbenzonitrile 7.4 (d, J=2.1 Hz), 7.3 (dd, J=8.4, 2.1 Hz), 6.8 (d, J=8.4 Hz)3.88 (s)2.22 (s)

Note: Data for some isomers is limited and values are approximate based on available information and spectral prediction.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides complementary information, with the chemical shifts of the carbon atoms being influenced by the substituents. The carbon attached to the electron-withdrawing cyano group (C-CN) typically appears significantly downfield. The carbons attached to the methoxy and methyl groups also show characteristic shifts.

Table 2: ¹³C NMR Spectral Data of Methoxymethylbenzonitrile Isomers (in CDCl₃)

IsomerC-CN (ppm)Ar-C (ppm)-OCH₃ (ppm)-CH₃ (ppm)
2-Methoxybenzonitrile 117.9161.5, 134.1, 133.8, 120.7, 111.1, 101.956.0-
3-Methoxybenzonitrile 119.1159.4, 130.1, 124.2, 119.1, 116.6, 112.955.3-
4-Methoxybenzonitrile 119.2162.8, 133.9, 114.7, 103.955.5-
4-Methylbenzonitrile 119.0143.6, 131.9, 129.7, 109.1-21.7

Note: Data for specific methoxymethylbenzonitrile isomers is limited. The data for related methoxy- and methylbenzonitriles are provided for comparison.

Infrared (IR) Spectroscopy

The IR spectra of these isomers are characterized by several key absorption bands. The most prominent is the sharp and intense nitrile (-C≡N) stretching vibration, which typically appears in the region of 2220-2240 cm⁻¹. The C-O stretching of the methoxy group gives rise to a strong band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). The aromatic C-H and C=C stretching vibrations are also observed in their characteristic regions. Subtle differences in the fingerprint region (below 1500 cm⁻¹) can also help in distinguishing the isomers.

Table 3: Key IR Absorption Bands (cm⁻¹) of Methoxymethylbenzonitrile Isomers

Isomerν(C≡N)ν(C-O)Aromatic C-H out-of-plane bending
3-Methoxybenzonitrile ~2230~1250, ~1030Bands in the 900-690 region indicative of substitution pattern
4-Methoxybenzonitrile ~2225~1260, ~1030Bands in the 900-690 region indicative of substitution pattern
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. All methoxymethylbenzonitrile isomers will have the same molecular ion peak (M⁺) corresponding to their molecular weight (147.17 g/mol ). However, the relative intensities of the fragment ions can differ, providing clues to the substitution pattern. Common fragmentation pathways include the loss of a methyl radical (•CH₃) from the methoxy group, loss of a hydrogen cyanide (HCN) molecule, and cleavage of the aromatic ring.

Table 4: Mass Spectrometry Data of Methoxymethylbenzonitrile Isomers

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
3-Methoxybenzonitrile 133 (M⁺ of methoxybenzonitrile)103, 90
4-Methoxybenzonitrile 133 (M⁺ of methoxybenzonitrile)103, 90
4-Methylbenzonitrile 117 (M⁺ of methylbenzonitrile)116, 90

Note: The molecular weight of methoxymethylbenzonitrile is 147.17 g/mol . The data for related compounds is provided for fragmentation pattern comparison.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the methoxymethylbenzonitrile isomer is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse sequence is used.

  • Number of Scans: 16 to 32 scans are typically acquired.

  • Spectral Width: -2 to 12 ppm.

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence is used to obtain singlets for all carbon signals.

  • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

  • Spectral Width: 0 to 220 ppm.

  • Relaxation Delay: 2-5 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, a small amount of the compound is ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For liquid samples, a drop is placed between two salt plates.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: Typically 4 cm⁻¹.

  • Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation of isomers prior to analysis.

Ionization: Electron Ionization (EI) at 70 eV is a common method for small organic molecules.

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or other suitable detector records the abundance of each ion.

Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to confirm the molecular weight and deduce structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of methoxymethylbenzonitrile isomers.

experimental_workflow Generalized Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_conclusion Structure Elucidation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS NMR_Data 1H & 13C NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Functional Group Identification) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Isomer Identification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A Comparative Guide to Purity Assessment of 2-Methoxy-4-methylbenzonitrile by qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity assessment of 2-Methoxy-4-methylbenzonitrile. The information herein is supported by established analytical principles and data from analogous compounds to offer a practical framework for method selection and implementation.

Introduction to Purity Assessment

Ensuring the purity of chemical compounds is critical in research, and particularly in drug development, where impurities can affect efficacy, safety, and regulatory compliance. This compound, a substituted aromatic nitrile, serves as a valuable intermediate in the synthesis of various target molecules. Accurate determination of its purity is paramount for reliable downstream applications. While several analytical techniques are available for purity assessment, qNMR has emerged as a powerful primary method due to its direct proportionality between signal intensity and the number of nuclei, offering a high degree of accuracy without the need for a specific reference standard of the analyte itself.[1][2][3]

Quantitative NMR (qNMR) for Purity Determination

Quantitative NMR (qNMR) is a robust analytical method for determining the absolute purity of a compound.[4] The principle lies in the direct relationship between the integrated area of a specific NMR signal and the number of protons giving rise to that signal. By comparing the integral of a known, pure internal standard with that of the analyte, the purity of the analyte can be calculated with high precision.[4]

Experimental Protocol: qNMR Purity Assessment of this compound

This protocol outlines the steps for determining the purity of this compound using ¹H qNMR with an internal standard.

Materials and Instrumentation:

  • Analyte: this compound (Molecular Weight: 147.17 g/mol )

  • Internal Standard: Maleic acid (Molecular Weight: 116.07 g/mol , Purity ≥ 99.5%)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • NMR Spectrometer: 400 MHz or higher, equipped for quantitative analysis

  • Analytical Balance: Capable of weighing to ±0.01 mg

  • NMR Tubes: 5 mm, high precision

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum under quantitative conditions. Key parameters include:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of both the analyte and internal standard protons (typically 30-60 seconds for small molecules).

      • Number of Scans: Sufficient to achieve a signal-to-noise ratio (S/N) of >250:1 for the signals of interest.

      • Spectral Width: To encompass all signals of interest.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved, non-overlapping signals of both this compound and the internal standard.

      • This compound:

        • Singlet from the methoxy group protons (-OCH₃)

        • Singlet from the methyl group protons (-CH₃)

        • Aromatic proton signals

      • Maleic Acid:

        • Singlet from the two olefinic protons (-CH=CH-)

    • Calculate the purity of this compound using the following formula:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Hypothetical ¹H NMR Spectrum of this compound
  • ~7.5 ppm (d, 1H): Aromatic proton ortho to the nitrile group.

  • ~7.0 ppm (s, 1H): Aromatic proton between the methoxy and methyl groups.

  • ~6.9 ppm (d, 1H): Aromatic proton ortho to the methoxy group.

  • ~3.8 ppm (s, 3H): Methoxy group protons (-OCH₃).

  • ~2.3 ppm (s, 3H): Methyl group protons (-CH₃).

Data Presentation: qNMR Purity Calculation
ParameterThis compound (Analyte)Maleic Acid (Internal Standard)
Mass (m) 10.05 mg5.12 mg
Molecular Weight (MW) 147.17 g/mol 116.07 g/mol
Signal for Integration -OCH₃ singlet-CH=CH- singlet
Number of Protons (N) 32
Integral Value (I) 3.002.15
Purity (P) To be calculated 99.8%

Calculation:

Purity (%) = (3.00 / 2.15) * (2 / 3) * (147.17 / 116.07) * (5.12 / 10.05) * 99.8% = 99.2%

Comparison with Alternative Purity Assessment Methods

While qNMR offers significant advantages, other techniques are also widely used for purity determination. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique used extensively for purity analysis of non-volatile organic compounds.[7] For substituted benzonitriles, reversed-phase HPLC with UV detection is a common approach.[7][8][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[10][11][12][13][14]

Method Comparison Summary
FeatureqNMRHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Signal integration is directly proportional to the number of nuclei.Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds followed by detection based on mass-to-charge ratio.
Quantitation Primary method; can provide absolute purity without a specific analyte standard.Requires a reference standard of the analyte for accurate quantitation.Requires a reference standard for accurate quantitation, though can provide semi-quantitative data without one.
Selectivity Excellent for distinguishing structurally different molecules. Signal overlap can be a limitation.[4][15]High resolving power for separating closely related impurities.Excellent selectivity, especially with mass spectral data.
Sensitivity Generally lower than chromatographic methods.[4]High sensitivity, especially with UV or MS detectors.Very high sensitivity, capable of detecting trace-level impurities.[10]
Sample Throughput Relatively fast analysis time per sample.Can be automated for high throughput.Can be automated for high throughput.
Destructive? Non-destructive.Destructive.Destructive.
Structural Info Provides detailed structural information.Provides limited structural information (retention time).Provides structural information from mass spectra.
Limitations Lower sensitivity, potential for signal overlap, requires high-purity solvents.[4][16]Requires analyte-specific reference standards, potential for co-elution.Limited to volatile or semi-volatile compounds, potential for thermal degradation.[10]

Visualizing the Workflow

qNMR Purity Assessment Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound weigh_std Accurately weigh Internal Standard (Maleic Acid) dissolve Dissolve in DMSO-d6 weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR Spectrum (Quantitative Parameters) transfer->acquire process Process FID (FT, Phase, Baseline) acquire->process integrate Integrate Signals (Analyte & Standard) process->integrate calculate Calculate Purity integrate->calculate result Purity Result calculate->result Method_Selection start Purity Assessment Required for This compound q1 Is an absolute purity value required without a specific analyte standard? start->q1 q2 Are trace-level impurities (<0.1%) of primary concern? q1->q2 No qnmr qNMR q1->qnmr Yes q3 Is the compound volatile and thermally stable? q2->q3 No hplc HPLC q2->hplc Yes q3->hplc No gcms GC-MS q3->gcms Yes orthogonal Use Orthogonal Methods (e.g., qNMR and HPLC) for comprehensive analysis qnmr->orthogonal hplc->orthogonal gcms->orthogonal

References

A Comparative Guide to Cross-Validation of Analytical Methods for 2-Methoxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of chemical intermediates is paramount to ensuring the quality and consistency of the final active pharmaceutical ingredient. This guide provides a comparative overview of common analytical methods applicable to the quantification of 2-Methoxy-4-methylbenzonitrile, a key building block in organic synthesis.

Data Presentation: A Comparative Overview

The selection of an analytical method is a critical decision that balances sensitivity, selectivity, and operational considerations. The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of substituted benzonitriles, providing a baseline for what can be expected during the validation of a method for this compound.

ParameterHPLC-UVGC-MS
Linearity (r²) > 0.998> 0.999
Range 1 - 100 µg/mL0.1 - 50 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) ~0.2 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~0.7 µg/mL~0.15 µg/mL
Selectivity Moderate to HighVery High
Typical Run Time 10 - 20 minutes15 - 30 minutes

Note: The data presented in this table is compiled from validation studies on analogous benzonitrile derivatives and should be considered as a reference for method development and validation for this compound.

Experimental Protocols

Detailed methodologies are essential for the successful implementation, validation, and cross-validation of analytical methods. Below are generalized protocols for HPLC-UV and GC-MS analysis that can be adapted for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quality control of this compound, offering a balance of performance and accessibility.

Instrumentation:

  • A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified)

  • This compound reference standard

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically effective. For instance, a starting condition could be 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined, but a common starting point for benzonitriles is around 254 nm.

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides higher selectivity and sensitivity, making it ideal for impurity profiling and trace-level quantification.

Instrumentation:

  • A GC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.

Reagents and Standards:

  • A suitable GC-compatible solvent (e.g., dichloromethane, ethyl acetate)

  • This compound reference standard

GC-MS Conditions (Example):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Sample Preparation:

  • Dissolve the sample in a GC-compatible solvent like dichloromethane or ethyl acetate.

  • Adjust the concentration to approximately 100 µg/mL.

Mandatory Visualization

The following diagrams illustrate the typical workflows for the analytical methods described.

cluster_0 HPLC-UV Workflow A Sample Preparation (Dissolution & Filtration) B HPLC Separation (C18 Column) A->B C UV Detection B->C D Data Analysis (Peak Integration & Quantification) C->D cluster_1 GC-MS Workflow E Sample Preparation (Dissolution) F GC Separation (Capillary Column) E->F G Mass Spectrometry (Ionization & Mass Analysis) F->G H Data Analysis (Chromatogram & Spectral Interpretation) G->H cluster_2 Cross-Validation Logical Relationship MethodA Original Validated Method (e.g., HPLC-UV) Analysis Analysis of Same Samples (Standards & QCs) MethodA->Analysis MethodB New or Alternative Method (e.g., GC-MS) MethodB->Analysis Comparison Comparison of Results (Statistical Analysis) Analysis->Comparison Conclusion Conclusion on Comparability Comparison->Conclusion

Comparative Biological Activity of 2-Methoxy-4-methylbenzonitrile Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 2-Methoxy-4-methylbenzonitrile derivatives. The information is compiled from preclinical research to facilitate an evidence-based evaluation of these compounds as potential therapeutic agents.

While specific biological activity data for this compound is not extensively available in the reviewed literature, numerous studies have explored the therapeutic potential of its derivatives. This guide focuses on the comparative analysis of these derivatives, presenting data on their Dipeptidyl Peptidase-4 (DPP-4) inhibition, antimicrobial effects, and cytotoxic activities against various cancer cell lines.

Quantitative Data Summary

The biological activities of this compound derivatives are summarized below. Direct comparisons between different studies should be made with caution due to variations in experimental conditions.

Table 1: DPP-4 Inhibitory Activity of Benzonitrile Derivatives
Compound IDModification on Benzonitrile MoietyIC50 (µM)Reference CompoundReference IC50 (µM)
5d 2-({2-[(morpholino)methyl]quinazolin-4-one-3-yl}methyl)1.4621Sitagliptin0.0236
Derivative Series 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)1.4621 - 6.7805Sitagliptin0.0236

IC50: The half maximal inhibitory concentration.

Table 2: Antimicrobial Activity of Benzonitrile Derivatives
Compound IDTarget OrganismMIC (µg/mL)Activity Spectrum
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile Botrytis fabae6.25Antifungal
2-hydroxy-4-methoxybenzaldehyde Staphylococcus aureus1024Antibacterial
Copolymer P7 Multidrug-resistant bacteria0.6 - 1.2 (µM)Broad-spectrum antibacterial
2-methoxy-1,4-naphthoquinone Helicobacter pylori (antibiotic-resistant)0.156 - 0.625Antibacterial

MIC: Minimum Inhibitory Concentration.

Table 3: Cytotoxic Activity of Benzonitrile and Related Derivatives
CompoundCell LineIC50 (µM)Cancer Type
CYT-Rx20 (β-nitrostyrene derivative) MCF-70.81 ± 0.04 (µg/mL)Breast Cancer
CYT-Rx20 (β-nitrostyrene derivative) MDA-MB-2311.82 ± 0.05 (µg/mL)Breast Cancer
CYT-Rx20 (β-nitrostyrene derivative) ZR75-11.12 ± 0.06 (µg/mL)Breast Cancer
2-imino-7-methoxy-4-(4-fluorophenyl)-2h-1,3-thiazino [3,2-a] benzimidazole PaCa-2ModeratePancreatic Cancer
2-imino-7-methoxy-4-(4-fluorophenyl)-2h-1,3-thiazino [3,2-a] benzimidazole A375ModerateMelanoma

IC50: The half maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DPP-4 Inhibition Assay Protocol

This protocol is based on a fluorometric method commonly used to screen for DPP-4 inhibitors.

  • Reagent Preparation :

    • Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent like DMSO.

    • Dilute recombinant human DPP-4 enzyme in a Tris-HCl buffer (pH 8.0).

    • Prepare the substrate solution, Gly-Pro-AMC (Gly-Pro-7-amino-4-methylcoumarin), in the same Tris-HCl buffer.

  • Assay Procedure :

    • In a 96-well microplate, add the test compound solution to the designated wells.

    • Add the diluted DPP-4 enzyme solution to all wells except the blank controls.

    • Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Data Acquisition and Analysis :

    • Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm using a microplate reader.

    • The percentage of inhibition is calculated by comparing the fluorescence of the test compound wells to the positive control (enzyme and substrate without inhibitor) and blank (substrate only) wells.

    • The IC50 value is determined by plotting the percent inhibition against a range of inhibitor concentrations.

Antimicrobial Susceptibility Testing Protocol (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation :

    • Culture the test microorganism (bacteria or fungi) in an appropriate broth medium overnight.

    • Dilute the overnight culture to achieve a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Preparation :

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in a 96-well microplate containing fresh broth medium.

  • Inoculation and Incubation :

    • Inoculate each well of the microplate with the standardized microbial suspension.

    • Include positive control wells (microorganism in broth without the compound) and negative control wells (broth only).

    • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination :

    • Visually inspect the wells for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the biological screening of this compound derivatives.

G cluster_workflow Experimental Workflow: Biological Activity Screening Compound This compound Derivatives PrimaryScreening Primary Screening (e.g., DPP-4 Inhibition, Antimicrobial Assay) Compound->PrimaryScreening HitIdentification Hit Identification (Active Compounds) PrimaryScreening->HitIdentification DoseResponse Dose-Response Studies (IC50/MIC Determination) HitIdentification->DoseResponse SecondaryScreening Secondary Screening (e.g., Cytotoxicity Assay) DoseResponse->SecondaryScreening LeadOptimization Lead Optimization SecondaryScreening->LeadOptimization

Experimental workflow for screening biological activity.

G cluster_dpp4 Signaling Pathway: DPP-4 Inhibition DPP4_Inhibitor This compound Derivative (DPP-4 Inhibitor) DPP4 DPP-4 Enzyme DPP4_Inhibitor->DPP4 Inhibits Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Degrades to GLP1_GIP Active Incretins (GLP-1, GIP) GLP1_GIP->DPP4 Substrate for Pancreas Pancreas GLP1_GIP->Pancreas Stimulates Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Glucagon_Secretion->Glucose_Homeostasis

Mechanism of action for DPP-4 inhibitors.

G cluster_antimicrobial Conceptual Pathway: Antimicrobial Action Antimicrobial_Agent Benzonitrile Derivative (Antimicrobial Agent) Bacterial_Cell Bacterial Cell Antimicrobial_Agent->Bacterial_Cell Interacts with Target_Sites Cellular Targets (e.g., Cell Wall, DNA Gyrase, Ribosomes) Antimicrobial_Agent->Target_Sites Inhibits Bacterial_Cell->Target_Sites Metabolic_Disruption Disruption of Essential Metabolic Pathways Target_Sites->Metabolic_Disruption Cell_Death Bacterial Cell Death Metabolic_Disruption->Cell_Death

General mechanism of antimicrobial agents.

G cluster_cytotoxicity Signaling Pathway: Cytotoxicity and Apoptosis Induction Cytotoxic_Agent Benzonitrile Derivative (Cytotoxic Agent) Cancer_Cell Cancer Cell Cytotoxic_Agent->Cancer_Cell Signaling_Pathways Pro-survival Signaling Pathways (e.g., PI3K/Akt, MAPK/ERK) Cytotoxic_Agent->Signaling_Pathways Inhibits Apoptotic_Pathways Pro-apoptotic Signaling Pathways (e.g., Caspase activation) Cytotoxic_Agent->Apoptotic_Pathways Activates Cancer_Cell->Signaling_Pathways Activates Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Pathways->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Apoptotic_Pathways->Apoptosis Cell_Cycle_Arrest->Apoptosis

Induction of apoptosis in cancer cells by cytotoxic agents.

Comparison of 2-Methoxy-4-methylbenzonitrile with other benzonitrile derivatives in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Methoxy-4-methylbenzonitrile with other key benzonitrile derivatives in the context of chemical synthesis and their relevance to drug discovery. The electronic and steric effects of substituents on the benzonitrile ring play a crucial role in dictating their reactivity and suitability for various synthetic transformations.[1] This document summarizes quantitative data, details experimental protocols for key reactions, and visualizes synthetic pathways and logical workflows.

Introduction to Benzonitrile Derivatives

Benzonitrile and its derivatives are pivotal building blocks in organic synthesis, serving as precursors to a wide array of pharmaceuticals, functional materials, and agrochemicals.[2] The cyano group is a versatile functional handle that can be transformed into amines, amides, carboxylic acids, and tetrazoles.[3] Furthermore, the benzonitrile moiety itself is a recognized pharmacophore in numerous therapeutic agents, acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[4][5] The reactivity of the benzonitrile core can be finely tuned by the nature and position of substituents on the aromatic ring, influencing the electron density of both the nitrile group and the benzene ring.[1]

This guide focuses on comparing this compound, a compound with electron-donating methoxy and methyl groups, to other benzonitrile derivatives with varying electronic properties.

Comparative Synthesis of Benzonitrile Derivatives

The synthesis of benzonitrile derivatives can be achieved through several methods, with the choice of route often depending on the availability of starting materials and the desired substitution pattern. Common methods include the Sandmeyer reaction, palladium-catalyzed cyanation, and dehydration of benzamides.

Below is a comparison of synthetic yields for this compound and other representative benzonitrile derivatives.

Table 1: Comparison of Synthetic Yields for Benzonitrile Derivatives

CompoundStarting MaterialReaction TypeReagentsYield (%)Reference
This compound 3-Methoxy-4-methylbenzamideDehydrationThionyl chloride97%[6]
This compound 4-Bromo-2-methylbenzonitrileNucleophilic Aromatic SubstitutionSodium Methoxide, CuBr90%[2]
4-Methoxybenzonitrile4-AnisaldehydeOne-pot oximation and dehydrationHydroxylamine hydrochloride, Dehydrating agent>90%[7]
4-Hydroxybenzonitrile4-MethoxybenzonitrileDemethylationLithium chloride, N-methylpyrrolidone91%[5]
4-Chlorobenzonitrile4-ChloroanilineSandmeyer ReactionNaNO₂, HCl, CuCNNot specified[3]
4-Nitrobenzonitrile4-NitroanilineSandmeyer ReactionNaNO₂, H₂SO₄, CuCNNot specified[8]

Comparative Reactivity in Key Transformations

The substituents on the benzonitrile ring significantly influence its reactivity in subsequent transformations. Here, we compare the performance of this compound and its analogs in common reactions.

Hydrolysis of the Nitrile Group

The conversion of the nitrile group to a carboxylic acid via hydrolysis is a fundamental transformation. The rate of this reaction is highly dependent on the electronic nature of the substituents. Electron-withdrawing groups (EWGs) generally facilitate the hydration of the nitrile by increasing the electrophilicity of the nitrile carbon, while electron-donating groups (EDGs) retard the reaction under acidic conditions.[1]

Table 2: Relative Reactivity in Acid-Catalyzed Hydrolysis

CompoundSubstituent TypeExpected Relative Rate
4-NitrobenzonitrileStrong EWGFastest
4-ChlorobenzonitrileWeak EWGFast
BenzonitrileNeutralModerate
This compound EDGs (Methoxy, Methyl)Slowest
Reduction of the Nitrile Group

The reduction of the nitrile group to a primary amine is a vital reaction in the synthesis of many biologically active molecules. The efficiency of this transformation can be influenced by the choice of reducing agent and the substitution pattern on the benzonitrile. Electron-donating groups generally lead to higher yields in catalytic hydrogenation.[1]

Table 3: Comparative Yields for the Reduction of Benzonitriles

CompoundReducing AgentYield of Amine (%)Reference
2,4-DichlorobenzonitrileBH₂(NiPr)₂ / cat. LiBH₄99%[4]
4-TrifluoromethylbenzonitrileBH₂(NiPr)₂ / cat. LiBH₄99%[4]
4-MethoxybenzonitrileCatalytic Hydrogenation (Pd/C)High (Specific yield not given)[1]
This compound Not specifiedExpected to be high with catalytic hydrogenation[1]
Nucleophilic Aromatic Substitution (SNAr)

In cases where the benzonitrile ring is substituted with a good leaving group, it can undergo nucleophilic aromatic substitution (SNAr). The nitrile group itself is a moderate electron-withdrawing group and can activate the ring towards nucleophilic attack, particularly when positioned ortho or para to the leaving group. The presence of additional strong electron-withdrawing groups significantly enhances reactivity.[1][9] Conversely, electron-donating groups like those in this compound would deactivate the ring towards SNAr.

Experimental Protocols

Synthesis of this compound via Dehydration

This protocol is adapted from a patented procedure.[6]

Objective: To synthesize this compound from 3-Methoxy-4-methylbenzamide.

Materials:

  • 3-Methoxy-4-methylbenzamide

  • Thionyl chloride (SOCl₂)

  • Ice water

Procedure:

  • In a suitable reaction flask, place 3-Methoxy-4-methylbenzamide (0.5 mol).

  • Slowly add thionyl chloride (0.75 mol) dropwise to the reaction flask over approximately 45 minutes.

  • Control the temperature at 60°C and allow the reaction to proceed for 2 hours.

  • After the reaction is complete, pour the reaction mixture into 800g of ice water with stirring. A yellow solid will precipitate.

  • Collect the solid product by vacuum filtration and dry to obtain this compound.

  • The reported yield for this procedure is 97%.[6]

Synthesis of 4-Hydroxybenzonitrile via Demethylation

This protocol is adapted from a patented procedure for the demethylation of 4-methoxybenzonitrile.[5]

Objective: To synthesize 4-Hydroxybenzonitrile from 4-Methoxybenzonitrile.

Materials:

  • 4-Methoxybenzonitrile

  • Lithium chloride (LiCl)

  • N-methylpyrrolidone (NMP)

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, combine 4-Methoxybenzonitrile (0.02 mol) and lithium chloride (0.02 mol) in N-methylpyrrolidone (20 ml).

  • Reflux the mixture for 24 hours.

  • Remove the solvent by distillation.

  • Dissolve the residue in water and acidify with concentrated hydrochloric acid to pH 1.

  • Extract the aqueous solution with diethyl ether.

  • Evaporate the combined ethereal extracts to dryness to yield 4-hydroxybenzonitrile.

  • The reported yield for a similar procedure is 91%.[5]

Visualizations

Synthetic Workflow for this compound

G cluster_0 Synthesis of this compound A 3-Methoxy-4-methylbenzoic acid B 3-Methoxy-4-methylbenzoyl chloride A->B SOCl₂ C 3-Methoxy-4-methylbenzamide B->C NH₃·H₂O D This compound C->D SOCl₂ (Dehydration)

Caption: Synthetic pathway to this compound.

Logical Workflow for Benzonitrile Derivative in Drug Discovery

G cluster_1 Drug Discovery Funnel Start Benzonitrile Derivative Synthesis Transform Chemical Transformations (e.g., Reduction, Hydrolysis) Start->Transform Library Compound Library Generation Transform->Library Screen High-Throughput Screening Library->Screen Hit Hit Identification Screen->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role of benzonitriles in a typical drug discovery workflow.

Generalized Kinase Inhibition Signaling Pathway

Benzonitrile derivatives are known to act as inhibitors of various kinases.[4] The following diagram illustrates a generalized signaling pathway that can be targeted by such inhibitors.

G cluster_2 Kinase Signaling Cascade Receptor Receptor Tyrosine Kinase Kinase1 Upstream Kinase (e.g., Raf) Receptor->Kinase1 Kinase2 Downstream Kinase (e.g., MEK) Kinase1->Kinase2 Effector Effector Protein (e.g., ERK) Kinase2->Effector Response Cellular Response (Proliferation, Survival) Effector->Response Inhibitor Benzonitrile-based Kinase Inhibitor Inhibitor->Kinase2 Inhibition

Caption: Inhibition of a kinase signaling pathway by a benzonitrile derivative.

Conclusion

This compound, with its electron-donating substituents, exhibits distinct reactivity compared to benzonitrile derivatives bearing electron-withdrawing groups. It is readily synthesized in high yield and is expected to show higher reactivity in reactions favoring electron-rich aromatic rings, such as electrophilic aromatic substitution, while being less reactive in nucleophilic aromatic substitution and nitrile hydrolysis. This comparative analysis provides a valuable resource for researchers in selecting the appropriate benzonitrile derivative and synthetic strategy to achieve their desired target molecules for applications in medicinal chemistry and materials science.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Methoxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates like 2-Methoxy-4-methylbenzonitrile is crucial for ensuring the quality, consistency, and safety of final products. This guide provides a comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method alongside alternative analytical techniques for the quantification of this compound. Detailed experimental protocols and supporting data are presented to facilitate the selection of the most appropriate analytical strategy.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

Reversed-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for the separation and quantification of organic molecules, making it highly suitable for the analysis of this compound.[1] The method's high resolution enables the effective separation of the main analyte from structurally similar impurities.

A validated HPLC method for a structurally related compound, 2-hydroxy-4-methoxybenzaldehyde, demonstrates the potential for developing a robust assay for this compound.[2] Key validation parameters from this method, such as linearity, precision, and accuracy, provide a benchmark for what can be expected.

Table 1: Comparison of Analytical Methods for Nitrile Compound Analysis

ParameterHPLC-UVGas Chromatography (GC-FID)Capillary Electrophoresis (CE-UV)
Principle Partitioning between a stationary and mobile phaseSeparation based on volatility and interaction with a stationary phaseDifferential migration of ions in an electric field[3]
Typical Stationary Phase C18 or other nonpolar bonded silicaPolysiloxane-based capillary columnFused-silica capillary[3]
Typical Mobile/Carrier Acetonitrile/Water gradientInert gas (e.g., Helium, Nitrogen)Buffer solution (e.g., Phosphate buffer)[3]
Detector UV-Vis or Diode Array Detector (DAD)Flame Ionization Detector (FID) or Mass Spectrometry (MS)UV-Vis Detector
Linearity (r²) Typically >0.998Typically >0.99Typically >0.998[3]
Precision (%RSD) <2%<5%<3%
Limit of Detection (LOD) ~0.84 µg/mL (for a similar compound)Dependent on analyte volatility and detectorDependent on analyte charge and detector sensitivity
Advantages High resolution, well-established, versatileExcellent for volatile and semi-volatile compounds, high sensitivity with MSHigh efficiency, low sample and reagent consumption[3]
Limitations May require derivatization for some analytes, higher solvent consumptionNot suitable for non-volatile or thermally labile compounds[1]Lower concentration sensitivity than HPLC for some analytes

Experimental Protocols

Validated HPLC-UV Method (Adapted Protocol)

This protocol is adapted from a validated method for a structurally similar compound and serves as a strong starting point for the quantification of this compound.[2][4]

1. Materials and Reagents:

  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B). A typical starting point would be a 50:50 (v/v) mixture, with the gradient optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined by analyzing the UV spectrum of this compound (typically between 220-280 nm for aromatic compounds).

  • Injection Volume: 10 µL

4. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in methanol to a known volume. Filter the solution through a 0.45 µm syringe filter before injection.

5. Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be >0.998.[2]

  • Precision: Assess intra-day and inter-day precision by analyzing a standard solution at three different concentrations on the same day and on three different days. The relative standard deviation (%RSD) should be less than 2%.[2]

  • Accuracy: Determine accuracy by performing a recovery study. Spike a blank matrix with a known amount of this compound at three different concentration levels and calculate the percentage recovery.

Alternative Method: Gas Chromatography (GC-FID)

GC is a suitable alternative for the analysis of volatile and semi-volatile compounds like this compound.[1]

1. Materials and Reagents:

  • This compound reference standard (>99% purity)

  • Suitable solvent (e.g., Dichloromethane, Ethyl Acetate) of high purity

  • Helium or Nitrogen (carrier gas)

2. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • A suitable capillary column (e.g., HP-5ms, DB-5).

3. Chromatographic Conditions:

  • Inlet Temperature: 250°C

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • Detector Temperature: 300°C

4. Sample and Standard Preparation:

  • Prepare stock and working standard solutions of this compound in a suitable volatile solvent.

  • Dissolve the sample in the same solvent to a known concentration.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical method validation process.

HPLC_Method_Validation_Workflow prep Sample & Standard Preparation hplc HPLC Analysis (C18 Column, UV Detection) prep->hplc data_acq Data Acquisition (Chromatogram) hplc->data_acq linearity Linearity (Calibration Curve) data_acq->linearity precision Precision (Intra & Inter-day %RSD) data_acq->precision accuracy Accuracy (Spike Recovery) data_acq->accuracy quant Quantification of This compound linearity->quant precision->quant accuracy->quant

Caption: Workflow for HPLC Method Validation.

Analytical_Method_Comparison_Logic analyte Quantification of This compound hplc HPLC-UV analyte->hplc gc GC-FID analyte->gc ce CE-UV analyte->ce hplc_adv High Resolution Good for complex matrices hplc->hplc_adv gc_adv Excellent for Volatiles High Sensitivity (MS) gc->gc_adv ce_adv High Efficiency Low Sample Volume ce->ce_adv

Caption: Comparison of Analytical Techniques.

References

A Comparative Guide to the Purity and Analysis of 2-Methoxy-4-methylbenzonitrile and Its Alternatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals engaged in drug discovery and development, the purity and characterization of chemical intermediates are of paramount importance. This guide provides a comprehensive comparison of 2-Methoxy-4-methylbenzonitrile and its commercially available alternatives. We delve into a detailed interpretation of typical analytical data found in a Certificate of Analysis (CoA) and present standardized experimental protocols for key analytical techniques.

Comparative Analysis of Benzonitrile Derivatives

The selection of a chemical intermediate in a synthetic workflow often depends on a combination of factors including its purity profile, the nature of any impurities, and its commercial availability. Below is a comparative summary of this compound and several structurally related, commercially available alternatives. While a detailed CoA with specific impurity breakdowns for this compound is not publicly available, a typical specification is "Highly Purified."[1] For the purpose of this guide, we will compare it with its isomers and a closely related analogue for which more specific data is available.

ParameterThis compound3-Methoxy-4-methylbenzonitrile4-Methoxy-3-methylbenzonitrile2,4-Dimethoxybenzonitrile
CAS Number 53078-69-6[1]3556-60-3[2][3]136216134107-65-7[4][5][6]
Molecular Formula C₉H₉NO[1]C₉H₉NO[2][3]C₉H₉NO[7]C₉H₉NO₂[5]
Molecular Weight 147.17 g/mol [1]147.17 g/mol [2]147.17 g/mol 163.17 g/mol [4]
Typical Purity Highly Purified[1]>98.0% (by GC)98%99%[4], ≥98.5% (by GC)[5]
Appearance Not specifiedWhite to light yellow powder/crystalNot specifiedCream to pale brown powder[5]
Melting Point Not specified52.0 to 56.0 °CNot specified89.5-95.5 °C[5]

The Role of the Nitrile Group in Drug Development

The nitrile functional group is a key pharmacophore in a number of approved drugs, including inhibitors of the enzyme Dipeptidyl Peptidase-4 (DPP-4), which are used in the treatment of type 2 diabetes.[8][9][10] The nitrile group in these inhibitors often forms a reversible covalent bond with a serine residue in the active site of the DPP-4 enzyme, contributing to their potency and efficacy.[9] The popular anti-diabetic drug, Januvia (sitagliptin), is a DPP-4 inhibitor that works by preventing the breakdown of incretin hormones, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.[11][12][13][14][15]

Below is a diagram illustrating the signaling pathway of DPP-4 inhibitors.

DPP4_Inhibitor_Pathway Signaling Pathway of DPP-4 Inhibitors cluster_gut Gut cluster_pancreas Pancreas Food_Intake Food Intake Incretins Release of Incretin Hormones (GLP-1, GIP) Food_Intake->Incretins Insulin_Secretion Increased Insulin Secretion (from Beta-cells) Incretins->Insulin_Secretion Glucagon_Secretion Decreased Glucagon Secretion (from Alpha-cells) Incretins->Glucagon_Secretion DPP4_Enzyme DPP-4 Enzyme Incretins->DPP4_Enzyme Degradation Glucose_Uptake Increased Glucose Uptake by Tissues Insulin_Secretion->Glucose_Uptake Hepatic_Glucose Decreased Hepatic Glucose Production Glucagon_Secretion->Hepatic_Glucose Inactive_Incretins Inactive Incretins DPP4_Enzyme->Inactive_Incretins DPP4_Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) DPP4_Inhibitor->DPP4_Enzyme Inhibition Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

Caption: DPP-4 Inhibitor Signaling Pathway.

Experimental Protocols for Purity Determination

Accurate determination of purity and identification of impurities are critical for regulatory approval and for ensuring the safety and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and powerful techniques for this purpose.

General Workflow for Impurity Identification

A systematic approach is essential for the identification and characterization of impurities in pharmaceutical compounds. The following diagram illustrates a typical workflow.

Impurity_ID_Workflow General Workflow for Impurity Identification Start API / Intermediate Sample HPLC_Screening HPLC Screening (Purity Profile) Start->HPLC_Screening Impurity_Detected Impurity > Reporting Threshold? HPLC_Screening->Impurity_Detected LC_MS_Analysis LC-MS Analysis (Molecular Weight) Impurity_Detected->LC_MS_Analysis Yes Report Report and Document Impurity_Detected->Report No HRMS_Analysis High-Resolution MS (Elemental Composition) LC_MS_Analysis->HRMS_Analysis Isolation Impurity Isolation (Prep-HPLC / SFC) HRMS_Analysis->Isolation NMR_Analysis NMR Spectroscopy (Structure Elucidation) Isolation->NMR_Analysis Comparison Compare Spectroscopic Data of Isolated and Synthesized Impurity Isolation->Comparison Synthesis Synthesis of Proposed Structure NMR_Analysis->Synthesis Synthesis->Comparison Structure_Confirmed Structure Confirmed Comparison->Structure_Confirmed Structure_Confirmed->Report

Caption: Workflow for Impurity Identification.

High-Performance Liquid Chromatography (HPLC) Protocol for Purity Analysis

Objective: To determine the purity of benzonitrile derivatives and quantify impurities.

Instrumentation:

  • HPLC system with a UV detector or Photodiode Array (PDA) detector.

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable buffer

  • Reference standards of the main compound and any known impurities

  • Test sample of the benzonitrile derivative

Chromatographic Conditions (Typical):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more non-polar compounds. For example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the compound of interest.

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the test sample in the same manner as the standard solution.

  • Analysis: Inject the blank (solvent), standard, and sample solutions into the HPLC system.

  • Data Analysis: Identify and integrate the peaks in the chromatograms. Calculate the purity of the sample using the area percent method. For quantification of specific impurities, use the response factor of the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Volatile Impurities

Objective: To identify and quantify volatile organic impurities, including residual solvents.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Materials:

  • High-purity carrier gas (e.g., Helium)

  • Volatile solvent for sample dissolution (e.g., Dichloromethane, Methanol)

  • Reference standards of potential volatile impurities

Chromatographic Conditions (Typical):

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute a wide range of volatile compounds.

  • Carrier Gas Flow: Constant flow of approximately 1 mL/min.

  • Injection Mode: Split or splitless, depending on the expected concentration of impurities.

Mass Spectrometer Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Source Temperature: 230 °C.

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent.

  • Analysis: Inject the sample into the GC-MS system.

  • Data Analysis: Identify the peaks in the total ion chromatogram by comparing their mass spectra with a reference library (e.g., NIST). Quantify the impurities using an internal or external standard method.

¹H NMR Spectroscopy for Structural Confirmation and Purity Estimation

Objective: To confirm the chemical structure of the main component and identify and quantify impurities with distinct proton signals.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • High-purity internal standard for quantitative NMR (qNMR), if required (e.g., maleic anhydride, 1,4-dinitrobenzene).

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample (typically 5-10 mg) in a deuterated solvent (approximately 0.6-0.7 mL) in an NMR tube. If performing qNMR, also add an accurately weighed amount of the internal standard.

  • Data Acquisition: Acquire the ¹H NMR spectrum with appropriate parameters (e.g., sufficient number of scans for good signal-to-noise, appropriate relaxation delay for quantitative analysis).

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the signals corresponding to the main compound and any visible impurities. The chemical shifts, splitting patterns, and integration values will confirm the structure. For purity estimation, compare the integral of a characteristic signal of the main compound to the integrals of impurity signals. For qNMR, calculate the purity based on the integral ratio and the known weights of the sample and the internal standard.

References

Safety Operating Guide

Navigating the Disposal of 2-Methoxy-4-methylbenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers and Drug Development Professionals

Immediate Safety and Handling Precautions

Before any disposal procedures, it is imperative to handle 2-Methoxy-4-methylbenzonitrile with the utmost care in a controlled laboratory environment.

Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory to prevent exposure. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, minimum 8-mil thickness). It is crucial to change gloves immediately if they become contaminated.[1][2]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: A NIOSH-approved respirator should be used if there is a risk of inhalation, especially when handling the compound as a powder or in a volatile solution.[3]

Engineering Controls: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[4] A safety shower and eyewash station must be readily accessible.

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be managed as hazardous waste. Adherence to all local, state, and federal regulations is non-negotiable.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, bench paper), in a designated, leak-proof, and clearly labeled hazardous waste container.[4]

    • The container must be compatible with the chemical and tightly sealed when not in use.

    • Never mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Labeling:

    • Affix a hazardous waste label to the container immediately upon starting waste collection.

    • The label must clearly identify the contents as "Hazardous Waste: this compound" and include the associated hazards (e.g., Toxic).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Secondary containment should be used to prevent spills.[4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste manifest with all necessary information about the chemical.

  • Decontamination:

    • Thoroughly decontaminate all work surfaces and equipment that came into contact with the chemical.

    • Dispose of all cleaning materials as hazardous waste.

  • Empty Containers:

    • Empty containers that held this compound must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.

    • The rinsate from the cleaning process must be collected and disposed of as hazardous waste.

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet for this compound, quantitative data regarding disposal, such as reportable quantities or specific concentration limits for disposal methods, are not available. The guiding principle is to treat any amount of this compound as hazardous waste.

Data PointValue
Reportable Quantity (RQ) Not established. Treat any amount as hazardous.
Concentration Limits Not established. Assume hazardous at any concentration.
Recommended Disposal Method Incineration in a licensed hazardous waste facility.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Handling of this compound WasteGenerated Is waste generated? Start->WasteGenerated YesWaste Yes WasteGenerated->YesWaste Yes NoWaste No WasteGenerated->NoWaste No CollectWaste Collect in a labeled, compatible hazardous waste container. YesWaste->CollectWaste Decontaminate Decontaminate work area and equipment. NoWaste->Decontaminate StoreWaste Store in a designated, secure area with secondary containment. CollectWaste->StoreWaste ContactEHS Contact EHS or certified waste disposal vendor. StoreWaste->ContactEHS ContactEHS->Decontaminate End Procedure Complete Decontaminate->End

Caption: Decision workflow for the safe disposal of this compound.

It is the responsibility of every researcher and laboratory professional to ensure that all chemical waste is managed and disposed of in a manner that is safe for both personnel and the environment. Always consult with your institution's safety professionals for specific guidance.

References

Essential Safety and Logistical Information for Handling 2-Methoxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Summary

Based on the data for analogous compounds, 2-Methoxy-4-methylbenzonitrile is anticipated to be toxic if swallowed, in contact with skin, or inhaled.[1][2][3] It is also expected to cause skin and serious eye irritation.[1][2][3]

Personal Protective Equipment (PPE)

Proper PPE is critical to ensure safety when handling this compound. The following table summarizes the recommended equipment.

Body PartPPE RecommendationSpecifications
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Ensure gloves are inspected for integrity before each use.
Eyes Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Face Face shieldRecommended when there is a risk of splashing.
Body Laboratory coatA fully buttoned lab coat should be worn to protect street clothing.
Respiratory RespiratorUse a NIOSH-approved respirator with an appropriate cartridge if working outside of a certified chemical fume hood, or if aerosolization is possible.

Operational Plan: Safe Handling Procedure

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound, including weighing and dilutions, must be conducted in a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials for nitriles should be available in the laboratory.

2. Handling the Chemical:

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the chemical.

  • Weighing: If the compound is a solid, weigh it out in the chemical fume hood. Use a tared container to minimize the transfer of the substance.

  • Dissolving/Diluting: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • Heating: If heating is required, use a well-controlled heating mantle or hot plate with a stirrer to ensure even heating and prevent bumping. Avoid open flames.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid and liquid waste containing this compound must be segregated into a dedicated, clearly labeled hazardous waste container.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

2. Container Management:

  • Use a chemically resistant container that is compatible with nitriles.

  • The container must be kept closed at all times, except when adding waste.

  • Label the container with "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's guidelines.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS department.

  • Do not dispose of any waste containing this chemical down the drain or in the regular trash.

Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal prep1 Verify Fume Hood Certification prep2 Check Emergency Equipment prep1->prep2 prep3 Assemble PPE prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Weigh/Measure Chemical handle1->handle2 handle3 Perform Experiment handle2->handle3 handle4 Decontaminate Surfaces & Equipment handle3->handle4 disp1 Segregate Waste handle4->disp1 disp2 Label Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for EHS Pickup disp3->disp4

Caption: Key steps for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.